molecular formula C12H15N3O3 B581938 (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester CAS No. 380629-73-2

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Cat. No.: B581938
CAS No.: 380629-73-2
M. Wt: 249.27
InChI Key: VKHZQNDFOLJRBM-UHFFFAOYSA-N
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Description

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(5-amino-1,2-benzoxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-10-8-6-7(13)4-5-9(8)18-15-10/h4-6H,13H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZQNDFOLJRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672085
Record name tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate
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Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380629-73-2
Record name 1,1-Dimethylethyl N-(5-amino-1,2-benzisoxazol-3-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380629-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester (CAS: 380629-73-2)

Abstract

This compound, also known as tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate, is a pivotal chemical intermediate with significant applications in pharmaceutical development, agrochemical synthesis, and material science.[1] Its unique bifunctional structure, featuring a reactive primary amine and a protected secondary amine on a stable benzisoxazole scaffold, makes it a highly versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization, and expert insights into its handling and storage. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for successful integration into their research and development pipelines.

Introduction & Strategic Importance

Molecular Overview

At its core, this compound is a derivative of benzisoxazole, a heterocyclic aromatic compound. The structure is characterized by two key functional groups that dictate its reactivity and utility:

  • A free primary amine (-NH₂) at the 5-position: This group serves as a primary nucleophilic site, ideal for forming amides, sulfonamides, or for engaging in various coupling reactions.

  • A tert-butoxycarbonyl (Boc) protected amine at the 3-position: The Boc group is a widely used protecting group in organic synthesis. It renders the 3-amino group unreactive under many conditions, allowing for selective chemistry at the 5-position. The Boc group can be readily removed under acidic conditions to reveal the free amine, enabling subsequent synthetic transformations.

This differential protection is the cornerstone of its strategic value, allowing for sequential and regioselective functionalization, a critical requirement in multi-step synthesis.

Significance in Research and Development

The compound's structure is a key component in the synthesis of a wide range of target molecules.[1]

  • Pharmaceutical Industry: It is extensively used as an intermediate in the synthesis of biologically active molecules.[1][2] The benzisoxazole moiety is a known pharmacophore present in various drugs. Related isoxazole structures are integral to potent and selective kinase inhibitors, such as those targeting FMS-like tyrosine kinase-3 (FLT3), a key target in certain types of leukemia.[3] The ability to selectively modify the 3- and 5-positions allows for the systematic exploration of structure-activity relationships (SAR) during lead optimization.

  • Agrochemicals: It serves as a precursor for novel pesticides and herbicides.[1] The goal is often to develop next-generation compounds with improved efficacy and a better environmental safety profile.[1]

  • Material Science: The compound acts as a monomer or building block for creating specialized polymers and materials with enhanced thermal stability, unique electronic properties, or specific reactivity.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing experiments, ensuring safety, and predicting the behavior of the compound in various systems. The key properties are summarized below.

PropertyValueSource
CAS Number 380629-73-2[1][4][5][6]
Molecular Formula C₁₂H₁₅N₃O₃[1][5][7]
Molecular Weight 249.27 g/mol [1][5][7]
Appearance Typically an off-white to yellow crystalline solidInferred
Boiling Point 384.7 °C at 760 mmHg[1]
Density 1.306 g/cm³[1]
Flash Point 186.4 °C[1]
pKa (Predicted) 11.73 ± 0.43[1]
Refractive Index 1.638[1]
Vapor Pressure 4.02E-06 mmHg at 25°C[1]
Melting Point Data not consistently available in public literature[1]
Solubility Data not consistently available; predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water.Inferred

Discussion of Key Parameters:

  • Predicted pKa: The predicted pKa of 11.73 is likely associated with the carbamic acid proton.[1] The primary aromatic amine at the 5-position is expected to be significantly less basic (pKa ~4-5), a typical range for anilines. This large difference in basicity is another factor that can be exploited for selective reactions.

  • Solubility: While quantitative data is sparse, the molecule's structure—containing a large aromatic system and a bulky nonpolar tert-butyl group—suggests limited aqueous solubility. For experimental work, dissolution in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or alcohols is recommended.

  • Melting Point: The absence of a reported melting point in many databases suggests that it may decompose upon heating or that the data has not been widely published.[1] Researchers should consider using techniques like Differential Scanning Calorimetry (DSC) to determine this property accurately.

Analytical Characterization & Quality Control

Ensuring the identity, purity, and integrity of this compound is critical for its successful use. A multi-pronged analytical approach is necessary for complete validation.

cluster_workflow Analytical Characterization Workflow Sample Received Sample (CAS: 380629-73-2) HPLC HPLC / UPLC (Purity Assessment) Sample->HPLC Inject for Purity Check NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Sample->NMR Prepare for Structure Analysis MS Mass Spectrometry (ESI-MS) (Identity & MW Verification) HPLC->MS Couple for Mass Confirmation Validated Validated Compound (Identity, Purity, Structure Confirmed) HPLC->Validated MS->Validated NMR->Validated cluster_synthesis Proposed Synthetic Pathway start 3,5-Diamino- benzo[d]isoxazole product (5-Aminobenzo[d]isoxazol-3-yl)- carbamic acid tert-butyl ester start->product Solvent (e.g., THF) Base (e.g., TEA) reagent Di-tert-butyl dicarbonate (Boc)₂O reagent->product

Sources

Spectroscopic and Synthetic Profile of tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate. This compound, identified by its CAS number 380629-73-2, is a key building block in the development of various pharmacologically active agents. This guide is designed to equip researchers with the necessary technical insights for its synthesis, characterization, and effective utilization in drug discovery pipelines.

Molecular Structure and Key Features

tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate possesses a molecular formula of C₁₂H₁₅N₃O₃ and a molecular weight of approximately 249.27 g/mol . The molecule features a bicyclic benzisoxazole core, which is a privileged scaffold in medicinal chemistry, often associated with a wide range of biological activities. The presence of a Boc-protected amine at the 3-position and a free amino group at the 5-position offers orthogonal reactivity, making it a valuable synthon for the construction of more complex molecules.

Caption: 2D structure of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate.

Synthesis Strategy and Experimental Protocol

The synthesis of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the nitration of a substituted salicylonitrile, followed by cyclization to form the benzisoxazole core, subsequent reduction of the nitro group, and finally, Boc-protection of one of the amino groups.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Hydroxy-4-nitrobenzonitrile B 3-Amino-5-nitrobenzo[d]isoxazole A->B Hydroxylamine, Base C Benzo[d]isoxazole-3,5-diamine B->C Reduction (e.g., SnCl2/HCl or H2/Pd-C) D tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate C->D (Boc)2O, Base Mass_Fragmentation M [M]+. m/z 249 F1 [M - C4H9]+. m/z 192 M->F1 - •C(CH3)3 F2 [M - C4H8]+. m/z 193 M->F2 - C4H8

A Technical Guide to the Synthesis of Aminobenzo[d]isoxazole Derivatives and Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzo[d]isoxazole scaffold represents a cornerstone of modern pharmaceutical design. Its presence in a range of biologically active molecules, from antibiotics to anticoagulants, underscores the critical need for robust and versatile synthetic methodologies. This guide provides an in-depth exploration of the synthesis of aminobenzo[d]isoxazole derivatives and their essential precursors, grounded in established chemical principles and field-proven insights. We will delve into the causality behind experimental choices, offering not just protocols, but a strategic understanding of how to approach the synthesis of this vital heterocyclic system.

The Strategic Importance of Aminobenzo[d]isoxazoles in Medicinal Chemistry

The 3-aminobenzo[d]isoxazole motif is a privileged scaffold, conferring favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents.[1] Its utility is exemplified in molecules such as the antibiotic Zoliflodacin , a novel DNA gyrase inhibitor for the treatment of gonorrhea, and the antithrombotic agent Razaxaban , a Factor Xa inhibitor.[1][2][3][4] The synthesis of these and other analogues hinges on the efficient construction of the core bicyclic system and the strategic introduction of the crucial amino functionality.

Synthesis of Key Precursors: The Foundation of the Scaffold

The successful synthesis of aminobenzo[d]isoxazoles is critically dependent on the availability of high-quality starting materials. The two most common and versatile precursors are 2-halobenzonitriles (particularly 2-fluorobenzonitrile) and salicylonitriles (2-hydroxybenzonitriles).

Preparation of 2-Fluorobenzonitrile

2-Fluorobenzonitrile is a key precursor for the widely used nucleophilic aromatic substitution (SNAr) route to 3-aminobenzo[d]isoxazoles. Its synthesis can be approached via several methods, with the choice often dictated by scale and available reagents.

One common laboratory-scale preparation involves a two-step process starting from 2-fluorobenzoyl chloride.[5]

Protocol 1: Synthesis of 2-Fluorobenzonitrile from 2-Fluorobenzoyl Chloride [5]

  • Step 1: Formation of 2-Fluorobenzamide

    • In a three-necked flask cooled to 0-5°C, add 50 g of water and 14 g of 25% aqueous ammonia.

    • With vigorous stirring, slowly add 15.9 g (0.100 mol) of 2-fluorobenzoyl chloride, maintaining the temperature between 0-5°C.

    • After the addition is complete, continue stirring at 10-15°C for 4 hours.

    • Filter the resulting precipitate and wash the filter cake with 15 g of water.

    • Dry the wet cake at 70-75°C to obtain 2-fluorobenzamide.

  • Step 2: Dehydration to 2-Fluorobenzonitrile

    • In a 500 mL three-necked flask, combine 27 g (0.194 mol) of 2-fluorobenzamide and 116.9 g of toluene.

    • Slowly add 60.0 g of phosphorus oxychloride (POCl₃) while keeping the temperature below 60°C.

    • Heat the mixture to 90-100°C and maintain for 1 hour.

    • Cool the reaction and remove toluene under reduced pressure.

    • Add 43.4 g of fresh toluene and slowly add a 10% sodium hydroxide solution to adjust the pH to 7-8.

    • Separate the organic phase, remove the toluene by evaporation, and purify the residue by vacuum distillation to yield 2-fluorobenzonitrile.

Causality of Experimental Choices: The initial amidation is performed at low temperatures to control the exothermicity of the reaction between the acid chloride and ammonia. The subsequent dehydration with POCl₃ is a classic method for converting amides to nitriles. The use of a slight excess of POCl₃ ensures complete conversion. The final basic wash is crucial to neutralize any remaining acidic species before distillation.

Preparation of Salicylonitrile (2-Hydroxybenzonitrile)

Salicylonitrile is the precursor of choice for newer, orthogonal synthetic strategies that employ electrophilic amination.[1] It can be synthesized from salicylamide or salicylaldehyde.

Protocol 2: Synthesis of Salicylonitrile from Salicylamide via Phosgenation [3]

  • Step 1: Phosgenation

    • In a suitable reaction vessel, dissolve salicylamide in an organic solvent such as toluene (e.g., 1:9 mass ratio of salicylamide to toluene).

    • Heat the solution to 108-112°C.

    • Introduce phosgene gas into the reaction mixture until the salicylamide is completely consumed (monitored by TLC or HPLC).

  • Step 2: Work-up and Crystallization

    • Once the reaction is complete, purge the system with dry nitrogen at 75-80°C for 2 hours to remove excess phosgene.

    • Cool the reaction mixture to below 5°C to induce crystallization.

    • Collect the crystalline product by suction filtration and dry at 60°C.

Causality of Experimental Choices: Phosgene is a highly effective dehydrating agent for the conversion of amides to nitriles. The reaction is carried out at elevated temperatures to ensure a reasonable reaction rate. The nitrogen purge is a critical safety and purification step to remove any residual toxic phosgene. Cooling crystallization is an efficient method for obtaining a high-purity product without the need for aqueous work-up, which can be advantageous for large-scale production.[3]

Construction of the Benzo[d]isoxazole Ring and Introduction of the Amino Group

With the key precursors in hand, we can now explore the primary strategies for assembling the final aminobenzo[d]isoxazole structure.

The SNAr Approach: A Classic and Robust Method

The nucleophilic aromatic substitution (SNAr) reaction of 2-fluorobenzonitrile with a protected hydroxylamine derivative is a widely used and reliable method for the synthesis of 3-aminobenzo[d]isoxazoles.[1]

Workflow for SNAr-based Synthesis of 3-Aminobenzo[d]isoxazole

A 2-Fluorobenzonitrile C S N Ar Reaction (Base, e.g., K₂CO₃) A->C B Protected Hydroxylamine (e.g., Acetohydroxamic acid) B->C D Intermediate Adduct C->D Formation of C-O bond E In situ Deprotection and Cyclization D->E Intramolecular N-C cyclization F 3-Aminobenzo[d]isoxazole E->F

Caption: SNAr reaction workflow for 3-aminobenzo[d]isoxazole synthesis.

Protocol 3: Synthesis of 3-Aminobenzo[d]isoxazole via SNAr

  • Step 1: SNAr Reaction and Cyclization

    • To a solution of 2-fluorobenzonitrile (1 eq.) in a polar aprotic solvent like DMF or DMSO, add a protected hydroxylamine such as acetohydroxamic acid (1.1-1.5 eq.) and a base like potassium carbonate (2-3 eq.).

    • Heat the reaction mixture (typically 50-80°C) and monitor its progress by TLC or LC-MS.

    • The reaction proceeds via nucleophilic substitution of the fluorine atom by the hydroxylamine, followed by in situ deprotection and cyclization to form the benzo[d]isoxazole ring.

  • Step 2: Work-up and Purification

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality of Experimental Choices: The use of a fluorine leaving group is ideal for SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. Polar aprotic solvents like DMF or DMSO are used to solvate the cationic species and accelerate the reaction. A base is required to deprotonate the hydroxylamine, generating the active nucleophile. The choice of a protected hydroxylamine is crucial to prevent side reactions.

Electrophilic Amination: An Orthogonal and Modern Approach

A more recent and innovative strategy involves the electrophilic amination of salicylonitriles. This method inverts the traditional polarity of the reactants, with the phenoxide acting as the nucleophile and an electrophilic nitrogen source providing the amino group.[1]

Workflow for Electrophilic Amination Synthesis

A Salicylonitrile D Phenoxide Formation A->D B Electrophilic Nitrogen Source (e.g., O-(diphenylphosphoryl)hydroxylamine) E Electrophilic Amination B->E C Base (e.g., K₂CO₃) C->D D->E F Intermediate E->F Formation of O-N bond G Cyclization F->G Intramolecular N-C cyclization H 3-Aminobenzo[d]isoxazole G->H

Caption: Electrophilic amination workflow for 3-aminobenzo[d]isoxazole synthesis.

Protocol 4: Synthesis of 3-Aminobenzo[d]isoxazole via Electrophilic Amination [1]

  • Step 1: Reaction Setup

    • In a reaction vessel, combine salicylonitrile (1 eq.), O-(diphenylphosphoryl)hydroxylamine (1.5 eq.), and potassium carbonate (3 eq.) in DMF (0.1 M).

    • It is often beneficial to pre-form the phenoxide by stirring the salicylonitrile and base in DMF before adding the electrophilic aminating reagent.

  • Step 2: Reaction and Work-up

    • Heat the mixture at 50°C overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction and perform an aqueous work-up as described in Protocol 3.

    • Purify the product by column chromatography.

Causality of Experimental Choices: This method provides an excellent alternative to the SNAr approach, particularly for substrates that may be sensitive to the conditions of the former. The use of an electrophilic nitrogen source like O-(diphenylphosphoryl)hydroxylamine allows for mild reaction conditions. The pre-formation of the phenoxide can significantly improve yields by ensuring the nucleophile is readily available for reaction.[1]

Reductive Cyclization of 2-Nitrobenzonitriles

Another important route to the benzo[d]isoxazole core involves the reductive cyclization of 2-nitrobenzonitriles. This method is particularly useful for accessing a variety of substituted derivatives.

Protocol 5: Reductive Cyclization of a 2-Nitrobenzonitrile Derivative

  • Step 1: Reduction

    • Dissolve the substituted 2-nitrobenzonitrile in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent. Common choices include:

      • Catalytic hydrogenation (e.g., H₂, Pd/C).

      • Metals in acidic media (e.g., SnCl₂, HCl; Zn, AcOH).[6]

      • Hydrazine hydrate with a catalyst (e.g., Rh/C).[1][7]

    • The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups.

  • Step 2: Cyclization and Work-up

    • The reduction of the nitro group to a hydroxylamine or nitroso intermediate is followed by spontaneous cyclization to the benzo[d]isoxazole ring.

    • The reaction conditions (temperature, time) will vary depending on the chosen reducing system.

    • After the reaction is complete, the catalyst is removed by filtration (for heterogeneous catalysts), and the product is isolated by extraction and purified by chromatography or recrystallization.

Causality of Experimental Choices: The nitro group is an excellent precursor for the nitrogen atom in the isoxazole ring. Its reduction under controlled conditions generates a reactive intermediate that readily cyclizes onto the adjacent nitrile group. The choice of reducing agent allows for tuning the reactivity and selectivity of the transformation. For example, catalytic hydrogenation is often a clean and efficient method, while metal/acid systems can be more cost-effective for larger scale syntheses.

Data Summary and Comparison of Synthetic Routes

Synthetic RouteKey PrecursorKey ReagentsTypical ConditionsAdvantagesDisadvantages
SNAr 2-FluorobenzonitrileProtected hydroxylamine, Base (e.g., K₂CO₃)50-80°C, DMF/DMSORobust, well-established, good yieldsRequires synthesis of fluorinated precursor
Electrophilic Amination SalicylonitrileElectrophilic N-source, Base (e.g., K₂CO₃)50°C, DMFMild conditions, orthogonal strategy, broad scope[1]Electrophilic aminating agents can be expensive
Reductive Cyclization 2-NitrobenzonitrileReducing agent (e.g., H₂/Pd/C, Zn/AcOH)Varies with reducing agentAccess to diverse substitution patternsPotential for over-reduction, chemoselectivity challenges

Conclusion and Future Outlook

The synthesis of aminobenzo[d]isoxazole derivatives is a mature field with a variety of reliable and innovative methods at the disposal of the synthetic chemist. The classic SNAr approach remains a workhorse for many applications, while the newer electrophilic amination strategy offers a valuable orthogonal route with mild conditions and a broad substrate scope. Reductive cyclization provides another powerful tool for accessing this important scaffold.

The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the scale of the synthesis, and the availability of starting materials and reagents. As the demand for novel therapeutics based on the aminobenzo[d]isoxazole core continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key area of research.

References

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Sources

An In-depth Technical Guide to the Benzisoxazole Scaffold: A Case Study of Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical and biological properties associated with the benzisoxazole scaffold, a key pharmacophore in modern medicinal chemistry. To illustrate its significance and therapeutic application, we will delve into a detailed analysis of Risperidone, a widely used atypical antipsychotic agent that features this core structure. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of compounds.

The Benzisoxazole Core: A Privileged Scaffold in Drug Discovery

The 1,2-benzisoxazole ring system is an aromatic heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions allow it to serve as a versatile template for the design of potent and selective ligands for a range of biological targets. This scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), particularly atypical antipsychotics.[1][2]

The compound with CAS number 380629-73-2, chemically identified as tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate, represents a key functionalized intermediate. The presence of two amine groups, one of which is protected by a tert-butoxycarbonyl (Boc) group, makes it an ideal building block for creating a library of derivatives through further chemical modifications. The Boc protecting group allows for selective reaction at the unprotected amine, enabling the controlled synthesis of complex molecules.

Physicochemical Properties of the Core Intermediate and the Final Drug

A thorough understanding of the physicochemical properties of both the intermediate and the final active pharmaceutical ingredient (API) is crucial for drug development, from synthesis to formulation.

tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (CAS 380629-73-2)
PropertyValueReference
Molecular Formula C₁₂H₁₅N₃O₃N/A
Molecular Weight 249.27 g/mol N/A
Boiling Point 384.7 °C at 760 mmHgN/A
Flash Point 186.4 °CN/A
Density 1.306 g/cm³N/A
Refractive Index 1.638N/A
Storage Temperature 2-8 °C under inert gasN/A
Risperidone
PropertyValueReference
Molecular Formula C₂₃H₂₇FN₄O₂[3]
Molecular Weight 410.49 g/mol [3]
Melting Point 170 °C[3]
pKa₁ 8.24[3]
pKa₂ 3.11[3]
LogP 3.49[3]
Solubility DMF: 0.1 mg/mL, DMSO: 2 mg/mL, Ethanol: 0.3 mg/mL[4]
UV λmax 237, 279 nm[4]

Synthesis of Risperidone: The Role of the Benzisoxazole Moiety

The synthesis of Risperidone is a multi-step process that hinges on the formation of the benzisoxazole ring and its subsequent coupling with a piperidine-containing side chain. While various synthetic routes have been developed, a common strategy involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[5][6][7]

The formation of the 6-fluoro-1,2-benzisoxazole core itself is a critical step, often achieved through the cyclization of an oxime intermediate.[8] The use of an intermediate like tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate would allow for the introduction of substituents at the 5-position of the benzisoxazole ring, which can significantly modulate the pharmacological properties of the final compound. The Boc-protected amine at the 3-position can be deprotected and then reacted to build the rest of the molecule.

Here is a generalized workflow for the synthesis of a Risperidone analog from a protected diaminobenzisoxazole intermediate.

Risperidone_Synthesis_Workflow cluster_0 Intermediate Preparation cluster_1 Side Chain Synthesis cluster_2 Coupling and Final Product Start Substituted Fluoronitrobenzene Intermediate_1 o-Hydroxy Ketoxime Start->Intermediate_1 Multi-step synthesis Intermediate_2 Protected Diamino- benzisoxazole (e.g., CAS 380629-73-2) Intermediate_1->Intermediate_2 Cyclization & Functionalization Coupling N-Alkylation (Condensation Reaction) Intermediate_2->Coupling Side_Chain_Start 2-Aminopyridine Derivative Side_Chain_Intermediate Pyrido[1,2-a]pyrimidin-4-one with Chloroethyl side chain Side_Chain_Start->Side_Chain_Intermediate Multi-step synthesis Side_Chain_Intermediate->Coupling Risperidone Risperidone Analog Coupling->Risperidone

A generalized synthetic workflow for Risperidone analogs.

Mechanism of Action and Signaling Pathways

The therapeutic effects of Risperidone are primarily attributed to its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[9][10][11] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[12]

Risperidone also exhibits high affinity for α₁- and α₂-adrenergic receptors and H₁-histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[2][13] It has a notably low affinity for muscarinic cholinergic receptors.[3]

The table below summarizes the receptor binding affinities (Ki, nM) of Risperidone.

ReceptorKi (nM)Reference
5-HT₂ₐ 0.12 - 0.2[4][12]
α₁-Adrenergic 0.8[13]
H₁-Histaminergic 2.1 - 20[12][13]
Dopamine D₂ 3 - 3.13[4][13]
α₂-Adrenergic 7.3 - 7.54[4][13]
Dopamine D₄ 7[4]
5-HT₁ₐ 420[12]

The downstream signaling effects of Risperidone are complex and involve the modulation of multiple intracellular pathways. For instance, its antagonism of D₂ receptors in the mesolimbic pathway is thought to reduce dopaminergic hyperactivity associated with positive psychotic symptoms.[10] Concurrently, 5-HT₂ₐ antagonism can lead to an increase in dopamine release in the prefrontal cortex, which may alleviate negative and cognitive symptoms.[10] Recent studies have also suggested that Risperidone can influence epigenetic mechanisms by affecting the G-protein/AC/PKA pathway, leading to the disassembly of heterochromatin.[14]

Risperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_receptor D₂ Receptor Dopamine_release->D2_receptor Activates Serotonin_release Serotonin Release HT2A_receptor 5-HT₂ₐ Receptor Serotonin_release->HT2A_receptor Activates AC Adenylyl Cyclase (AC) D2_receptor->AC Inhibits PLC Phospholipase C (PLC) HT2A_receptor->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_effects Modulation of Gene Expression & Neuronal Activity PKA->Downstream_effects IP3_DAG IP₃ / DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates Ca_release->Downstream_effects Risperidone Risperidone Risperidone->D2_receptor Antagonizes Risperidone->HT2A_receptor Antagonizes

Simplified signaling pathway of Risperidone's action.

Pharmacokinetics and Metabolism

Risperidone is well-absorbed after oral administration, with a bioavailability of about 70%.[15] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, 9-hydroxyrisperidone (paliperidone).[1][15] This metabolite has a similar pharmacological activity to the parent drug, and the clinical effect is a result of the combined concentrations of both compounds.[16] The metabolism of Risperidone is subject to genetic polymorphism of CYP2D6, leading to variations in plasma concentrations between "extensive" and "poor" metabolizers.[1][17] The apparent half-life of the "active fraction" (risperidone + 9-hydroxyrisperidone) is approximately 20 hours in both extensive and poor metabolizers.[17]

Experimental Protocols: Analytical Methods for Quantification

The accurate quantification of Risperidone in bulk drug and pharmaceutical formulations is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Reversed-Phase HPLC Method for Risperidone in Tablets

This protocol is a representative example of a validated RP-HPLC method for the determination of Risperidone.

Objective: To quantify the amount of Risperidone in a tablet dosage form.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., Thermo C18, 250mm x 4.6mm, 5µm particle size)[18]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Risperidone reference standard

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm membrane filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.2M potassium dihydrogen phosphate (80:20 v/v)[18]

  • Flow Rate: 0.7 mL/min[18]

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm[18]

  • Injection Volume: 20 µL[18]

  • Run Time: Approximately 10 minutes (retention time for Risperidone is ~5.68 min)[18]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.2M solution of potassium dihydrogen phosphate in water.

    • Mix acetonitrile and the potassium dihydrogen phosphate solution in an 80:20 volume ratio.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Risperidone reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions in the range of 2-10 µg/mL by diluting the stock solution with the mobile phase.[18]

  • Sample Solution Preparation:

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Risperidone and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 6 µg/mL).

  • Analysis:

    • Inject 20 µL of the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

    • Record the chromatograms and measure the peak areas.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of Risperidone in the sample solution from the calibration curve.

    • Calculate the amount of Risperidone per tablet.

HPLC_Workflow Prep_Mobile_Phase Prepare Mobile Phase (ACN:Phosphate Buffer) HPLC_System HPLC System (C18 Column, UV Detector) Prep_Mobile_Phase->HPLC_System Equilibrate Prep_Standard Prepare Standard Solutions (2-10 µg/mL) Analysis Inject & Run Samples Prep_Standard->Analysis Prep_Sample Prepare Sample Solution (from tablets) Prep_Sample->Analysis Data_Processing Data Acquisition & Peak Integration HPLC_System->Data_Processing Analysis->HPLC_System Calculation Quantification using Calibration Curve Data_Processing->Calculation Result Report Risperidone Content per Tablet Calculation->Result

Workflow for the HPLC analysis of Risperidone tablets.

Conclusion

The benzisoxazole scaffold, exemplified by its incorporation into the atypical antipsychotic Risperidone, represents a significant achievement in medicinal chemistry. The strategic use of functionalized intermediates like tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (CAS 380629-73-2) provides a versatile platform for the synthesis of novel therapeutic agents. A comprehensive understanding of the chemical properties, synthesis, mechanism of action, and analytical methodologies associated with these compounds is paramount for the continued development of safer and more effective drugs for CNS disorders and beyond.

References

  • Risperidone. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Mechanism of Action | PERSERIS® (risperidone) HCP. (n.d.). Retrieved January 16, 2026, from [Link]

  • Stahl, S. M. (2021). Risperidone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • What is the mechanism of Risperidone? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • de Beaurepaire, R. (2014, July 1). Mechanism of Action of Risperidone. Psychopharmacology Institute. Retrieved from [Link]

  • Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. The Journal of pharmacology and experimental therapeutics, 247(2), 661–670.
  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2010). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard.
  • Benzisoxazole. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Livingstone, C., & Chahine, S. (1993). Risperidone: neurochemical, pharmacologic and clinical properties of a new antipsychotic drug. The Canadian journal of psychiatry.
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  • RISPERDAL® (risperidone) - Pharmacokinetics. (2024, July 11). J&J Medical Connect. Retrieved from [Link]

  • Al-Aani, H., O'Connell, B., O'Connor, E., Thompson, M., & Gorecki, D. C. (2014). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone.
  • Heykants, J., Huang, M. L., Mannens, G., Meuldermans, W., Snoeck, E., Van Beijsterveldt, L., Van Peer, A., & Woestenborghs, R. (1994). The pharmacokinetics of risperidone in humans: a summary.
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  • Samala, A., Pawar, S., Manala, S., Chada, S., & M., N. (2013). Development and Validation of RP-HPLC Method for Estimation of Risperidone in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 6(6), 659-661.
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  • MacFarlane, A. J., & Vasiljevic, E. (2019). Risperidone effects on heterochromatin: the role of kinase signaling. Immunology, 158(4), 364–376.
  • Patel, D. S., et al. (2019). Simple HPLC Method for Simultaneous Estimation of Risperidone and Trihexyphenidyl HCl in Combined Dose Tablet. International Journal of Chemical Concepts, 5(1), 25-36.
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  • Gründer, G., Kung, H. F., Ackenheil, M., & Möller, H. J. (1999). Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Psychopharmacology, 142(3), 269–275.
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Molecular structure of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Foreword: A Keystone Intermediate in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that serve as versatile building blocks is paramount. This compound stands out as such a scaffold. Characterized by a rigid benzisoxazole core and differentially protected amino groups, this molecule is a cornerstone intermediate, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1] Its unique structural arrangement offers synthetic chemists a reliable platform for constructing complex molecular architectures designed to interact with specific biological pathways.[1]

This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this pivotal compound. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in the laboratory.

Chemical Identity and Physicochemical Properties

The compound is systematically named tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate. Its identity and key physicochemical properties are summarized below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 380629-73-2[1]
Molecular Formula C₁₂H₁₅N₃O₃[1]
Molecular Weight 249.27 g/mol [1]
Appearance Expected to be a solidGeneral Knowledge
Boiling Point 384.7 °C at 760 mmHg (Predicted)[1]
Density 1.306 g/cm³ (Predicted)[1]
Storage 2–8 °C, under inert gas (Nitrogen or Argon)[1]

Molecular Structure and Synthetic Rationale

The synthetic value of this intermediate is rooted in its distinct structural features:

  • Benzisoxazole Core : A rigid, aromatic bicyclic system that provides a stable scaffold for orienting appended functional groups in a defined three-dimensional space. This is a common privileged scaffold in medicinal chemistry.

  • Boc-Protected 3-Amino Group : The amine at the 3-position is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid). This renders the 3-amino group temporarily inert.

  • Nucleophilic 5-Amino Group : The amine at the 5-position is unprotected and serves as a primary nucleophilic center.

This differential protection scheme is the cornerstone of its utility, allowing for selective chemical modification at the 5-position while the 3-position remains masked. This orthogonality is critical for the controlled, stepwise assembly of complex target molecules.

cluster_0 Molecular Structure cluster_1 Key Features mol mol A Nucleophilic 5-Amino Group (Site for derivatization) B Rigid Benzisoxazole Scaffold C Boc-Protected 3-Amino Group (Orthogonal Protection)

Caption: Key structural features of the title compound.

Synthesis and Purification Protocol

The most logical and common synthetic route to this compound involves the reduction of its corresponding nitro precursor, tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate. Catalytic hydrogenation is a clean, high-yielding, and industrially scalable method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system. The disappearance of the yellow color of the nitro starting material and monitoring by Thin Layer Chromatography (TLC) provide clear indicators of reaction completion.

Starting Material: tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate Reagents & Equipment:

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), reaction solvent

  • Celite® for filtration

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate (1.0 eq). Dissolve it in a suitable solvent like Methanol or Ethyl Acetate (approx. 10-20 mL per gram of substrate).

    • Causality: Methanol and Ethyl Acetate are chosen for their ability to dissolve the starting material and their inertness under hydrogenation conditions.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups. Using it wet mitigates its pyrophoric nature.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

    • Trustworthiness: This evacuation/backfill procedure is critical to remove oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen gas.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of the more polar product spot. The reaction is typically complete within 2-4 hours.

  • Workup & Filtration: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOAc) to ensure complete recovery of the product.

    • Causality: Celite® is a fine filtration aid that prevents the fine black Pd/C powder from passing through the filter paper.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is typically of high purity.

  • Purification (if necessary): If TLC indicates the presence of impurities, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

start Dissolve Nitro Precursor in MeOH or EtOAc add_catalyst Add 10% Pd/C Catalyst start->add_catalyst hydrogenate Evacuate & Backfill with H₂ Stir at Room Temp add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite® to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate via Rotary Evaporation filter->concentrate purify Purify by Chromatography (If Necessary) concentrate->purify product Final Product: (5-Aminobenzo[d]isoxazol-3-yl) carbamic acid tert-butyl ester purify->product

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Characterization (Predicted Data)

While a publicly available, fully assigned spectrum was not located, the structure of the molecule allows for a reliable prediction of its key spectroscopic features. This predicted data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm) Assignment
~10.5 (s, 1H)-NH-Boc
~7.3 (d, 1H)Ar-H (H7)
~7.0 (d, 1H)Ar-H (H4)
~6.8 (dd, 1H)Ar-H (H6)
~5.5 (s, 2H)-NH₂
~1.5 (s, 9H)-C(CH₃)₃
  • ¹H NMR Rationale : The aromatic protons will appear as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The free amine protons (-NH₂) will appear as a broad singlet, and the carbamate proton (-NH-Boc) will be a downfield singlet. The nine protons of the tert-butyl group will give a sharp, intense singlet around 1.5 ppm.

  • ¹³C NMR Rationale : The spectrum will show 10 distinct carbon signals (two aromatic carbons are equivalent by symmetry). Key signals include the carbamate carbonyl (~160 ppm), the quaternary carbons of the benzisoxazole ring, and the characteristic signals for the Boc group (quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm).

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Technique Expected Key Signals
IR (KBr, cm⁻¹) 3450-3300 (N-H stretches, two bands for primary amine), 3300-3200 (N-H stretch, carbamate), ~1700 (C=O stretch, carbamate), 1620-1450 (Aromatic C=C stretches)
MS (ESI+) m/z 250.1 [M+H]⁺

Reactivity and Application in Kinase Inhibitor Synthesis

The primary application of this intermediate is in the construction of complex heterocyclic systems for drug discovery, particularly for inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[2] The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

The nucleophilic 5-amino group serves as a handle for introducing diversity. A common synthetic step involves an amide bond formation or a nucleophilic aromatic substitution reaction. For instance, coupling with a substituted pyrimidine or triazine core is a frequent strategy in the synthesis of PI3K inhibitors.[2]

Example Synthetic Step:

The 5-amino group can be reacted with an electrophilic partner, such as 2,4-dichloro-5-pyrimidinecarboxaldehyde, to build a more complex scaffold. This reaction would proceed selectively at the 5-amino position due to the protection at the 3-position. Subsequent chemical steps can then be performed before the final deprotection of the Boc group to reveal the 3-amino functionality for further modification or as a key pharmacophoric feature.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Drug Molecule (Synthesized from Intermediate) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety and Handling

As with any fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C) under an inert atmosphere to maintain its stability.[1]

Conclusion

This compound is more than just a collection of atoms; it is a testament to the power of strategic molecular design. Its combination of a rigid, privileged scaffold and orthogonally protected amino groups provides a robust and versatile platform for the synthesis of next-generation therapeutics. Understanding its structure, properties, and reactivity is key to unlocking its full potential in the complex, multi-step synthetic campaigns that drive modern drug discovery. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(3), 1-16. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • He, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Journal of Medicinal Chemistry. (This is a representative reference for the application area). Available at: [Link]

  • ChemBK. (2024). tert-butyl 5-nitrobenzo[d]isoxazol-3-ylcarbamate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10253457, tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate. Retrieved from [Link].

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Solubility and stability of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (CAS No. 380629-73-2), a key intermediate in pharmaceutical synthesis. An understanding of these fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance in drug development. This document details field-proven experimental protocols for determining thermodynamic solubility and for conducting comprehensive forced degradation studies. The causality behind experimental choices is explained, providing researchers, scientists, and drug development professionals with the foundational knowledge to assess this molecule's behavior.

Introduction: The Critical Role of Physicochemical Profiling

Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate, with the molecular formula C₁₂H₁₅N₃O₃, is a heterocyclic compound featuring a benzisoxazole core, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group.[1] This unique structure makes it a valuable building block for more complex active pharmaceutical ingredients (APIs).[1] However, before its potential can be fully realized, a thorough understanding of its solubility and stability is essential.

  • Solubility directly impacts every stage of development, from process chemistry and purification to the formulation strategy for the final API. Poor solubility can hinder reaction kinetics and lead to significant bioavailability challenges.

  • Stability dictates the compound's shelf-life, storage conditions, and degradation pathways.[2][3] Identifying potential degradants early through forced degradation (stress testing) is a regulatory requirement and is crucial for developing specific, stability-indicating analytical methods to ensure product safety and efficacy.[3][4]

This guide provides the strategic and methodological framework for a comprehensive assessment of these two critical attributes.

Solubility Profile: From Theory to Practice

The solubility of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate is dictated by the interplay of its functional groups. The aromatic benzisoxazole core and the lipophilic Boc group suggest limited aqueous solubility, while the primary amino group offers a site for protonation, which could enhance solubility in acidic media. A thorough investigation requires moving beyond theoretical predictions to empirical measurement.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility measurement.[5][6] The shake-flask method is the most reliable and widely accepted technique for this determination.[5][7][8]

This protocol is designed to determine the solubility in various aqueous buffers and organic solvents, providing a comprehensive solubility profile.

I. Materials and Equipment:

  • tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (solid powder)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected after a filter-binding study)

  • Calibrated pH meter

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[8]

  • Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane

II. Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents and buffers. The key is to ensure a visible amount of undissolved solid remains, confirming that saturation has been reached.[7]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[9] Allow the suspensions to equilibrate for a sufficient duration (typically 24 to 72 hours). It is crucial to establish the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration has reached a plateau.[8]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and separate the liquid from the solid phase. This is typically achieved by centrifugation followed by filtration through a low-binding syringe filter.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.

  • pH Verification: For aqueous buffers, measure the final pH of the suspension to ensure the compound did not alter the buffer's pH.[7]

Data Presentation and Interpretation

The quantitative results from the solubility studies should be summarized for clear interpretation.

Table 1: Thermodynamic Solubility of tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate

Solvent System pH (at 25°C) Temperature (°C) Solubility (mg/mL) Solubility (mM)
0.1 N HCl 1.2 25 Data Data
Acetate Buffer 4.5 25 Data Data
Phosphate Buffer 6.8 25 Data Data
Methanol N/A 25 Data Data
Ethanol N/A 25 Data Data
Acetonitrile N/A 25 Data Data

| DMSO | N/A | 25 | Data | Data |

Note: Data fields are placeholders for experimental results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent/buffer B Shake at constant T (24-72 hours) A->B Seal Vial C Centrifuge B->C Reach Plateau D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E Clear Solution F Analyze by HPLC-UV E->F G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) Compound tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate Acid Acid Hydrolysis (e.g., 0.1M HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal (e.g., 80°C, solid) Compound->Thermal Photo Photostability (Visible + UV Light) Compound->Photo Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradants Establish Degradation Pathways Validate Analytical Method Analysis->Result

Caption: General Workflow for Forced Degradation Studies.

Summary of Expected Stability and Degradation Pathways

The results of the forced degradation studies allow for the construction of a stability profile.

Table 2: Predicted Stability Profile and Degradation Pathways

Stress Condition Reagent / Condition Predicted Stability Likely Degradation Pathway
Acidic pH 0.1 M - 1.0 M HCl Unstable Acid-catalyzed hydrolysis of the Boc-carbamate to yield the free diamine, isobutylene, and CO₂.
Basic pH 0.1 M - 1.0 M NaOH Likely Stable The Boc group is generally stable to common basic conditions. Minimal degradation expected.
Oxidative 3-30% H₂O₂ Potentially Unstable Oxidation of the primary amino group to form nitroso or nitro derivatives, or oxidation of the aromatic ring.
Thermal 60-80°C Likely Stable Thermolytic cleavage of the Boc group is possible at higher temperatures, but the compound is expected to be stable under moderate heat.

| Photolytic | >1.2M lux-hr Vis, >200 W-hr/m² UV | Unknown | A formal photostability study is required to determine susceptibility. Aromatic amines can be prone to photo-oxidation. |

Conclusion and Recommendations

This guide outlines a scientifically rigorous and field-proven approach to characterizing the solubility and stability of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate. A comprehensive understanding of these properties is not merely an academic exercise but a critical component of successful drug development.

  • For Solubility: The shake-flask method provides the definitive data needed for process development and pre-formulation activities. The pH-solubility profile will be particularly informative for any future development involving aqueous media.

  • For Stability: The forced degradation studies are essential for identifying the compound's intrinsic liabilities. The pronounced sensitivity to acid is a key characteristic that must be considered during synthesis, purification, and handling. The development and validation of a stability-indicating HPLC method against the degradants formed in these studies is a mandatory step to ensure the quality and safety of any downstream API.

By following the protocols and frameworks presented, researchers can generate the high-quality, reliable data necessary to make informed decisions and accelerate the progression of their development programs.

References

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Aminobenzo[d]isoxazole: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the isoxazole ring system has garnered significant attention due to its versatile chemical nature and broad spectrum of biological activities.[1][2][3][4][5][6][7] This guide delves into a particularly promising derivative, the aminobenzo[d]isoxazole scaffold, a "privileged structure" that has demonstrated considerable potential across diverse therapeutic areas, from oncology to neuroscience.[8]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will explore the synthesis, key biological targets, structure-activity relationships (SAR), and future outlook of aminobenzo[d]isoxazole derivatives, providing a comprehensive overview of their burgeoning role in the pharmaceutical landscape.

The Aminobenzo[d]isoxazole Core: Structural and Physicochemical Significance

The benzo[d]isoxazole structure consists of a benzene ring fused to an isoxazole ring. The addition of an amino group (-NH2) to this bicyclic system profoundly influences its electronic properties, hydrogen bonding capabilities, and overall pharmacological profile. This amino moiety often serves as a critical anchor point for interacting with biological targets or as a synthetic handle for further molecular elaboration, making it a key feature in the design of new therapeutic agents.[9] The unique physicochemical properties conferred by this scaffold often lead to improved pharmacokinetic profiles and potent pharmacological effects.[10]

Synthetic Pathways to Aminobenzo[d]isoxazole Derivatives

The construction of the aminobenzo[d]isoxazole core and its subsequent functionalization are crucial steps in the drug discovery process. A common and effective strategy involves the intramolecular cyclization of an appropriately substituted aromatic precursor.

General Synthetic Workflow

The synthesis often begins with a substituted fluoronitrobenzene derivative, which undergoes nucleophilic aromatic substitution with a protected amine, followed by reduction of the nitro group and subsequent cyclization to form the aminobenzo[d]isoxazole ring.

G A Substituted Fluoronitrobenzene B Nucleophilic Aromatic Substitution (e.g., with a protected amine) A->B C Intermediate Product B->C D Nitro Group Reduction (e.g., using Fe/NH4Cl or H2/Pd-C) C->D E Aminated Intermediate D->E F Intramolecular Cyclization (Base- or acid-mediated) E->F G Aminobenzo[d]isoxazole Core F->G H Further Functionalization (e.g., Cross-coupling reactions) G->H I Diverse Library of Derivatives H->I

Caption: General Synthetic Workflow for Aminobenzo[d]isoxazole Derivatives.

Exemplary Experimental Protocol: Synthesis of a 3-Aminobenzo[d]isoxazole Derivative

This protocol is a representative example of how such compounds can be synthesized, based on common methodologies in the field.

Step 1: Synthesis of 2-Fluoro-6-hydroxybenzonitrile

  • To a solution of 1,3-difluoro-2-nitrobenzene in anhydrous THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA).

  • Stir the reaction mixture at this temperature for 1 hour.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 2-fluoro-6-hydroxybenzonitrile.

Step 2: Formation of the 3-Aminobenzo[d]isoxazole Ring

  • Dissolve the 2-fluoro-6-hydroxybenzonitrile in a suitable solvent such as DMF.

  • Add a base (e.g., potassium carbonate) and hydroxylamine hydrochloride.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to afford the 3-aminobenzo[d]isoxazole.

Therapeutic Applications and Key Biological Targets

The aminobenzo[d]isoxazole scaffold has proven to be a versatile template for designing molecules that interact with a range of high-value biological targets.

Anticancer Agents: Targeting Kinase Signaling

A major area of success for aminobenzo[d]isoxazole derivatives is in the development of kinase inhibitors for cancer therapy.[11] Aberrant activation of receptor tyrosine kinases (RTKs) is a well-established driver of tumor growth, angiogenesis, and metastasis.[12]

Mechanism of Action: Inhibition of VEGFR and PDGFR Many 3-aminobenzo[d]isoxazole derivatives have been identified as potent, multi-targeted inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[12][13][14] By binding to the ATP-binding site of these kinases, they prevent phosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis and tumor cell proliferation.[12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGFR VEGFR P1 Phosphorylation Cascade (e.g., RAS-RAF-MEK-ERK) VEGFR->P1 Activates P2 Angiogenesis Proliferation Survival P1->P2 Ligand VEGF Ligand->VEGFR Binds Inhibitor Aminobenzo[d]isoxazole Derivative Inhibitor->VEGFR Blocks ATP Binding

Caption: Key Regions for SAR Exploration on the Aminobenzo[d]isoxazole Scaffold.

Pharmacokinetic Profile and Future Perspectives

A critical hurdle in drug development is achieving a favorable pharmacokinetic (PK) profile, including good oral bioavailability and metabolic stability. Encouragingly, several aminobenzo[d]isoxazole derivatives have demonstrated promising PK properties in preclinical studies. For instance, certain multi-targeted RTK inhibitors were found to be orally bioavailable and showed significant in vivo efficacy in tumor growth models. [12][13]One compound, in particular, exhibited 81% tumor growth inhibition in a human fibrosarcoma model when administered orally. [12][13] The future of aminobenzo[d]isoxazole in medicinal chemistry appears bright. The scaffold's proven success against challenging targets like kinases and ion channels validates its utility. Future research will likely focus on:

  • Enhancing Selectivity: Designing new derivatives with higher selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects.

  • Exploring New Targets: Applying the scaffold to novel biological targets implicated in other diseases.

  • Optimizing Drug-like Properties: Fine-tuning ADME properties to develop candidates suitable for clinical development.

  • Novel Drug Modalities: Leveraging the scaffold to design proteolysis-targeting chimeras (PROTACs) or covalent inhibitors for enhanced efficacy and duration of action.

References

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A Technical Guide to the Structural Elucidation of C12H15N3O3: An In-depth Analysis of Melatonin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development, the precise structural characterization of organic molecules is a cornerstone of scientific integrity and innovation. The molecular formula C12H15N3O3 represents several isomeric structures, each with potentially unique biological activities. This guide provides a comprehensive, in-depth analysis of the spectroscopic data for a prominent isomer, N-acetyl-5-methoxytryptamine , commonly known as melatonin .[1][2] As a neurohormone involved in regulating sleep-wake cycles, melatonin's well-defined structure serves as an excellent case study for the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in molecular identification.[1][3]

This document is structured to provide not just a recitation of data, but a logical, cause-and-effect narrative that underpins the strategic choices made during structural elucidation. We will delve into the interpretation of both NMR and mass spectra, present standardized protocols for data acquisition, and offer insights that bridge theoretical knowledge with practical application.

Core Analytical Workflow

The structural confirmation of a compound like melatonin follows a systematic workflow. This process begins with sample preparation, followed by data acquisition using NMR and MS, and culminates in the detailed interpretation of the resulting spectra to build a cohesive structural picture.

Analytical_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Purity Assessment & Dissolution MS Mass Spectrometry (MS) Prep->MS NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR MS_Interp MS Data Interpretation (Molecular Ion, Fragmentation) MS->MS_Interp NMR_Interp NMR Data Interpretation (Chemical Shift, Coupling, Integration) NMR->NMR_Interp Structure Structure Confirmation MS_Interp->Structure NMR_Interp->Structure

Caption: A generalized workflow for the structural elucidation of an organic molecule.

Mass Spectrometry Analysis of Melatonin

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For melatonin, this analysis provides a definitive molecular formula and key structural motifs.

Molecular Ion Peak

In mass spectrometry, the molecular ion peak (M+) represents the intact molecule that has been ionized. For melatonin (C12H15N3O3), the expected monoisotopic mass is approximately 232.12 g/mol . Electron ionization mass spectrometry (EI-MS) of melatonin shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 232, confirming the molecular weight of the compound.[4]

Fragmentation Pathway

The true power of mass spectrometry for structural elucidation lies in the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragments. The fragmentation of melatonin is dominated by the cleavage of the bond between the indole ring and the ethylamine side chain.

The most prominent fragment in the mass spectrum of melatonin is observed at m/z 173 . This fragment arises from the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, leading to the loss of the acetamide group. The resulting ion is a stable, resonance-stabilized species. Another significant fragment is often seen at m/z 160 .

A proposed fragmentation mechanism is the loss of the acetamide group to form a key fragment ion at m/z 174.1.[5]

Melatonin_Fragmentation Melatonin C12H15N3O3 Melatonin m/z 232 Fragment1 C10H10NO+ Key Fragment m/z 173 Melatonin->Fragment1 Loss of CH3CONH2 Fragment2 C10H10N+ Further Fragmentation m/z 160 Fragment1->Fragment2 Loss of CH3

Caption: A simplified representation of the key fragmentation pathway of melatonin in mass spectrometry.

Table 1: Key Mass Spectrometry Fragments for Melatonin

m/zProposed FragmentNotes
232[C12H15N3O3]+•Molecular Ion (M+)
173[C10H10NO]+Loss of the N-acetyl group
160[C10H9N]+Further fragmentation of the m/z 173 ion

NMR Spectroscopy Analysis of Melatonin

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and integration, a complete structural assignment can be achieved.

¹H NMR Spectrum

The ¹H NMR spectrum of melatonin reveals distinct signals for each of the unique protons in the molecule. The aromatic region shows characteristic splitting patterns for the protons on the indole ring. The aliphatic region displays signals for the ethylamine side chain and the methyl groups of the methoxy and acetyl moieties.

A detailed assignment of the ¹H NMR spectrum of melatonin is presented in Table 2. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the aromatic ring are deshielded and appear at higher chemical shifts compared to the aliphatic protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic structure, allowing for the differentiation of sp2-hybridized aromatic and carbonyl carbons from sp3-hybridized aliphatic carbons.

Table 2: ¹H NMR Spectral Data for Melatonin

PositionChemical Shift (ppm)MultiplicityIntegration
H2~7.03s1H
H4~7.06d1H
H6~6.76dd1H
H7~7.22d1H
NH (indole)~8.37br s1H
NH (amide)~5.70br t1H
CH2 (11)~2.93t2H
CH2 (12)~3.57q2H
OCH3 (10)~3.85s3H
COCH3 (14)~1.92s3H

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data compiled from multiple sources.[4][6]

Table 3: ¹³C NMR Spectral Data for Melatonin

PositionChemical Shift (ppm)
C2~124.1
C3~113.1
C4~101.3
C5~155.0
C6~112.6
C7~112.9
C8~133.4
C9~129.1
C10 (OCH3)~56.3
C11~26.3
C12~41.5
C13 (C=O)~173.3
C14 (CH3)~22.6

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data compiled from multiple sources.[6][7]

Experimental Protocols

The acquisition of high-quality NMR and mass spectrometry data is contingent upon meticulous sample preparation and adherence to standardized instrumental procedures.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound (e.g., melatonin) for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

    • Transfer the clear solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition (¹H NMR):

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine ¹H spectrum, 16 to 32 scans are typically sufficient.

    • Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

  • Data Acquisition (¹³C NMR):

    • The sample preparation is the same as for ¹H NMR, though a higher concentration is often beneficial due to the lower natural abundance of ¹³C.

    • Use a standard ¹³C pulse program, often with proton decoupling to simplify the spectrum and enhance signal-to-noise.

    • A greater number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, often a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[8]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize the ion source parameters, including the capillary voltage, drying gas flow rate, and temperature, to maximize the signal intensity of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

    • For fragmentation analysis (MS/MS), select the molecular ion (m/z 232 for melatonin) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The synergistic application of NMR and mass spectrometry provides an unambiguous and detailed structural characterization of the C12H15N3O3 isomer, melatonin. Mass spectrometry confirms the molecular formula and reveals key structural features through predictable fragmentation patterns. NMR spectroscopy, through both ¹H and ¹³C analysis, elucidates the precise connectivity of the atoms, completing the structural puzzle. The methodologies and data interpretation frameworks presented in this guide serve as a robust foundation for the structural elucidation of a wide range of organic molecules, a critical competency for professionals in the fields of chemical research and drug development.

References

  • Clair, S., & Flynn, P. F. (n.d.). Assignments of 1H and 13C NMR Resonances of Melatonin. University of Utah Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Melatonin. National Center for Biotechnology Information. Retrieved from [Link]

  • Rutgers University-Newark Department of Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). 1D NMR Acquisition Quick Guide. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Black, C., Chevallier, O. P., & Elliott, C. T. (2022). A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). Analyst, 147(8), 1645-1651. Retrieved from [Link]

  • Transtutors. (2023, April 1). Predict the 13C NMR and 1H NMR of melatonin. Retrieved from [Link]

  • Tan, D. X., Manchester, L. C., Reiter, R. J., & Qi, W. (2001). Melatonin directly scavenges hydrogen peroxide: a potentially new metabolic pathway of melatonin biotransformation. Journal of pineal research, 31(1), 1-8. Retrieved from [Link]

  • Chegg. (2022, November 8). Solved Data report: Predict the 13C NMR and 1H NMR of. Retrieved from [Link]

  • Salehi, B., Sharopov, F., Fokou, P. V. T., Kobylinska, A., de Jonge, L., Tadio, K., ... & Martorell, M. (2019). Melatonin in medicinal and food plants: occurrence, bioavailability, and health potential for humans. Cells, 8(7), 681. Retrieved from [Link]

  • Onori, G., Santucci, S., & Fidaleo, M. (2005). 1H-NMR and FT-IR study of the state of melatonin confined in membrane models: Location and interactions of melatonin in water free lecithin and AOT reversed micelles. ARKIVOC, 2005(3), 257-271. Retrieved from [Link]

  • Bruker. (2018, September 20). 1D Acquisition. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Safdari, A. R., & Babri, M. (2020). Liquid Chromatography-Mass Spectrometry studies on molecular structure of melatonin after Co-60 gamma irradiation. Open Journal of Chemistry, 6(1), 001-007. Retrieved from [Link]

  • Tan, D. X., Manchester, L. C., Reiter, R. J., & Qi, W. (2001). Melatonin directly scavenges hydrogen peroxide: A potentially new metabolic pathway of melatonin biotransformation. Journal of pineal research, 31(1), 1-8. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Université de Sherbrooke. (n.d.). Welcome to the NMR tutorials. Retrieved from [Link]

  • Schalley, C. A. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 269-293. Retrieved from [Link]

  • Chan, K. C. A., & Chan, K. W. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 7(10), 13-17. Retrieved from [Link]

  • Núñez-Vergara, L. J., Squella, J. A., Sturm, J. C., & Camargo, C. (2002). Simultaneous determination of melatonin and pyridoxine in tablets by gas chromatography-mass spectrometry. Journal of the Chilean Chemical Society, 47(3), 253-258. Retrieved from [Link]

  • De Kaste, D., Van Ginkel, L. A., & Van Iersel, M. L. P. S. (2002). Analytical chemistry of synthetic routes to psychoactive tryptamines—Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N, N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. Analytica chimica acta, 472(1-2), 115-125. Retrieved from [Link]

  • Chyan, Y. J., Poeggeler, B., Omar, R. A., Chain, D. G., Frany, J. C., & Reiter, R. J. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1, 2, 3, 4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of pineal research, 26(4), 236-246. Retrieved from [Link]

  • Hamdani, I. H., Rather, M. A., & Ganie, M. A. (2021). DETERMINATION OF MELATONIN IN BATS GUANO SEDIMENTS BY HPLC COUPLED WITH FLUORESCENCE DETECTION: MELATONIN AS AN ADJUVANT TREATMENT OF COVID-19. World Journal of Pharmaceutical Research, 10(12), 1146-1159. Retrieved from [Link]

  • Bishop, C. L., Chmiel, J. A., & Casale, J. F. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry, 35, 100511. Retrieved from [Link]

  • CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents. (n.d.).

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Harnessing the Synthetic Potential of the Amino Group in Aminobenzo[d]isoxazole Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are noted for a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][2] The amino-substituted variants of this heterocycle are particularly valuable as they provide a versatile chemical handle for molecular elaboration and property modulation. This guide offers a comprehensive exploration of the reactivity of the amino group in aminobenzo[d]isoxazole derivatives. It delves into the underlying electronic principles governing its reactivity and provides detailed, field-proven protocols for its key chemical transformations, including N-acylation, N-alkylation, sulfonylation, and diazotization. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to unlock the full synthetic potential of this important molecular scaffold.

Introduction: The Significance of the Aminobenzo[d]isoxazole Scaffold

The fusion of a benzene ring with an isoxazole ring creates the benzo[d]isoxazole system, a heterocyclic scaffold that has garnered significant attention in drug discovery.[1] This interest is largely due to its presence in a variety of bioactive molecules and approved drugs. Notable examples include the antibiotic Zoliflodacin , the antithrombotic agent Razaxaban , and numerous receptor tyrosine kinase inhibitors investigated for cancer therapy.[3] The scaffold's unique electronic and steric properties allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[1]

The introduction of an amino group onto the benzo[d]isoxazole ring system dramatically expands its synthetic utility. This primary amine serves as a crucial nucleophilic center and a key building block for creating diverse libraries of compounds through a range of chemical transformations. Understanding the nuances of this amino group's reactivity—how it is influenced by its position on the ring and the presence of other substituents—is paramount for its effective use in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed, practical overview of this reactivity, bridging fundamental principles with actionable experimental protocols.

Electronic Properties and Reactivity of the Amino Group

The reactivity of the amino group on the benzo[d]isoxazole core is fundamentally governed by the electron density on the nitrogen atom, which dictates its nucleophilicity and basicity. This is influenced by a combination of factors:

  • The Isoxazole Ring: The isoxazole moiety itself is an electron-deficient heterocyclic system due to the electronegativity of the nitrogen and oxygen atoms. This inherent property tends to withdraw electron density from the fused benzene ring.

  • Position of the Amino Group: The position of the -NH₂ group on the benzene ring (e.g., at C-4, C-5, C-6, or C-7) is critical. Its nucleophilicity is modulated by resonance and inductive effects originating from the fused isoxazole ring. For instance, an amino group at a position para to the isoxazole oxygen might experience different electronic influences than one positioned meta.

  • Substituent Effects: Other substituents on the aromatic ring can either enhance or diminish the amino group's reactivity. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density on the ring and, consequently, the nucleophilicity of the amine. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease it, making the amine less reactive.

This interplay of electronic factors is a key consideration when designing synthetic routes and selecting reaction conditions.

G cluster_0 Factors Influencing Amino Group Reactivity Reactivity Amino Group Reactivity (Nucleophilicity) Position Position on Benzene Ring (e.g., C-5 vs. C-6) Substituents Ring Substituents (EDG vs. EWG) Sterics Steric Hindrance EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Substituents->EDG EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Substituents->EWG Decrease DECREASES Reactivity Sterics->Decrease Increase INCREASES Reactivity EDG->Increase EWG->Decrease Increase->Reactivity Decrease->Reactivity

Caption: Logical diagram of factors affecting amino group reactivity.

Key Chemical Transformations of the Amino Group

The amino group is a gateway to a multitude of chemical derivatives. The following sections detail the most common and synthetically useful reactions, complete with mechanistic insights and validated protocols.

G center Aminobenzo[d]isoxazole Acylation N-Acylated Derivative (Amide) center->Acylation RCOCl, Base Alkylation N-Alkylated Derivative (Secondary/Tertiary Amine) center->Alkylation R-X, Base Sulfonylation N-Sulfonylated Derivative (Sulfonamide) center->Sulfonylation RSO₂Cl, Base Diazotization Diazonium Salt (Versatile Intermediate) center->Diazotization NaNO₂, H⁺, 0-5°C Urea Urea/Thiourea Derivative center->Urea R-NCO or R-NCS

Caption: Key synthetic transformations of the aminobenzo[d]isoxazole core.

N-Acylation to Form Amides

N-acylation is one of the most fundamental reactions of the amino group, converting it into a more stable and often biologically relevant amide functionality.[4] This transformation is crucial for structure-activity relationship (SAR) studies, as it modulates the hydrogen bonding capacity, polarity, and metabolic stability of the parent amine. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality in Protocol Design:

  • Acylating Agent: Acyl chlorides are highly reactive and often preferred for efficient conversion. Anhydrides are a milder alternative.

  • Base: A tertiary amine base (e.g., triethylamine, DIPEA) or pyridine is essential. Its role is to neutralize the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion and preventing protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is used to dissolve the reactants without participating in the reaction.

Experimental Protocol: General Procedure for N-Acylation

  • Preparation: Dissolve the aminobenzo[d]isoxazole derivative (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated benzisoxazole derivative.

N-Alkylation

N-alkylation introduces alkyl groups onto the amino nitrogen, producing secondary or tertiary amines. This modification significantly impacts the basicity, lipophilicity, and steric profile of the molecule. The reaction is typically an Sₙ2 process involving an alkyl halide.

Causality in Protocol Design:

  • Alkylating Agent: Primary and secondary alkyl halides (iodides and bromides are more reactive than chlorides) are commonly used.

  • Base: A stronger base than that used for acylation is often required, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the amine or scavenge the resulting acid.[5] Sodium hydride (NaH) can be used for complete deprotonation to form the more nucleophilic amide anion, though this requires strictly anhydrous conditions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they can dissolve the inorganic base and effectively solvate the cations, enhancing the nucleophilicity of the amine.

  • Over-alkylation: A common challenge is di-alkylation. Using a slight excess of the amine relative to the alkylating agent can help minimize this side reaction.

Experimental Protocol: General Procedure for N-Alkylation

  • Preparation: To a solution of the aminobenzo[d]isoxazole (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reagent Addition: Add the alkyl halide (1.0-1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the N-alkylated product.

Diazotization and Subsequent Functionalization

Diazotization is a powerful transformation that converts the primary aromatic amino group into a diazonium salt (-N₂⁺).[6] This intermediate is highly valuable because the diazonio group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in reactions like the Sandmeyer and Schiemann reactions.[7] This allows for the introduction of functionalities that are difficult to install directly.

Causality in Protocol Design:

  • Reagents: The reaction requires in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[6][7]

  • Temperature Control: Aromatic diazonium salts are unstable and can decompose at higher temperatures. Therefore, the reaction must be performed at low temperatures, typically 0-5 °C, to ensure the intermediate's stability.[7]

  • Acid: The acid serves two purposes: it reacts with sodium nitrite to form nitrous acid and it maintains a low pH to prevent the newly formed diazonium salt from coupling with the unreacted starting amine.

Experimental Protocol: Two-Step Diazotization and Sandmeyer Reaction (e.g., for Chlorination)

Step A: Diazonium Salt Formation

  • Preparation: Suspend the aminobenzo[d]isoxazole (1.0 eq) in an aqueous solution of hydrochloric acid (3-4 eq, e.g., 3M HCl). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt is often indicated by the initial solid dissolving to form a clear solution. Use this diazonium salt solution immediately in the next step.

Step B: Sandmeyer Reaction (Displacement with -Cl)

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C.

  • Displacement: Slowly add the cold diazonium salt solution from Step A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: Cool the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the chlorobenzo[d]isoxazole derivative.

Data Summary: Representative Transformations

The following table summarizes typical reaction conditions for the key transformations discussed.

Transformation Substrate Reagent(s) Base Solvent Temp. Typical Yield Reference Analogy
N-Acylation 6-Aminobenzo[d]isoxazoleBenzoyl ChlorideTriethylamineDCM0°C to RT>80%[4]
N-Alkylation 5-Aminobenzo[d]isoxazoleBenzyl BromideK₂CO₃DMF60°C60-85%[5]
Sulfonylation 5-Aminobenzo[d]isoxazoleTosyl ChloridePyridineDCMRT>75%[8]
Diazotization-Iodination 6-Aminobenzo[d]isoxazole1. NaNO₂/H₂SO₄2. KIN/AWater0°C to RT65-80%[7]

Conclusion

The amino group on the benzo[d]isoxazole scaffold is a synthetically powerful and versatile functional group. Its reactivity, governed by predictable electronic and steric principles, can be reliably harnessed through well-established chemical transformations. N-acylation, N-alkylation, and diazotization represent the cornerstones of derivatization, enabling medicinal chemists to fine-tune molecular properties and explore vast chemical space in the pursuit of novel therapeutics. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the strategic design and synthesis of next-generation aminobenzo[d]isoxazole-based drug candidates.

References

  • Hufnagel, M. A., et al. (2022). Phenolate-Induced N−O Bond Formation versus Tiemann-Type Rearrangement for the Synthesis of 3-Aminobenzisoxazoles and 2-Aminobenzoxazoles. ResearchGate. Available at: [Link]

  • Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. American Chemical Society. Available at: [Link]

  • Uličná, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]

  • Uličná, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. ResearchGate. Available at: [Link]

  • Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. Available at: [Link]

  • Uličná, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Unnamed Author. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. PubMed. Available at: [Link]

  • Unnamed Author. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Available at: [Link]

  • Unnamed Author. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. Available at: [Link]

  • Unnamed Author. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Unnamed Author. (n.d.). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. PMC. Available at: [Link]

  • Unnamed Author. (2025). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. ResearchGate. Available at: [Link]

  • Unnamed Author. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Unnamed Author. (n.d.). Diacetoxyiodobenzene assisted C–O bond formation via sequential acylation and deacylation process: synthesis of benzoxazole amides and their mechanistic study by DFT. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Unnamed Author. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • Unnamed Author. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. eScholarship.org. Available at: [Link]

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Methodological & Application

Protocol for the Synthesis of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester, a critical building block in medicinal chemistry and drug development.[1][2] The synthesis is presented in three main stages: formation of the 3-amino-5-nitrobenzo[d]isoxazole core, subsequent Boc-protection of the 3-amino group, and finally, the selective reduction of the 5-nitro group. This guide explains the chemical rationale behind key procedural steps, offers troubleshooting insights, and includes expected analytical data to ensure reproducibility and success.

Introduction and Significance

This compound is a highly valuable heterocyclic intermediate. Its structural arrangement, featuring a benzisoxazole core with a nucleophilic amine at the 5-position and a protected amine at the 3-position, makes it an ideal synthon for constructing complex molecules. This compound serves as a cornerstone in the synthesis of a wide array of pharmacologically active agents, particularly kinase inhibitors. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry, offering stability under many reaction conditions while allowing for selective deprotection under mild acidic conditions.[3][4] This orthogonal protection strategy is fundamental for sequential chemical modifications in multi-step drug synthesis.

Overall Synthetic Pathway

The synthesis begins with the commercially available 2-fluoro-5-nitrobenzonitrile. The pathway involves the construction of the isoxazole ring, protection of the exocyclic amine, and reduction of the nitro group.

SynthesisWorkflow Start 2-Fluoro-5-nitrobenzonitrile Step1_reagents Acetohydroxamic acid, K2CO3, DMF, 80°C Start->Step1_reagents Intermediate1 3-Amino-5-nitrobenzo[d]isoxazole Step1_reagents->Intermediate1 Step 1: Cyclization Step2_reagents (Boc)2O, DMAP, THF, rt Intermediate1->Step2_reagents Intermediate2 tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate Step2_reagents->Intermediate2 Step 2: Boc Protection Step3_reagents H2 (balloon), 10% Pd/C, MeOH, rt Intermediate2->Step3_reagents FinalProduct (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester Step3_reagents->FinalProduct Step 3: Nitro Reduction

Figure 1: High-level workflow for the synthesis protocol.

Materials and Reagents

Reagent/MaterialGradeExample SupplierPurpose
2-Fluoro-5-nitrobenzonitrile≥98%Sigma-AldrichStarting Material
Acetohydroxamic acid98%Alfa AesarRing Formation
Potassium carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificBase
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsSolvent
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%TCI ChemicalsProtecting Agent
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-AldrichCatalyst
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichSolvent
Palladium on carbon (10% Pd/C)50% wet basisStrem ChemicalsReduction Catalyst
Methanol (MeOH)ACS GradeVWR ChemicalsSolvent
Ethyl acetate (EtOAc)ACS GradeFisher ScientificExtraction/Chromatography
HexanesACS GradeFisher ScientificChromatography
Celite® 545-EMD MilliporeFiltration Aid
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher ScientificDrying Agent

Experimental Protocol

Part 1: Synthesis of 3-Amino-5-nitrobenzo[d]isoxazole

Rationale: This step involves an SₙAr reaction where the hydroxylamino group of acetohydroxamic acid displaces the fluorine atom, followed by an intramolecular cyclization to form the benzisoxazole ring. Potassium carbonate acts as the base to deprotonate the hydroxamic acid.

  • Setup: Combine 2-fluoro-5-nitrobenzonitrile (1.0 eq), acetohydroxamic acid (1.2 eq), and powdered anhydrous potassium carbonate (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMF (approx. 6-10 mL per gram of starting nitrile).

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).

  • Work-up: Cool the reaction to room temperature and pour the mixture into a beaker of ice water. A yellow precipitate will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold diethyl ether to facilitate drying.

  • Drying: Dry the yellow solid under high vacuum. This intermediate is typically carried forward without further purification.

Part 2: Synthesis of tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate

Rationale: The 3-amino group is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate ((Boc)₂O).[5] DMAP serves as a nucleophilic catalyst to activate the (Boc)₂O, accelerating the reaction.[6]

  • Setup: Dissolve the 3-amino-5-nitrobenzo[d]isoxazole (1.0 eq) from Part 1 in anhydrous THF (approx. 8 mL per gram) in a round-bottom flask.

  • Reagent Addition: Add DMAP (0.1 eq) followed by a solution of (Boc)₂O (1.2 eq) in THF.

  • Reaction: Stir the mixture at room temperature overnight (12-18 hours). Monitor for the disappearance of the starting material by TLC (Eluent: 30% EtOAc/Hexanes).

  • Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Boc-protected intermediate.

Part 3: Synthesis of this compound

Rationale: The nitro group is selectively reduced to a primary amine via catalytic hydrogenation. Palladium on carbon is an efficient catalyst for this transformation, and hydrogen gas serves as the reductant.

  • Setup: Dissolve the tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate (1.0 eq) from Part 2 in methanol (approx. 15 mL per gram).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the starting material) to the solution under an inert atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 2-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the final product, which is often of high purity. If needed, it can be recrystallized or purified by column chromatography.

Summary of Results and Characterization

ProductExpected YieldPhysical AppearanceKey Analytical Data (¹H NMR, 400 MHz, DMSO-d₆)
3-Amino-5-nitrobenzo[d]isoxazole85-95%Yellow Solidδ 8.64 (d, 1H), 8.31 (dd, 1H), 7.86 (d, 1H), 7.12 (s, 2H).
tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate80-90%Off-white Solidδ 11.0 (s, 1H), 8.45 (d, 1H), 8.30 (dd, 1H), 7.65 (d, 1H), 1.55 (s, 9H).
This compound>90%Light Brown Solidδ 10.5 (s, 1H), 7.30 (d, 1H), 6.85 (d, 1H), 6.70 (dd, 1H), 5.30 (s, 2H), 1.50 (s, 9H).

Troubleshooting and Field-Proven Insights

  • Incomplete Cyclization (Part 1): Ensure all reagents and solvents are anhydrous. The presence of water can hinder the reaction. Using finely powdered K₂CO₃ increases its surface area and reactivity.

  • Sluggish Hydrogenation (Part 3): If the reduction is slow, the catalyst may be of poor quality or deactivated. Ensure the reaction is stirred vigorously to maintain good contact between the catalyst, substrate, and hydrogen. If necessary, the reaction can be run on a Parr hydrogenator under positive pressure (e.g., 50 psi).

  • Purification Challenges: The final product is a relatively polar amine. If column chromatography is required, consider pre-treating the silica gel with a triethylamine solution (e.g., 1-2% in the eluent system) to prevent streaking and improve separation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards: N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled exclusively in a certified chemical fume hood.

  • Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially when dry or in the presence of solvents. Never allow the catalyst to dry on the filter paper. Quench the filter cake with plenty of water before disposal.

  • Hydrogen Gas: Hydrogen is highly flammable. Perform the hydrogenation in a well-ventilated area away from any potential ignition sources.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [380629-73-2]. Retrieved from [Link]

  • ChemBK. (2024, April 10). tert-butyl 5-nitrobenzo[d]isoxazol-3-ylcarbamate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of 3-amino-5-t-butyl isoxazole. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the Aminobenzo[d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acid-Catalyzed Boc Deprotection of Aminobenzo[d]isoxazoles

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole ring system is a privileged heterocyclic motif integral to the design of numerous pharmacologically active agents.[1][2][3][4][5] Its presence in molecules targeting a wide array of diseases—including cancer, bacterial infections, and thrombosis—underscores its value in medicinal chemistry.[1][2] The 3-aminobenzo[d]isoxazole variant, in particular, serves as a crucial building block for constructing complex molecular architectures.[1][6]

Protecting the amine functionality is a cornerstone of the synthetic strategies used to elaborate these scaffolds. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this role due to its robust stability across a wide range of non-acidic conditions and, critically, its clean and efficient removal under mild acidic conditions.[7][8] This application note provides a detailed, experience-driven guide to the acidic deprotection of Boc-protected aminobenzo[d]isoxazoles, focusing on the underlying mechanisms, practical protocols, and critical process controls.

Pillar 1: The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed carbamate hydrolysis.[9] The reaction proceeds through a well-understood pathway that ensures high efficiency and predictability.

  • Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl).[10][11][12] This step increases the electrophilicity of the carbonyl carbon.

  • C-O Bond Cleavage : The protonated intermediate is unstable and undergoes cleavage of the bond between the oxygen and the tert-butyl group. This heterolytic cleavage is the rate-determining step and results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[10][11][12]

  • Formation of the Free Amine : The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free amine.[11][12]

  • Formation of the Amine Salt : In the acidic medium, the newly liberated, basic amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[11]

A critical aspect of this process is the fate of the electrophilic tert-butyl cation. This reactive species can potentially alkylate nucleophilic sites on the substrate or solvent.[10][13] While the benzo[d]isoxazole ring itself is generally stable under these acidic conditions, electron-rich aromatic systems or other nucleophilic functional groups could be susceptible.[14] The use of "scavengers" like anisole or thioanisole can be employed in sensitive substrates to trap the tert-butyl cation, though for many aminobenzo[d]isoxazoles, this is not strictly necessary.[15]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decomposition cluster_3 Step 4: Salt Formation BocAmine Boc-Protected Aminobenzo[d]isoxazole Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Slow tBuCation tert-Butyl Cation (t-Bu⁺) FreeAmine Free Amine CarbamicAcid->FreeAmine Fast CO2 CO₂ (gas) AmineSalt Amine Salt (Product) FreeAmine->AmineSalt + H⁺

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed for robustness and include integrated monitoring steps to ensure reaction completion and product integrity. The stability of the isoxazole ring to acidic conditions is a key advantage, simplifying these procedures compared to substrates with acid-labile functionalities.[14]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong, volatile acid that enables rapid deprotection at room temperature.[16] Its volatility simplifies removal during workup.

Materials & Equipment:

  • Boc-protected aminobenzo[d]isoxazole

  • Dichloromethane (DCM), anhydrous grade

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Rotary evaporator

  • Separatory funnel

  • TLC plates (silica gel), TLC tank, ethyl acetate/hexanes eluent

  • Ninhydrin stain or potassium permanganate stain

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected aminobenzo[d]isoxazole (1.0 equiv) in DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask with a magnetic stir bar. Stir until fully dissolved at room temperature.

    • Causality: DCM is an excellent solvent for both the starting material and the TFA, ensuring a homogeneous reaction. Anhydrous conditions prevent unwanted side reactions.

  • Reagent Addition: Slowly add TFA (5-10 equiv) to the stirring solution. If the reaction is exothermic, an ice bath can be used to maintain room temperature.

    • Causality: A stoichiometric excess of TFA ensures the reaction goes to completion in a timely manner.[16][17] Slow addition controls any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours.[18] Monitor the progress by TLC.[19] The product, being a free amine, is significantly more polar and will have a lower Rf value than the Boc-protected starting material. A co-spot of the starting material should be used as a reference. Visualize with a suitable stain (ninhydrin is excellent for primary/secondary amines).[19][20]

    • Trustworthiness: Direct monitoring via TLC provides real-time, unambiguous confirmation of the conversion of starting material to the more polar product, preventing premature or unnecessarily long reaction times.

  • Workup - Quenching: Once the reaction is complete (disappearance of starting material by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[6]

  • Workup - Neutralization: Re-dissolve the residue in an organic solvent like ethyl acetate or DCM. Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Continue adding until effervescence ceases.

    • Causality: This step neutralizes the excess TFA and deprotonates the amine salt to the free amine, which is typically more soluble in organic solvents.

  • Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

    • Causality: The brine wash removes residual water and inorganic salts. Drying removes all traces of water before solvent evaporation.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude aminobenzo[d]isoxazole. The product can be purified further by column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent like dioxane is a common and effective alternative, often yielding the product directly as a stable hydrochloride salt.[15][21]

Materials & Equipment:

  • Boc-protected aminobenzo[d]isoxazole

  • 4.0 M HCl in 1,4-dioxane solution

  • Anhydrous diethyl ether or MTBE

  • Round-bottom flask, magnetic stirrer, stir bar

  • Buchner funnel and filter flask

  • Vacuum oven or desiccator

Step-by-Step Methodology:

  • Reaction Setup: To the solid Boc-protected aminobenzo[d]isoxazole (1.0 equiv) in a round-bottom flask, add the 4.0 M HCl in dioxane solution (10-20 equiv of HCl).

    • Causality: Using a pre-prepared, standardized solution of HCl ensures reproducibility. The large excess drives the reaction to completion.[21]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.[21] Often, the product hydrochloride salt will precipitate from the solution. Monitor by TLC or LC-MS by taking a small aliquot, quenching it with base, and extracting into an organic solvent.[18]

  • Isolation - Direct Precipitation: If the hydrochloride salt has precipitated, continue stirring for the recommended time to ensure full conversion. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold dioxane followed by generous washing with anhydrous diethyl ether or MTBE to remove any non-polar impurities and residual starting material.

    • Causality: The hydrochloride salt is typically insoluble in ether, making this an effective method for purification by washing.

  • Drying: Dry the isolated white or off-white solid under high vacuum to yield the pure aminobenzo[d]isoxazole hydrochloride salt. This salt is often used directly in subsequent reactions without needing a separate neutralization step.[22]

Pillar 3: Data Presentation & Workflow Visualization

Comparative Summary of Deprotection Conditions
ParameterTFA MethodHCl/Dioxane MethodCausality & Field Insights
Acid Reagent Trifluoroacetic Acid (TFA)4.0 M HCl in 1,4-DioxaneTFA is highly effective but corrosive. HCl/Dioxane is common but dioxane is a peroxide-former and must be handled appropriately.
Solvent Dichloromethane (DCM)1,4-Dioxane (as reagent solution)DCM offers excellent solubility. The reaction in dioxane often benefits from the insolubility of the product salt, simplifying isolation.[21]
Temperature 0 °C to Room TemperatureRoom TemperatureBoth methods are typically efficient at ambient temperature, avoiding thermal degradation.
Reaction Time 1–4 hours1–3 hoursReaction times are comparable and should always be confirmed by reaction monitoring (TLC/LC-MS).[18][19]
Workup Aqueous basic wash (NaHCO₃)Filtration & Ether WashTFA workup yields the free amine. HCl workup directly yields the hydrochloride salt, which can be advantageous for stability and subsequent steps.[22]
Product Form Free AmineHydrochloride SaltThe choice depends on the desired final form of the product for storage or the next synthetic step.
Experimental Workflow Diagram

Deprotection_Workflow cluster_TFA TFA Workup cluster_HCl HCl/Dioxane Workup Start Start: Boc-Protected Aminobenzo[d]isoxazole Setup 1. Dissolve in Solvent (e.g., DCM) Start->Setup AddAcid 2. Add Acidic Reagent (TFA or HCl/Dioxane) Setup->AddAcid React 3. Stir at Room Temp (1-4 hours) AddAcid->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate 5a. Evaporate Solvent/TFA Monitor->Evaporate Complete (TFA) Filter 5b. Filter Precipitated Solid Monitor->Filter Complete (HCl) Neutralize 6a. Neutralize with NaHCO₃(aq) Evaporate->Neutralize Extract 7a. Extract with Organic Solvent Neutralize->Extract Dry 8a. Dry & Concentrate Extract->Dry Product_FreeAmine Product: Free Amine Dry->Product_FreeAmine Wash 6b. Wash with Ether/MTBE Filter->Wash Dry_Vac 7b. Dry Under Vacuum Wash->Dry_Vac Product_Salt Product: Hydrochloride Salt Dry_Vac->Product_Salt

Caption: Experimental workflow for Boc deprotection.

Conclusion

The acid-catalyzed deprotection of Boc-protected aminobenzo[d]isoxazoles is a reliable and high-yielding transformation critical to the synthesis of advanced pharmaceutical intermediates. By understanding the underlying chemical mechanism, researchers can rationally select between common protocols, such as those employing TFA or HCl in dioxane. The key to success lies in careful execution and diligent reaction monitoring. The inherent stability of the benzo[d]isoxazole ring under these conditions provides a wide operational window, making this a cornerstone reaction for drug discovery professionals working with this important heterocyclic scaffold.

References

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem.
  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent | Organic Letters - ACS Public
  • Side reactions of Boc deprotection with scavengers. - Benchchem.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • SUPPORTING INFORM
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for t-Boc Deprotection of N-methyl-N-(t-Boc)-PEG4-acid - Benchchem.
  • Amine Protection / Deprotection - Fisher Scientific.
  • Boc Deprotection - TFA - Common Organic Chemistry.
  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions - Benchchem.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchG
  • Boc Deprotection - HCl - Common Organic Chemistry.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • pH and temperature stability of the isoxazole ring in leflunomide....
  • Discovery of 2-(2-aminobenzo[d]thiazol-6-yl)
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem.
  • How to do work-up of a BOC deprotection reaction by TFA?
  • How can we do the deprotection of boc-amino acids using hcl ?
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.

Sources

The Versatile Building Block: (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, possessing a benzisoxazole core, a Boc-protected amine at the 3-position, and a free amine at the 5-position, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, complete with detailed application notes and validated protocols for its derivatization.

The strategic placement of the two amino groups, with one masked by the readily cleavable tert-butyloxycarbonyl (Boc) group, allows for sequential and regioselective functionalization. This differential reactivity is the cornerstone of its application, enabling chemists to introduce diverse functionalities in a controlled manner, a critical aspect in the synthesis of targeted therapeutics and advanced materials.[1]

Core Applications and Synthetic Strategy

The primary application of this building block lies in the synthesis of substituted 3,5-diaminobenzo[d]isoxazole scaffolds. These scaffolds are prevalent in a variety of biologically active molecules, including potent kinase inhibitors.[2] The general synthetic workflow commences with the selective deprotection of the Boc group, followed by a plethora of potential transformations of the resulting diamine.

G cluster_0 Synthetic Workflow Start (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester Deprotection Boc Deprotection Start->Deprotection  Acidic Conditions Diamine 3,5-Diaminobenzo[d]isoxazole (Intermediate) Deprotection->Diamine Functionalization Selective Functionalization (Acylation, Urea Formation, etc.) Diamine->Functionalization FinalProduct Target Molecule Functionalization->FinalProduct

Caption: General synthetic workflow utilizing the title compound.

Part 1: Boc Deprotection - Unveiling the Reactive Core

The selective removal of the Boc protecting group is the crucial first step to unmask the 3-amino functionality. Acid-mediated hydrolysis is the most common and efficient method for this transformation. The choice of acid and solvent is critical to ensure complete deprotection while minimizing potential side reactions.

Mechanism of Acidic Boc Deprotection

The deprotection proceeds via a well-established mechanism. The carbamate oxygen is protonated by the acid, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to liberate the free amine.

G cluster_mechanism Boc Deprotection Mechanism BocAmine R-NH-Boc Protonation R-NH-Boc(H+) BocAmine->Protonation + H+ Carbocation tert-Butyl Cation + Protonation->Carbocation CarbamicAcid R-NH-COOH (Carbamic Acid) Protonation->CarbamicAcid FreeAmine R-NH2 (Free Amine) CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is highly effective for complete and rapid deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,5-diaminobenzo[d]isoxazole. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Parameter Value
Reagents TFA, DCM
Temperature 0 °C to RT
Reaction Time 1-3 hours
Typical Yield >95% (crude)

Part 2: Derivatization of the 3,5-Diaminobenzo[d]isoxazole Core

Once the versatile 3,5-diaminobenzo[d]isoxazole intermediate is obtained, a wide array of synthetic transformations can be employed to construct diverse molecular libraries. The differential reactivity of the two amino groups can be exploited under specific conditions, although in many applications, both amines are reacted.

Application in Kinase Inhibitor Synthesis

The 3,5-diaminobenzo[d]isoxazole scaffold is a common feature in a number of kinase inhibitors. The amino groups serve as key points for introducing moieties that interact with the kinase active site.

Protocol 2: Synthesis of a Disubstituted Urea Derivative

Urea moieties are frequently incorporated into kinase inhibitors to form key hydrogen bond interactions. This protocol details the synthesis of a disubstituted urea from 3,5-diaminobenzo[d]isoxazole.

Materials:

  • 3,5-Diaminobenzo[d]isoxazole (from Protocol 1)

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 3,5-diaminobenzo[d]isoxazole (1.0 eq) in anhydrous THF or DCM (20 mL per gram of diamine) in a round-bottom flask under an inert atmosphere.

  • Add the aryl isocyanate (2.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, a precipitate of the urea product may form.

  • If a precipitate has formed, collect the solid by filtration, wash with cold solvent (THF or DCM), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography on silica gel.

G cluster_1 Urea Synthesis Workflow Diamine 3,5-Diaminobenzo[d]isoxazole Reaction Reaction in THF or DCM Diamine->Reaction Isocyanate Aryl Isocyanate (2.2 eq) Isocyanate->Reaction UreaProduct Disubstituted Urea Derivative Reaction->UreaProduct  4-12 h, RT

Caption: Workflow for the synthesis of a disubstituted urea derivative.

Parameter Value
Electrophile Aryl Isocyanate
Solvent Anhydrous THF or DCM
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield 70-90%
Protocol 3: N-Acylation to Form a Diamide Derivative

Amide bond formation is another fundamental transformation for derivatizing the diamine core.

Materials:

  • 3,5-Diaminobenzo[d]isoxazole (from Protocol 1)

  • Acid chloride (e.g., benzoyl chloride) or Carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DCM, DMF, or THF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure (using an acid chloride):

  • Dissolve 3,5-diaminobenzo[d]isoxazole (1.0 eq) in anhydrous DCM (20 mL per gram of diamine) in a round-bottom flask under an inert atmosphere.

  • Add a base such as triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Electrophile Acid Chloride
Base Triethylamine
Solvent Anhydrous DCM
Temperature 0 °C to RT
Reaction Time 2-6 hours
Typical Yield 60-85%

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its pre-installed, differentially protected amino functionalities provide a reliable handle for the regioselective introduction of a wide range of substituents. The protocols outlined in this guide offer a starting point for the exploration of its rich chemistry, paving the way for the discovery of novel pharmaceuticals and advanced materials. The robustness of the Boc deprotection and the subsequent nucleophilic reactions of the resulting diamine make this compound an indispensable tool for the modern synthetic chemist.

References

  • 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry.
  • This compound | LookChem. [Link]

  • Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: In vitro antimicrobial and antioxidant activity. Journal of the Iranian Chemical Society.
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry.
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry.

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Reaction conditions for coupling with tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Reaction Conditions for Coupling with tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Aminobenzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties make it a valuable building block in the design of novel therapeutics. tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (CAS 380629-73-2) is a particularly strategic intermediate.[1][2][3] It features a versatile primary aromatic amine at the C-5 position, poised for derivatization, while the C-3 amine is protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective reactivity.

The 5-amino group, however, presents a distinct chemical challenge. As part of an aromatic system fused to an electron-withdrawing isoxazole ring, it exhibits reduced nucleophilicity compared to simple anilines. This characteristic necessitates carefully optimized reaction conditions to achieve efficient and high-yielding coupling reactions. This guide provides a detailed exploration of two primary transformations for this substrate: high-efficiency amide bond formation and palladium-catalyzed N-arylation, offering field-proven protocols and the scientific rationale behind them.

Part 1: High-Efficiency Amide Bond Formation

The acylation of the 5-amino group is the most common derivatization for this scaffold. Success hinges on robust activation of the carboxylic acid coupling partner to overcome the low nucleophilicity of the amine.[4][5][6]

Principles of Reagent Selection

Choosing the right coupling reagent, base, and solvent is critical. The goal is to form a highly reactive activated ester from the carboxylic acid without promoting side reactions like racemization (for chiral acids) or reagent decomposition.[7]

Component Selection & Rationale
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended for this substrate.[7][8] It rapidly generates a very reactive OAt-active ester, which is highly effective for coupling with weakly nucleophilic amines.[8][9] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a more economical, albeit often slower, alternative.[10][11][12] The HOBt additive is crucial for suppressing side reactions and minimizing racemization.[11][13]
Base A non-nucleophilic, sterically hindered base is essential. DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) are standard choices.[8][14] Their role is to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent, and to scavenge the acid formed during the reaction.[7][9]
Solvent Anhydrous polar aprotic solvents are required to prevent hydrolysis of the activated intermediates.[4] DMF (N,N-Dimethylformamide) is an excellent choice due to its high polarity and solvating power.[8] Anhydrous DCM (Dichloromethane) is also suitable for many cases.[4]
Experimental Workflow for Amide Coupling

The general workflow involves pre-activation of the carboxylic acid before the introduction of the amine. This ensures the concentration of the highly reactive activated ester is maximized when the nucleophile is added.

G cluster_prep Preparation cluster_react Reaction cluster_workup Work-up & Purification P1 Dissolve Carboxylic Acid, Coupling Reagent (e.g., HATU), & Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) R1 Stir for 5-30 min at RT for Pre-Activation P1->R1 R2 Add tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate R1->R2 R3 Monitor Reaction by TLC or LC-MS (Typically 2-16 h at RT) R2->R3 W1 Quench with Water or sat. aq. NH4Cl R3->W1 W2 Extract with Organic Solvent (e.g., Ethyl Acetate) W1->W2 W3 Wash Organic Layer (Water, Brine) W2->W3 W4 Dry (Na2SO4), Filter, & Concentrate W3->W4 P2 Purify by Column Chromatography or Recrystallization W4->P2

Caption: General workflow for amide bond formation.

Detailed Protocol 1: High-Yield Coupling with HATU

This protocol is optimized for efficiency and is suitable for a wide range of carboxylic acids, including those that are sterically hindered.[5]

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).

  • Activation: Dissolve the acid in anhydrous DMF (to make a 0.1–0.5 M solution). Add HATU (1.1 equiv) followed by DIPEA (2.5 equiv).[5]

  • Pre-Activation: Stir the mixture at room temperature (20–25 °C) for 15 minutes. A color change may be observed as the OAt-active ester forms.[7]

  • Amine Addition: Add a solution of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (1.05 equiv) in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2–12 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often a solid or viscous oil. Purify by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane).[15]

Troubleshooting Amide Coupling Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete acid activation.[4] 2. Presence of water hydrolyzing intermediates.[4] 3. Amine is too weakly nucleophilic for the conditions.1. Increase HATU to 1.2-1.5 equiv. Ensure base is not limiting. 2. Use freshly distilled, anhydrous solvents. Flame-dry glassware. 3. Switch to a more potent coupling reagent or consider converting the acid to an acyl chloride with SOCl₂ or oxalyl chloride.[16]
Side Product Formation 1. Guanidinylation of the amine by excess HATU.[7] 2. Racemization of chiral carboxylic acids.[4]1. Avoid large excesses of HATU. Add the amine promptly after pre-activation. 2. Run the reaction at 0 °C. Ensure HOBt or HOAt (from HATU) is present.
Difficult Purification 1. Tetramethylurea byproduct from HATU is polar and water-soluble but can be difficult to remove.[17] 2. Product is highly polar.1. Perform multiple aqueous washes during work-up. A dilute acid wash (e.g., 1M HCl) can help remove basic impurities like DIPEA.[17] 2. Consider reversed-phase chromatography or specialized normal-phase techniques like HILIC.[18]

Part 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of diarylamine structures, the Buchwald-Hartwig amination offers a powerful method for coupling the 5-amino group with aryl halides or triflates.[19][20] This transformation requires careful selection of a palladium catalyst, a phosphine ligand, and a suitable base.[21][22]

Principles of Catalyst System Selection

The success of a Buchwald-Hartwig reaction is highly dependent on the synergistic action of the palladium source, ligand, and base.

| Component | Selection & Rationale | | :--- | :--- | :--- | | Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common choices.[23] Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[23][24] | | Ligand | Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, facilitate oxidative addition, and promote the final reductive elimination step.[21] Xantphos is an excellent choice for coupling with anilines due to its wide bite angle. BINAP is another reliable option.[20][21] | | Base | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[21] Sodium tert-butoxide (NaOt-Bu) is highly effective. For more sensitive substrates, weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used.[21][25] | | Solvent | Anhydrous, deoxygenated, non-polar aprotic solvents are necessary. Toluene or Dioxane are the most common choices.[21] |

Simplified Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) LigEx L-Pd(II)(Ar)(NHR') OxAdd->LigEx + R'NH2, Base - HX RedElim Product Ar-NHR' LigEx->RedElim (Reductive Elimination) RedElim->Pd0

Caption: Simplified catalytic cycle for N-arylation.

Detailed Protocol 2: Buchwald-Hartwig N-Arylation

This protocol provides a general starting point for coupling with aryl bromides. Optimization may be required based on the specific aryl halide used.

  • Inert Setup: To a flame-dried Schlenk tube or vial, add the aryl bromide (1.0 equiv), tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and Sodium tert-butoxide (1.4 equiv).

  • Atmosphere Exchange: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80–110 °C. Stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography to yield the N-arylated product.

Part 3: Product Characterization

Unambiguous characterization of the final product is essential.

  • Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Used for reaction monitoring. A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot/peak with the expected mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the -NH₂ protons of the starting material (typically a broad singlet). For amide products, a new amide N-H proton will appear (often a broad singlet in the 7-10 ppm region). Aromatic signals will shift upon substitution.[26][27]

    • ¹³C NMR: The appearance of a new carbonyl signal (for amides) around 165-175 ppm is a key indicator of success.[26]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the newly synthesized molecule.[27]

Conclusion

tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate is a valuable and versatile building block. While its 5-amino group is electronically deactivated, robust and reliable coupling protocols can be achieved through the careful selection of modern reagents. For amide bond formation, HATU offers superior efficiency, while for C-N cross-coupling, a well-chosen Palladium/phosphine ligand system is critical. The protocols and principles outlined in this guide provide a strong foundation for researchers to successfully incorporate this important scaffold into their synthetic programs.

References

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Penthala, N. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical catalytic cycles involved in Pd- and Cu-mediated C-N coupling chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amide compound. US7102032B2.
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  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof. US7022844B2.
  • LookChem. (n.d.). Cas 380629-73-2, (5-AMINOBENZO[D]ISOXAZOL-3-YL)CARBAMIC ACID TERT-BUTYL ESTER. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. Retrieved from [Link]

  • ACS Omega. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2025). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). tert-Butyl carbamate. PMC. Retrieved from [Link]

  • eScholarship.org. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel acyl derivatives of N-(p-aminobenzoyl)-L-glutamine encapsulated in polymeric nanocapsules with potential antitumoral activity. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis, Characterization and Biological Evaluation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Innovation in Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) lies at the heart of drug discovery and development. The efficiency, robustness, and sustainability of a synthetic route can significantly impact the speed to market, cost of goods, and environmental footprint of a new medicine. In recent decades, the pharmaceutical industry has witnessed a paradigm shift from traditional, often inefficient stoichiometric reactions towards more elegant and sustainable catalytic methods. This guide provides an in-depth exploration of key modern synthetic methodologies that are transforming the landscape of pharmaceutical manufacturing.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of reagents, catalysts, and reaction conditions. We will delve into the intricacies of widely adopted techniques such as palladium-catalyzed cross-coupling, asymmetric hydrogenation, C-H activation, and biocatalysis. Furthermore, we will address the critical challenges encountered during the scale-up of these processes from the laboratory to commercial production, and how a "Green-by-Design" strategy can mitigate these issues from the outset.

I. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become an indispensable tool for the construction of C-C bonds, particularly biaryl structures prevalent in many pharmaceuticals.[1] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[1]

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several components:

  • Catalyst and Ligand: The choice of palladium catalyst and its coordinating ligand is paramount. For challenging substrates like aryl chlorides, highly active catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos) are often required to facilitate the oxidative addition step.[1]

  • Base: The base plays a crucial role in the transmetalation step, activating the organoboron species. The choice of base (e.g., K₃PO₄, K₂CO₃) depends on the substrate's sensitivity to basicity and the desired reaction kinetics.[2]

  • Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic solvents like toluene or 2-MeTHF are commonly used.[1] The addition of water can sometimes accelerate the reaction.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine aryl halide, arylboronic acid, and base in a dry reaction vessel. P2 Purge vessel with inert gas (Ar or N₂). P1->P2 P3 Add degassed solvent and palladium catalyst. P2->P3 R1 Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. P3->R1 R2 Monitor reaction progress by TLC or LC-MS. R1->R2 W1 Cool to room temperature and perform aqueous work-up. R2->W1 W2 Extract with an organic solvent. W1->W2 W3 Dry organic layer and concentrate under vacuum. W2->W3 W4 Purify by column chromatography. W3->W4

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Losartan Intermediate

This protocol describes the synthesis of a key intermediate for the antihypertensive drug Losartan.[1]

Materials:

  • 2-bromo-4'-methylbiphenyl (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-4'-methylbiphenyl, phenylboronic acid, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed toluene via syringe, followed by the palladium(II) acetate.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

II. Asymmetric Synthesis: The Power of Chiral Catalysis

The majority of modern drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[4] Asymmetric catalysis provides an elegant solution for the synthesis of enantiomerically pure compounds, with asymmetric hydrogenation being a prominent example.[5]

Causality Behind Experimental Choices

In asymmetric hydrogenation, the choice of a chiral catalyst is the most critical factor influencing enantioselectivity.

  • Chiral Ligands: The development of chiral diphosphine ligands (e.g., BINAP, DIPAMP) that coordinate to a metal center (commonly rhodium or ruthenium) has been instrumental.[5] The geometry and electronic properties of the ligand create a chiral environment that directs the hydrogenation to one face of the prochiral substrate.

  • Metal Center: The choice of metal (Rh, Ru, Ir) depends on the substrate. For instance, iridium catalysts are particularly effective for the hydrogenation of nitrogen-containing heterocycles.[6]

Catalytic Cycle: Asymmetric Hydrogenation

Asymmetric_Hydrogenation Catalyst [M(L*)]+ Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Coordination Substrate Prochiral Substrate Substrate->Intermediate1 H2 H₂ Intermediate2 Hydride Complex H2->Intermediate2 Oxidative Addition Intermediate1->Intermediate2 Product Chiral Product Intermediate2->Product Reductive Elimination Product->Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation for a Chiral Amine

This protocol is a general procedure for the asymmetric hydrogenation of an enamine to produce a chiral amine, a common structural motif in pharmaceuticals.

Materials:

  • Prochiral enamine (1.0 equiv)

  • [Rh(COD)(R,R)-DIPAMP)]⁺BF₄⁻ (0.1 mol%)

  • Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve the prochiral enamine in degassed methanol.

  • Add the rhodium catalyst under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC analysis.

  • Purify the product by appropriate methods (e.g., crystallization or chromatography).

III. C-H Activation: A Paradigm Shift in Synthetic Efficiency

Directly functionalizing ubiquitous C-H bonds has long been a "holy grail" in organic synthesis. Recent advancements in C-H activation have made this a reality, offering a more atom-economical and efficient way to synthesize and modify complex molecules, including late-stage functionalization of drug candidates.[7][8]

Causality Behind Experimental Choices
  • Directing Groups: A common strategy involves the use of a directing group on the substrate that coordinates to a metal catalyst (often palladium or rhodium), bringing the catalyst into close proximity to a specific C-H bond and enabling its selective activation.[8]

  • Catalyst System: The choice of metal catalyst and ligands is crucial for achieving high reactivity and selectivity. Iridium catalysts, for example, have shown great promise in C-H amination reactions.[9]

Experimental Workflow: Directed C-H Activation

CH_Activation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification S1 Combine substrate with directing group, catalyst, and oxidant in a vial. S2 Add solvent and seal the vial. S1->S2 R1 Heat the reaction mixture to the specified temperature. S2->R1 R2 Stir for the required duration. R1->R2 A1 Cool the reaction and analyze by LC-MS to determine conversion. R2->A1 A2 Purify the product using chromatography. A1->A2

Caption: A general workflow for a directed C-H activation experiment.

Protocol: Late-Stage C-H Methylation of a Drug-Like Molecule

This protocol outlines a general procedure for the iridium-catalyzed C-H methylation of a benzoic acid derivative, a common scaffold in pharmaceuticals.[9]

Materials:

  • Substituted benzoic acid (1.0 equiv)

  • [Cp*IrI₂]₂ (2.5 mol%)

  • Silver carbonate (Ag₂CO₃) (1.0 equiv)

  • Methylboronic acid (3.0 equiv)

  • Dichloromethane (DCM) (solvent)

Procedure:

  • In a sealed tube, combine the benzoic acid substrate, [Cp*IrI₂]₂, Ag₂CO₃, and methylboronic acid.

  • Add DCM as the solvent.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the methylated product.

IV. Biocatalysis: Nature's Approach to Green Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages in pharmaceutical synthesis, including high selectivity, mild reaction conditions, and a reduced environmental impact.[10][11] Transaminases, for example, are widely used for the synthesis of chiral amines.[12]

Causality Behind Experimental Choices
  • Enzyme Selection: The choice of enzyme is substrate-specific. A wide range of wild-type and engineered transaminases are now available, with varying substrate scopes and stereoselectivities.

  • Equilibrium Shift: Transamination reactions are often reversible. To drive the reaction to completion, strategies to shift the equilibrium are employed, such as using a cheap amine donor (e.g., isopropylamine) where the ketone byproduct (acetone) is volatile and can be removed.[13]

Protocol: Biocatalytic Transamination for a Chiral Amine

This protocol describes the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.

Materials:

  • Prochiral ketone (1.0 equiv)

  • (R)- or (S)-selective transaminase

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Phosphate buffer (pH 7.5)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of the phosphate buffer.

  • Add the PLP cofactor and the transaminase enzyme.

  • Add the prochiral ketone and the isopropylamine.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction for the formation of the chiral amine and the disappearance of the ketone by HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Determine the enantiomeric excess of the product by chiral HPLC.

V. Green Chemistry and Scale-Up: From Lab to Plant

The transition from a laboratory-scale synthesis to industrial production is a significant challenge in pharmaceutical development.[14] A "Green-by-Design" approach, which considers the principles of green chemistry from the outset, can facilitate a smoother and more sustainable scale-up.[15]

Quantitative Comparison of Synthetic Routes to Ibuprofen

The synthesis of ibuprofen provides a classic example of how green chemistry principles can revolutionize a manufacturing process. The traditional Boots process has been largely replaced by the more efficient and environmentally friendly BHC process.[16]

MetricBoots Process (Traditional)BHC Process (Green)Advantage of BHC Process
Number of Synthetic Steps 63Fewer steps, less time
Atom Economy 40%77%Significantly less waste
Process Mass Intensity (PMI) ~15~5Drastic reduction in waste
Use of Catalysis Stoichiometric reagentsCatalytic (recyclable)Reduced waste, improved efficiency
Scale-Up Challenges and Solutions
ChallengeDescriptionSolution
Heat Transfer Maintaining uniform temperature in large reactors can be difficult, leading to side reactions.[17]Use of jacketed reactors with efficient heat transfer fluids and computational fluid dynamics (CFD) modeling.
Mixing Efficiency Inefficient mixing can lead to localized concentration gradients and reduced yields.Proper impeller design and agitation speed, validated by mixing studies.
Impurity Profile The impurity profile can change upon scale-up, potentially impacting the safety and efficacy of the API.[18][19]Rigorous impurity profiling at each stage of development and the implementation of Process Analytical Technology (PAT).
Process Analytical Technology (PAT) in Scale-Up

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[10][20] By using in-line spectroscopic tools (e.g., NIR, Raman), real-time monitoring of reaction progress, concentration, and crystal form can be achieved, enabling better process control and ensuring consistent product quality during scale-up.[11][21]

Conclusion: The Future of Pharmaceutical Synthesis

The methodologies outlined in this guide represent the forefront of modern pharmaceutical synthesis. The continued development of novel catalysts, more efficient reaction protocols, and a deeper understanding of reaction mechanisms will undoubtedly lead to even more sustainable and cost-effective manufacturing processes. By embracing a "Green-by-Design" philosophy and leveraging powerful tools like Process Analytical Technology, the pharmaceutical industry is well-positioned to meet the challenges of developing the next generation of life-saving medicines.

References

  • Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • U.S. Food and Drug Administration. PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

  • BioPharm International. The Challenges of PAT in the Scale-Up of Biologics Production. [Link]

  • MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]

  • Contract Pharma. Improving Cell and Gene Therapy Scale-Up with a Digital-First Approach. [Link]

  • ACS Publications. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]

  • Royal Society of Chemistry. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. [Link]

  • ResearchGate. Biocatalysed Synthesis of Chiral Amines: Continuous Colorimetric Assays for Mining Amine-Transaminases. [Link]

  • National Institutes of Health. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Royal Society of Chemistry. Towards a holistic approach to metrics for the 21st century pharmaceutical industry. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • DiVA portal. Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. [Link]

  • ACS Publications. A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]

  • MDPI. Green Chemistry Metrics, A Review. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Green and sustainable metrics: Charting the course for green-by-design small molecule API synthesis. [Link]

  • ManTech Publications. Green Chemistry in Pharmaceutical Formulations: Sustainable Synthesis of API's. [Link]

  • IntechOpen. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • ResearchGate. Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway. [Link]

  • ACS Publications. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. [Link]

  • International Journal of Pharmaceutical Research and Applications. IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • ResearchGate. Proposed steps involved in asymmetric hydrogenation considering one active site and deactivation. [Link]

  • ResearchGate. HTE as a Tool in C–H Activation Reaction Discovery and Late-Stage Functionalization of Pharmaceuticals. [Link]

  • MDPI. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]

  • MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. [Link]

  • National Institutes of Health. Late-Stage C–H Functionalization of Azines. [Link]

  • MDPI. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]

  • National Institutes of Health. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]

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  • PubMed. Scale-Up of pharmaceutical Hot-Melt-Extrusion: Process optimization and transfer. [Link]

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Application Notes and Protocols for the N-Boc Protection of 5-aminobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. The benzo[d]isoxazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including analgesic, anti-inflammatory, and anticancer activities.[1][2] The amino functionality, when present on this scaffold, offers a versatile handle for further chemical elaboration. However, the inherent reactivity of the amino group necessitates a robust protection strategy to prevent undesired side reactions during subsequent synthetic transformations.

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[3][4] This document provides a comprehensive guide to the N-Boc protection of 5-aminobenzo[d]isoxazole, yielding tert-butyl (benzo[d]isoxazol-5-yl)carbamate. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an exploration of the underlying reaction mechanism, and critical insights for successful execution.

Reaction Principle and Mechanism

The N-Boc protection of 5-aminobenzo[d]isoxazole proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc-anhydride). This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected product, along with the liberation of tert-butoxide and carbon dioxide as byproducts. The presence of a non-nucleophilic base is often employed to neutralize the protonated amine intermediate and drive the reaction to completion.

Physicochemical Properties of Reactants

A thorough understanding of the properties of the starting materials is crucial for optimizing reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateSolubility
5-Aminobenzo[d]isoxazoleC₇H₆N₂O134.14SolidSoluble in many organic solvents.
Di-tert-butyl dicarbonate (Boc-anhydride)C₁₀H₁₈O₅218.25Colorless liquid or low melting solidSoluble in most organic solvents.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the N-Boc protection of aromatic amines.[5][6] Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

  • 5-Aminobenzo[d]isoxazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-aminobenzo[d]isoxazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10-20 mL per gram of starting material). To this solution, add triethylamine (1.2 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Boc-Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate reaction completion.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective for isolating the pure tert-butyl (benzo[d]isoxazol-5-yl)carbamate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates the key steps in the N-Boc protection of 5-aminobenzo[d]isoxazole.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 5-aminobenzo[d]isoxazole and base in anhydrous solvent cool Cool to 0 °C start->cool add_boc Add Boc-anhydride cool->add_boc react Stir at room temperature (12-16 hours) add_boc->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize

Workflow for N-Boc protection.

Characterization of the Product: tert-Butyl (benzo[d]isoxazol-5-yl)carbamate

While specific experimental data for tert-butyl (benzo[d]isoxazol-5-yl)carbamate is not available in the provided search results, the expected characterization data can be inferred from analogous compounds.

Technique Expected Observations
¹H NMR A singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group. Aromatic protons of the benzo[d]isoxazole ring will appear in the aromatic region (typically 7.0-8.5 ppm). A broad singlet for the N-H proton of the carbamate will also be present.
¹³C NMR A signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons of the tert-butyl group. A signal around 153 ppm for the carbonyl carbon of the carbamate. Signals in the aromatic region for the carbons of the benzo[d]isoxazole ring.
Mass Spec. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₂H₁₄N₂O₃, MW: 234.25).

Note: The exact chemical shifts and coupling constants will depend on the solvent used for NMR analysis and the specific electronic environment of the protons and carbons in the molecule. For comparison, the ¹H NMR spectrum of tert-butyl benzylcarbamate shows a singlet for the Boc group at 1.46 ppm.[7]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, the reaction time can be extended, or a slight excess of Boc-anhydride can be added. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts can also accelerate the reaction, particularly for less nucleophilic amines.[6]

  • Low Yield: Poor yields may result from inadequate drying of solvents and reagents. The reaction is sensitive to moisture, which can hydrolyze the Boc-anhydride. Ensure all glassware is flame-dried, and solvents are anhydrous.

  • Purification Challenges: If the product is difficult to separate from byproducts, optimizing the solvent system for column chromatography is crucial. A shallow gradient elution can improve separation.

  • Alternative Solvents: While DCM and THF are commonly used, other solvents like dioxane or acetonitrile can also be employed.[4] The choice of solvent can influence the reaction rate and solubility of the reactants.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate is a moisture-sensitive and lachrymatory compound. Handle with care.

  • Triethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

Conclusion

The N-Boc protection of 5-aminobenzo[d]isoxazole is a fundamental transformation that enables the synthesis of more complex and potentially therapeutic molecules. The protocol detailed herein provides a robust and reliable method for achieving this protection. By understanding the reaction mechanism, paying close attention to experimental details, and employing proper safety measures, researchers can successfully synthesize tert-butyl (benzo[d]isoxazol-5-yl)carbamate, a valuable intermediate for further synthetic endeavors in the field of medicinal chemistry.

References

  • Smolecule. (2023, August 16). Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate.
  • (No author). (n.d.). 2 - Supporting Information.
  • Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. (n.d.). PMC. Retrieved from [Link]

  • (No author). (n.d.). 2 - Supporting Information.
  • Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. (n.d.). PMC.
  • LookChem. (n.d.). Cas 380629-73-2,(5-AMINOBENZO[D]ISOXAZOL-3-YL)CARBAMIC ACID TERT-BUTYL ESTER. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). NIH. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved from [Link]

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Use in the development of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: The Use and Development of Kinase Inhibitors Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of specific inhibitors a cornerstone of targeted therapy.[1][2] Since the landmark approval of Imatinib in 2001, the number of FDA-approved small-molecule kinase inhibitors has grown to over 80, revolutionizing the treatment landscape for many malignancies and inflammatory conditions.[2][3][4] This guide provides a comprehensive overview of the kinase inhibitor development cascade, from initial high-throughput screening to lead optimization. It offers field-proven insights into experimental design, explains the causality behind methodological choices, and provides detailed, step-by-step protocols for key biochemical and cell-based assays that are fundamental to this process.

The Kinase Inhibitor Discovery Cascade: A Strategic Overview

The path from identifying a potential kinase target to developing a clinical candidate is a multi-stage process designed to systematically identify, characterize, and refine potent and selective molecules. Each stage employs a distinct set of assays to answer specific questions, forming a filtering cascade that advances only the most promising compounds.

The overall workflow can be visualized as follows:

G Target_ID Target Identification & Validation HTS Primary Screening (HTS) Biochemical or Cell-Based Target_ID->HTS Assay Development Hit_Val Hit Confirmation & Triage HTS->Hit_Val Identifies 'Hits' Hit_to_Lead Hit-to-Lead (Potency, Selectivity) Hit_Val->Hit_to_Lead Confirmed Hits Lead_Op Lead Optimization (SAR, ADME/Tox) Hit_to_Lead->Lead_Op Generates 'Leads' Preclinical Preclinical Candidate Selection Lead_Op->Preclinical Refines Leads

Caption: The Kinase Inhibitor Drug Discovery Workflow.

Primary Screening: The Search for Initial Hits

The primary screen is a large-scale experiment, often involving hundreds of thousands of compounds, designed to identify molecules that modulate the activity of the target kinase. The choice of assay format at this stage is critical and is governed by a trade-off between throughput, cost, and physiological relevance.[5]

Biochemical Assays: Measuring Activity in Isolation

Biochemical assays measure the direct activity of a purified kinase enzyme in a controlled, in vitro environment.[6] They are the workhorses of high-throughput screening (HTS) due to their robustness, scalability, and lower cost. The fundamental principle is to quantify either the consumption of ATP or the generation of a phosphorylated substrate product.[5][6]

  • Rationale for Use: These assays are ideal for identifying direct inhibitors of the kinase enzyme without the complexities of a cellular environment (e.g., membrane permeability, off-target effects). They provide clean, reproducible data on direct enzyme-inhibitor interactions.

Cell-Based Assays: Assessing Function in a Biological Context

Cell-based assays measure kinase activity or a downstream consequence of that activity within intact cells.[7][8] This provides a more physiologically relevant context, as it inherently accounts for factors like a compound's ability to enter the cell and engage its target amidst high intracellular ATP concentrations.[9]

  • Rationale for Use: While lower in throughput, cell-based assays are invaluable for confirming that a compound is active in a biological system.[10] They can identify compounds that work through mechanisms not detectable in a simple biochemical setup and help eliminate compounds with poor cellular permeability early in the process.

Comparison of Primary Screening Formats

The selection of a primary assay is a strategic decision based on the project's goals. A biochemical screen will cast a wider net for direct binders, while a cell-based screen prioritizes compounds with immediate evidence of cellular activity.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric ([³³P]-ATP) Measures the transfer of radiolabeled phosphate from ATP to a substrate.[11][12]Gold standard, highly sensitive, direct measurement of phosphorylation.Safety concerns, radioactive waste disposal, low throughput.[6]
Luminescence (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the reaction.[1][13]Universal for any kinase, high sensitivity, HTS-compatible, non-radioactive.[1][14]Indirect measurement, susceptible to ATP-ase interference.
Fluorescence (TR-FRET, FP) Detects phosphorylation via changes in fluorescence energy transfer or polarization using labeled antibodies or substrates.[6][14]Homogeneous (no-wash), HTS-compatible, non-radioactive.Requires specific antibodies/reagents, potential for compound interference.[5]
Cellular Phosphorylation Measures phosphorylation of a specific substrate in lysed or fixed cells using antibody-based methods (e.g., ELISA, AlphaLISA).Physiologically relevant, measures on-target activity in a cellular context.Lower throughput, requires highly specific antibodies, can be complex to develop.
Cell Proliferation/Viability Uses cell lines (e.g., BaF3) engineered to be dependent on the target kinase for survival.[15]Measures a functional downstream outcome, confirms cellular activity.Indirect, can miss non-cytotoxic inhibitors, results can be confounded by off-target toxicity.

Secondary Assays: From Hit to Lead

Hits identified in the primary screen undergo a battery of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

  • Potency Determination (IC₅₀): Compounds are tested across a range of concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Selectivity Profiling: This is one of the most critical steps.[16] Compounds are screened against a large panel of other kinases (kinome screening) to determine their selectivity profile.[11][16] While high selectivity is often desired to minimize off-target side effects, some highly effective drugs, like Lapatinib (a dual inhibitor of EGFR and ErbB2), are intentionally multi-targeted.[11] The interpretation of selectivity data must also consider the assay conditions, as the concentration of ATP can significantly influence the measured IC₅₀ value for ATP-competitive inhibitors.[11]

  • Cellular Target Engagement: A crucial validation step is to confirm that the compound binds to its intended target within a live cell. Assays like the NanoBRET™ Target Engagement assay provide a quantitative measure of compound binding at the target protein in its native environment.[17][18] This confirms the compound not only enters the cell but also finds and interacts with its target.

Protocol: Biochemical IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol describes the determination of an inhibitor's IC₅₀ value against a target kinase using a universal, luminescence-based biochemical assay.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13] In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[19]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase ATP ATP Substrate Substrate PhosphoSub P-Substrate Substrate->PhosphoSub  Kinase ADP ADP ATP->ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase blocks ATP_rem Remaining ATP ADP_prod Produced ADP ADPGlo ADP-Glo™ Reagent ADPGlo->ATP_rem depletes ADP_final ADP ATP_new ATP ADP_final->ATP_new converts Light Luminescent Signal ATP_new->Light generates KinaseDet Kinase Detection Reagent KinaseDet->ADP_final cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Mechanism of the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)[20]

  • Purified, active kinase enzyme

  • Specific kinase substrate (protein or peptide)

  • Ultra-Pure ATP (10 mM stock)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 200 mM NaCl)[21]

  • Test inhibitor (10 mM stock in DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Protocol
  • Compound Dilution:

    • Prepare a serial dilution of the test inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

    • Causality: This creates the concentration gradient needed to generate a dose-response curve and accurately determine the IC₅₀.

    • Transfer a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase Reaction Preparation:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentrations of enzyme and substrate should be optimized beforehand, typically at or below their respective Kₘ values.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be set near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[11]

  • Initiate Kinase Reaction:

    • Add the 2X kinase/substrate mix to the wells containing the diluted compounds.

    • Initiate the reaction by adding the 2X ATP solution. The final reaction volume is typically 5-20 µL.

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The reaction should be in the linear range of product formation.

  • Terminate Reaction and Deplete ATP:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5 µL of reagent for a 5 µL reaction).[20]

    • Incubate at room temperature for 40 minutes.[19][20]

    • Causality: This step is critical. The reagent stops the kinase reaction and eliminates the remaining, unconsumed ATP. Without this step, the high background from the initial ATP would overwhelm the signal from the newly generated ATP in the final step.[13]

  • Convert ADP to ATP and Detect Signal:

    • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 10 µL for a 5 µL reaction).[20]

    • Incubate at room temperature for 30-60 minutes to allow the signal to develop and stabilize.[19][20]

    • Causality: This reagent contains enzymes that quantitatively convert the ADP produced by the kinase into ATP, and a luciferase/luciferin pair that generates a luminescent signal from that newly formed ATP.[19]

  • Measure and Analyze Data:

    • Read the luminescence on a plate-reading luminometer.

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data by setting the "DMSO only" control as 100% activity and a high-concentration inhibitor control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Target Engagement using the NanoBRET™ Assay

This protocol describes how to measure the apparent affinity of a compound for its target kinase inside living cells.

Principle of the Assay

The NanoBRET™ Target Engagement Assay measures the binding of a compound to a target protein by competitive displacement.[17] The target kinase is expressed in cells as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer, which binds to the kinase's active site, is added to the cells. In the absence of a competing compound, energy from the NanoLuc® luciferase excites the bound tracer via Bioluminescence Resonance Energy Transfer (BRET), generating a signal. When an inhibitor compound enters the cell and binds to the kinase, it displaces the tracer, disrupting BRET and causing a dose-dependent decrease in the signal.[22][23]

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Materials and Reagents
  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-Kinase fusion protein

  • FuGENE® HD Transfection Reagent (Promega, Cat.# E2311)[24]

  • Opti-MEM® I Reduced Serum Medium[24]

  • NanoBRET™ Tracer specific for the kinase family

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[22]

  • Test inhibitor (10 mM stock in DMSO)

  • White, tissue-culture treated 96-well plates

Step-by-Step Protocol
  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector using a lipid-based transfection reagent like FuGENE® HD.[22]

    • Causality: This step is to transiently express the fusion protein required for the assay. The expression level should be low to mimic physiological conditions.

    • After 18-24 hours of expression, harvest the cells and resuspend them in Opti-MEM®. Seed the cells into a white 96-well assay plate.[22]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound directly in the assay plate.

    • Prepare the fluorescent NanoBRET™ Tracer at a working concentration (typically pre-determined to be at its EC₅₀ value) in Opti-MEM®.[23]

    • Add the tracer to all wells, including those with the test compound.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[22]

    • Causality: This allows the cells to equilibrate with the compound and tracer, enabling the competitive binding to reach a steady state.

  • Signal Detection:

    • Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.[22]

    • Causality: The Extracellular NanoLuc® Inhibitor is a cell-impermeable reagent that quenches any signal from luciferase released by compromised cells, ensuring the measured signal comes only from intact, healthy cells.[23]

    • Add the detection reagent to all wells.

  • Measure BRET Signal:

    • Read the plate within 20 minutes on a luminometer equipped with two filters: one to measure the donor emission (NanoLuc®, ~450 nm) and one to measure the acceptor emission (Tracer, ~610 nm).[22]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data, where the "no inhibitor" control represents the maximum BRET signal.

    • Plot the BRET ratio versus the log of the inhibitor concentration and fit the data to determine the IC₅₀, which reflects the compound's apparent intracellular affinity for the target.

Lead Optimization: Crafting a Preclinical Candidate

Once potent and selective lead compounds are identified, the lead optimization phase begins. This is an iterative process involving medicinal chemists and biologists working together to improve the drug-like properties of the leads while maintaining or enhancing their potency.

  • Structure-Activity Relationship (SAR): Chemists systematically modify the chemical structure of the lead compounds to understand which parts of the molecule are essential for activity.[25] This knowledge is used to design new analogs with improved potency, selectivity, and metabolic stability.[26][27] For example, SAR studies on 4-anilinoquinazolines were pivotal in developing potent EGFR inhibitors like Gefitinib and Erlotinib.[25]

  • ADME/Tox Profiling: In parallel with SAR, compounds are profiled for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.[28] Early in vitro ADME-Tox assays are crucial for identifying and eliminating compounds with undesirable characteristics (e.g., high cytotoxicity, inhibition of CYP450 enzymes, poor permeability) before they consume significant resources.[29][30]

Conclusion

The development of a kinase inhibitor is a rigorous, multi-disciplinary endeavor. It relies on a logical cascade of robust and well-validated assays, each designed to answer critical questions about a compound's potency, selectivity, mechanism, and drug-like properties. By combining high-throughput biochemical screens to identify initial hits, sophisticated cell-based assays to confirm target engagement and cellular activity, and iterative cycles of SAR and ADME/Tox profiling, researchers can successfully navigate the complex path from a screening hit to a promising clinical candidate. The continued innovation in assay technologies and a deeper understanding of kinase biology promise to further accelerate the development of the next generation of targeted therapies.[2][31]

References

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Hu, Y., & Yellaboina, S. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • El-Amm, J., & Aragon-Ching, J. B. (2013). US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. Journal of Clinical Medicine. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Reddy, P. H., & Yin, X. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Biomedicines. Available at: [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery. Available at: [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Available at: [Link]

  • Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. Available at: [Link]

  • Baselga, J. (2002). Small molecule tyrosine kinase inhibitors: clinical development of anticancer agents. The Oncologist. Available at: [Link]

  • Brehmer, D., & Godl, K. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Roy, K., & De, U. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]

  • Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Available at: [Link]

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Synthesis of Isoxazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for various functional groups have led to its incorporation into a wide array of therapeutic agents. Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] Notable drugs containing the isoxazole core include the COX-2 inhibitor valdecoxib, the antirheumatic leflunomide, and a variety of antibiotics.[3] The continued exploration of isoxazole chemistry is paramount for the development of novel therapeutics with improved efficacy and selectivity.[1][4]

This application note provides a comprehensive overview of key experimental procedures for the synthesis of isoxazole derivatives. It is designed for researchers, scientists, and professionals in drug development, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices.

Strategic Approaches to Isoxazole Synthesis

The construction of the isoxazole ring can be achieved through several strategic disconnections of the target molecule. The most prevalent and versatile methods involve the formation of the N-O bond and the closure of the five-membered ring. This guide will focus on three primary and reliable synthetic routes:

  • 1,3-Dipolar Cycloaddition: A powerful and highly modular approach involving the reaction of a nitrile oxide with an alkyne.

  • Condensation of α,β-Unsaturated Ketones with Hydroxylamine: A classic and straightforward method utilizing readily available starting materials.

  • Cyclization of β-Diketones with Hydroxylamine: A reliable method for the synthesis of specific substitution patterns of isoxazoles.

Furthermore, we will explore modern energy-efficient techniques, such as microwave and ultrasound-assisted synthesis, which can significantly enhance reaction rates and yields.

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for the synthesis of isoxazoles.[5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the isoxazole ring.[6][7] The in situ generation of the often unstable nitrile oxide from a stable precursor, such as an aldoxime, is a key feature of many modern protocols.

Causality Behind Experimental Choices:

The choice of method for generating the nitrile oxide is critical. Common methods include the oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS) or chloramine-T. The regioselectivity of the cycloaddition is a crucial consideration and is influenced by both steric and electronic factors of the substituents on the alkyne and the nitrile oxide.[8][9] Generally, the reaction of a terminal alkyne with a nitrile oxide leads to a mixture of 3,5- and 3,4-disubstituted isoxazoles, although certain catalysts can favor the formation of a single regioisomer.

Visualizing the Workflow:

cluster_prep Nitrile Oxide Generation (in situ) cluster_reaction Cycloaddition Reaction cluster_workup Work-up & Purification Aldoxime Aldoxime Oxidant Oxidizing Agent (e.g., NCS, Chloramine-T) Aldoxime->Oxidant Oxidation NitrileOxide Nitrile Oxide Oxidant->NitrileOxide Alkyne Alkyne NitrileOxide->Alkyne [3+2] Cycloaddition Isoxazole Isoxazole Derivative Alkyne->Isoxazole Crude Crude Product Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure Isoxazole Purification->Pure

Caption: General workflow for 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: General Procedure
  • Preparation of the Reaction Mixture: To a solution of the alkyne (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or ethanol), add the aldoxime (1.1 eq.).

  • In Situ Generation of Nitrile Oxide: Add the oxidizing agent (e.g., N-chlorosuccinimide, 1.1 eq.) portion-wise to the stirred solution at room temperature. A base, such as triethylamine, may be added to facilitate the elimination of HCl.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.[10]

ParameterDescription
Starting Materials Aldoximes, Alkynes
Key Reagents Oxidizing agent (e.g., NCS, Chloramine-T), Base (e.g., Triethylamine)
Solvent Dichloromethane, THF, Ethanol
Temperature Room temperature to reflux
Reaction Time 2 - 24 hours
Work-up Aqueous work-up, extraction
Purification Column chromatography, Recrystallization

Method 2: Synthesis from α,β-Unsaturated Ketones and Hydroxylamine

This method represents a classical and highly effective approach to isoxazole synthesis. The reaction proceeds via the initial formation of a chalcone (an α,β-unsaturated ketone), typically through a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine.[4]

Causality Behind Experimental Choices:

The initial Claisen-Schmidt condensation is base-catalyzed and involves the reaction of an aromatic ketone with an aromatic aldehyde. The subsequent cyclization with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide or sodium acetate, leads to the formation of the isoxazole ring.[11] The regiochemistry of the final isoxazole is determined by the initial structure of the chalcone.

Visualizing the Reaction Scheme:

cluster_chalcone Chalcone Synthesis cluster_isoxazole Isoxazole Formation Ketone Aromatic Ketone Base1 Base (e.g., NaOH) Ketone->Base1 Aldehyde Aromatic Aldehyde Aldehyde->Base1 Chalcone Chalcone (α,β-Unsaturated Ketone) Base1->Chalcone Claisen-Schmidt Condensation Hydroxylamine Hydroxylamine Hydrochloride Chalcone->Hydroxylamine Reaction Base2 Base (e.g., KOH) Hydroxylamine->Base2 Isoxazole Isoxazole Derivative Base2->Isoxazole Cyclization

Caption: Two-step synthesis of isoxazoles from ketones and aldehydes.

Detailed Experimental Protocol: Two-Step Procedure

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. The crude chalcone can be purified by recrystallization.[10]

Step 2: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent such as ethanol.

  • Add a base (e.g., potassium hydroxide or sodium acetate) to the reaction mixture.

  • After refluxing for several hours (monitor by TLC), cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude isoxazole derivative by column chromatography or recrystallization.[12]

ParameterDescription
Starting Materials Aromatic Ketones, Aromatic Aldehydes
Key Reagents NaOH/KOH, Hydroxylamine Hydrochloride
Solvent Ethanol
Temperature Room temperature to reflux
Reaction Time 4 - 12 hours (total)
Work-up Precipitation, Extraction
Purification Recrystallization, Column chromatography

Method 3: Synthesis from β-Diketones and Hydroxylamine

The reaction of 1,3-dicarbonyl compounds (β-diketones) with hydroxylamine is a fundamental and reliable method for preparing a variety of isoxazole derivatives.[13] This method is particularly useful for synthesizing isoxazoles with specific substitution patterns at positions 3 and 5.

Causality Behind Experimental Choices:

The reaction proceeds through the initial formation of a monoxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the isoxazole ring. The regioselectivity of the reaction, determining which carbonyl group of an unsymmetrical β-diketone reacts first with the amine of hydroxylamine, can be influenced by the reaction conditions, such as pH and solvent.[14][15] Using β-enamino diketones can offer better regiochemical control.[16]

Visualizing the Mechanism:

Start β-Diketone Hydroxylamine Hydroxylamine Start->Hydroxylamine Condensation Monoxime Monoxime Intermediate Hydroxylamine->Monoxime Cyclized Cyclized Intermediate Monoxime->Cyclized Intramolecular Cyclization Isoxazole Isoxazole Derivative Cyclized->Isoxazole Dehydration

Caption: Reaction pathway for isoxazole synthesis from β-diketones.

Detailed Experimental Protocol: General Procedure
  • Reaction Setup: Dissolve the β-diketone (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent, such as ethanol or pyridine.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If pyridine is used as a solvent, it can be removed by washing with a dilute acid solution (e.g., 15% acetic acid). Pour the mixture into cold water to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent like ethanol.[17]

ParameterDescription
Starting Materials β-Diketones
Key Reagents Hydroxylamine Hydrochloride
Solvent Ethanol, Pyridine
Temperature Reflux
Reaction Time 10 - 34 hours (conventional)
Work-up Precipitation, Acid wash (if using pyridine)
Purification Recrystallization

Modern Energy-Efficient Synthetic Approaches

In alignment with the principles of green chemistry, microwave and ultrasound irradiation have emerged as powerful tools to accelerate the synthesis of isoxazole derivatives.[18] These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[19]

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times for all the synthetic methods described above. For instance, the reaction of diaryl-1,3-diketones with hydroxylamine hydrochloride on a solid support like silica gel can be completed in minutes under microwave irradiation, compared to many hours with conventional heating.[17]

Protocol Highlight: Microwave-Assisted Synthesis from Chalcones

  • A mixture of the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanolic sodium hydroxide is irradiated in a microwave reactor at 210 W for 10-15 minutes.[20]

  • The reaction is monitored by TLC, and upon completion, the product is isolated by pouring the mixture into crushed ice and extracting with an organic solvent.[10]

Ultrasound-Assisted Synthesis

Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions.[18] Ultrasound has been successfully applied to the synthesis of isoxazoles, often at room temperature, providing an energy-efficient alternative to traditional heating.[19]

Protocol Highlight: Ultrasound-Assisted Synthesis from Chalcones

  • A chalcone derivative is reacted with hydroxylamine hydrochloride and sodium acetate in ethanol under ultrasound irradiation at 50 °C for 85 minutes.[11]

  • This method has been shown to significantly improve the yield compared to conventional heating.[19]

Safety and Handling Precautions

  • Hydroxylamine Hydrochloride: This compound is corrosive, a skin and eye irritant, and may be harmful if swallowed or in contact with skin. It is also suspected of causing cancer.[13] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]

  • Organic Azides and Nitrile Oxide Precursors: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[22] They are sensitive to heat, shock, and friction.[23] Never use metal spatulas to handle azides, and avoid using chlorinated solvents.[22][23] Reactions involving azides should be conducted behind a blast shield.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Conduct all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of isoxazole derivatives is a rich and evolving field, offering multiple pathways to this valuable heterocyclic scaffold. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The classical methods of 1,3-dipolar cycloaddition and condensation reactions with hydroxylamine remain highly relevant and effective. Furthermore, the adoption of modern techniques like microwave and ultrasound-assisted synthesis provides greener and more efficient alternatives for the modern research laboratory. By understanding the underlying principles and carefully following established protocols, researchers can confidently and safely synthesize a diverse range of isoxazole derivatives for various applications in drug discovery and materials science.

References

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  • On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. (n.d.). CoLab.
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Analytical methods for characterizing (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical characterization of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester, a key intermediate in pharmaceutical synthesis.

Introduction: The Analytical Imperative for a Modern Pharmaceutical Intermediate

This compound (CAS 380629-73-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a benzo[d]isoxazole core, a primary aromatic amine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for synthesizing more complex active pharmaceutical ingredients (APIs).[1] The Boc group, in particular, is a cornerstone of modern organic synthesis, enabling selective reactions at other sites of the molecule.

The rigorous characterization of such an intermediate is not merely a procedural formality; it is the foundation of quality, safety, and efficacy for any potential final drug product. A comprehensive analytical strategy ensures structural integrity, quantifies purity, identifies potential impurities, and establishes the physicochemical properties critical for process development and formulation. This guide, designed for researchers and drug development professionals, provides a multi-technique approach to the complete characterization of this molecule, explaining not just the "how" but the "why" behind each analytical choice.

Molecular Structure and Key Analytical Targets

  • Molecular Formula: C₁₂H₁₅N₃O₃

  • Molecular Weight: 249.27 g/mol

  • Key Functional Groups:

    • Benzo[d]isoxazole System: A rigid, aromatic heterocyclic core.

    • Primary Aromatic Amine (-NH₂): A key reactive site.

    • Carbamate Linkage (-NH-C(O)O-): Confers specific spectroscopic signatures.

    • Tert-butyl Group (-C(CH₃)₃): Provides a distinct, strong signal in NMR.

Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Protocol 1.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for resolving exchangeable protons like those on amine and amide groups.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

Expected Results and Interpretation

The combination of ¹H and ¹³C NMR spectra should provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: Expected Signals Approx. Chemical Shift (ppm) Multiplicity Integration Assignment
tert-butyl protons~1.4 - 1.5Singlet9H-C(CH ₃)₃
Primary amine protons~5.0 - 6.0 (broad)Singlet (broad)2HAr-NH
Aromatic protons~6.5 - 7.5Multiplets3HProtons on the benzo[d]isoxazole ring
Carbamate proton~9.0 - 10.0 (broad)Singlet (broad)1H-NH -COO-
¹³C NMR: Expected Signals Approx. Chemical Shift (ppm) Assignment
tert-butyl methyl carbons~28-C(C H₃)₃
tert-butyl quaternary carbon~80-C (CH₃)₃
Aromatic carbons~105 - 1606 carbons of the benzo[d]isoxazole ring system
Carbamate carbonyl carbon~153-NH-C (O)O-

Section 2: Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of the target compound and can provide structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, medium-sized molecule.

Protocol 2.1: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is preferred to generate the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.

    • Mass Range: Scan a range that comfortably includes the expected molecular ion, e.g., m/z 100-500.

    • High-Resolution MS (HRMS): If available, acquire data in high-resolution mode to confirm the elemental composition.

Expected Results and Interpretation
  • Molecular Ion: The primary peak in the mass spectrum should correspond to the protonated molecule [M+H]⁺.

    • Calculated Monoisotopic Mass of C₁₂H₁₅N₃O₃: 249.1113

    • Expected [M+H]⁺ peak: m/z 250.1192

  • Fragmentation: Collision-induced dissociation (MS/MS) can be performed on the [M+H]⁺ ion. A characteristic fragmentation would be the loss of the tert-butyl group (56 Da) or isobutylene (56 Da), and subsequent loss of CO₂ (44 Da) from the carbamate moiety.

Section 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of pharmaceutical compounds. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The fused aromatic ring system in the target molecule makes it highly responsive to UV detection.

Protocol 3.1: Reverse-Phase HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate. This gradient is effective for separating non-polar impurities from the main compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or determined by a photodiode array detector scan).

  • Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

Expected Results and Interpretation
  • A chromatogram showing a single, sharp, well-defined major peak indicates high purity.

  • The area of the main peak relative to the total area of all peaks (main peak + impurity peaks) is used to calculate the purity percentage (Area %).

  • The retention time of the main peak serves as an identifier for the compound under the specified conditions.

Section 4: Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and powerful tool for confirming the presence of the key carbamate, amine, and aromatic functionalities.

Protocol 4.1: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

Expected Results and Interpretation

The FTIR spectrum will provide a unique fingerprint for the molecule. Key absorption bands confirm the presence of the expected functional groups.[3][4][5]

Characteristic FTIR Absorption Bands Wavenumber (cm⁻¹) Vibration Type Functional Group
Doublet or sharp peaks3450 - 3300N-H Symmetric & Asymmetric StretchingPrimary Aromatic Amine (-NH₂)
Single, sharp peak3350 - 3250N-H StretchingCarbamate (-NH-)
Sharp peaks3100 - 3000C-H StretchingAromatic Ring
Sharp peaks2980 - 2950C-H Stretchingtert-butyl Group
Strong, sharp peak1725 - 1690 C=O Stretching (Amide I band) Carbamate (-O-C=O)
Sharp peaks1620 - 1580N-H Bending (Scissoring) & C=C Ring StretchingAmine & Aromatic Ring
Strong peak1250 - 1200C-O StretchingCarbamate Ester linkage

Section 5: Physicochemical Characterization by Thermal Analysis

Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) measure changes in a material's physical properties as a function of temperature.[6][7] They are critical for determining melting point, thermal stability, and decomposition profile, which are vital parameters for handling, storage, and formulation.[8][9]

Protocol 5.1: DSC and TGA Analysis
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Method:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a point past its melting temperature (e.g., 25°C to 250°C) at a controlled rate (e.g., 10 °C/min).

  • TGA Method:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10 °C/min).

Expected Results and Interpretation
  • DSC: The resulting thermogram will show an endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can be an indicator of purity.

  • TGA: The TGA curve plots percent weight loss versus temperature. For this molecule, a multi-step decomposition is expected. A likely first step would be the loss of the Boc group, followed by the decomposition of the benzoisoxazole core at higher temperatures. The absence of significant weight loss at temperatures below 100°C indicates the absence of residual volatile solvents or water.[9]

Integrated Analytical Workflow

The following diagram illustrates how these distinct analytical techniques are integrated to build a complete quality profile for the target compound.

G cluster_synthesis Synthesis & Isolation cluster_analysis Comprehensive Analytical Characterization cluster_results Data & Interpretation cluster_conclusion Final Assessment Synthesis Synthesized Product NMR NMR (¹H, ¹³C) Synthesis->NMR MS Mass Spec (ESI) Synthesis->MS HPLC HPLC-UV Synthesis->HPLC FTIR FTIR Synthesis->FTIR TA Thermal (TGA/DSC) Synthesis->TA Structure Unambiguous Structure NMR->Structure MW Molecular Weight & Formula Confirmation MS->MW Purity Purity (%) & Impurity Profile HPLC->Purity FuncGroups Functional Group Confirmation FTIR->FuncGroups PhysChem Melting Point & Thermal Stability TA->PhysChem COA Certificate of Analysis (COA) Structure->COA MW->COA Purity->COA FuncGroups->COA PhysChem->COA

Caption: Integrated workflow for the characterization of a pharmaceutical intermediate.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By integrating data from NMR, MS, HPLC, FTIR, and Thermal Analysis, a complete and reliable profile of the molecule can be established. This comprehensive data package is essential for ensuring the quality and consistency of the material, supporting its use in further synthetic steps, and fulfilling the stringent requirements of regulatory bodies in drug development. Each technique provides a unique and complementary piece of the puzzle, culminating in a high-confidence Certificate of Analysis.

References

  • Journal of AOAC INTERNATIONAL. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Oxford Academic. [Link]

  • MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • PubMed Central. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • LookChem. (n.d.). Cas 380629-73-2, this compound. [Link]

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The Pivotal Role of (S)-3-Hydroxy-γ-butyrolactone as a Chiral Synthon: An In-depth Technical Guide for the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Intermediates in Drug Discovery

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent necessity. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even detrimental.[1] This underscores the critical role of versatile chiral building blocks—or synthons—that can be efficiently incorporated into the synthesis of complex active pharmaceutical ingredients (APIs). Among these, (S)-3-Hydroxy-γ-butyrolactone ((S)-HGB) has emerged as a preeminent intermediate, valued for its inherent chirality and densely functionalized structure, which serves as a linchpin in the synthesis of a diverse array of blockbuster drugs.[2][3]

This technical guide provides a comprehensive exploration of (S)-HGB's role as a key intermediate. We will delve into a robust and scalable chemoenzymatic method for its synthesis and subsequently detail its application in the total synthesis of two prominent, structurally distinct therapeutic agents: the cholesterol-lowering drug Atorvastatin and the antidepressant (S,S)-Reboxetine . This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the experimental choices, thereby providing a self-validating framework for practical application.

I. Enantioselective Synthesis of the Keystone: (S)-3-Hydroxy-γ-butyrolactone

The economic and stereochemical viability of any synthesis utilizing (S)-HGB is contingent upon an efficient method for its own preparation. While several routes exist, the chemoenzymatic synthesis starting from the readily available and inexpensive chiral pool material, L-malic acid, stands out for its scalability and high enantiopurity.[4] This approach marries the precision of enzymatic catalysis with the efficiency of traditional chemical transformations.

Causality Behind the Chemoenzymatic Approach

The selection of L-malic acid as the starting material is a strategic choice rooted in its natural abundance and inherent (S)-chirality, which is preserved throughout the synthesis. The process involves two key stages: the chemical synthesis of an intermediate, (S)-β-benzoyloxy-γ-butyrolactone (S-BBL), followed by a highly selective enzymatic hydrolysis. The benzoyl protecting group serves a dual purpose: it facilitates the subsequent reduction and lactonization and provides a substrate for the lipase enzyme. The enzymatic hydrolysis step is crucial as it proceeds under mild conditions, preventing racemization and ensuring the high enantiomeric excess of the final product. The use of an immobilized lipase simplifies purification and allows for enzyme recycling, enhancing the process's green chemistry profile.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-HGB from L-Malic Acid

This two-step protocol is based on established and scalable methodologies.[4]

Step 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone (S-BBL)

  • Anhydride Formation: In a suitably sized reactor under an inert atmosphere (e.g., nitrogen), suspend L-malic acid (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF). Add acetyl chloride (1.1 eq) dropwise at a controlled temperature (e.g., 0-5 °C). Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Reduction and Lactonization: Cool the reaction mixture to 0 °C and add a solution of sodium borohydride (NaBH₄, 2.0 eq) in a suitable solvent (e.g., DMF) in a portion-wise manner, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours. Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to a pH of ~2. This step facilitates the hydrolysis of any remaining borohydride and promotes the cyclization to the lactone.

  • Work-up and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude S-BBL can be purified by column chromatography or crystallization.

Step 2: Lipase-Catalyzed Hydrolysis of S-BBL to (S)-HGB

  • Enzyme Immobilization: Immobilize a commercial lipase from Candida rugosa on a polymeric support like Amberlite XAD-7. This can be achieved by incubating the lipase with the support in a buffer solution.

  • Two-Phase Hydrolysis: Set up a two-phase system in a reactor containing water and an organic solvent such as tert-butyl methyl ether (TBME).[4] The organic phase serves to extract the benzoic acid byproduct, preventing enzyme inhibition.

  • Reaction Execution: Add the immobilized lipase and the S-BBL substrate to the biphasic system. Stir the mixture at a controlled temperature (e.g., 30-35 °C). The pH of the aqueous phase is typically self-maintained due to the extraction of the acidic byproduct, but can be adjusted if necessary.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, filter off the immobilized enzyme for reuse. Separate the aqueous and organic layers. The product, (S)-HGB, remains in the aqueous phase.

  • Product Isolation: The aqueous phase can be concentrated under reduced pressure, and the resulting crude (S)-HGB can be purified by distillation or chromatography.

Quantitative Data for (S)-HGB Synthesis
StepProductStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee%)Purity (%)Reference
1(S)-β-benzoyloxy-γ-butyrolactoneL-Malic AcidAcetyl chloride, NaBH₄~85>99>98[5]
2(S)-3-Hydroxy-γ-butyrolactone(S)-β-benzoyloxy-γ-butyrolactoneImmobilized Candida rugosa lipase80 (isolated)>99.5>99[4]

II. Application in the Synthesis of Atorvastatin

Atorvastatin, marketed as Lipitor®, is a blockbuster drug for the treatment of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6] The chiral side chain of atorvastatin is crucial for its activity, and (S)-HGB serves as an excellent starting material for its stereoselective synthesis.

Synthetic Strategy: From (S)-HGB to the Atorvastatin Core

The synthesis of atorvastatin from (S)-HGB involves two main stages: the elaboration of (S)-HGB into the key chiral side-chain amine, tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, followed by the renowned Paal-Knorr pyrrole synthesis to construct the heterocyclic core of the drug.

Diagram: Atorvastatin Synthesis Workflow

G SHGB (S)-3-Hydroxy- γ-butyrolactone RingOpening Ring Opening & Nitrile Formation SHGB->RingOpening Reduction Nitrile Reduction & Diol Protection RingOpening->Reduction AmineSideChain Chiral Amine Side-Chain Reduction->AmineSideChain PaalKnorr Paal-Knorr Condensation AmineSideChain->PaalKnorr Diketone 1,4-Diketone Precursor Diketone->PaalKnorr Atorvastatin Protected Atorvastatin PaalKnorr->Atorvastatin

Caption: Synthetic workflow for Atorvastatin from (S)-HGB.

Experimental Protocols: Synthesis of Atorvastatin Intermediates

Stage 1: Synthesis of the Chiral Amine Side-Chain

This multi-step sequence transforms (S)-HGB into the key amine intermediate.

  • Synthesis of (3R)-4-cyano-3-hydroxybutyric acid ethyl ester:

    • Chlorination: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-Hydroxy-γ-butyrolactone (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5.0 eq). Heat the mixture to reflux for 2-3 hours. After cooling, carefully remove the excess SOCl₂ under reduced pressure.

    • Esterification and Cyanation: Dissolve the crude chloro-lactone in absolute ethanol and cool to 0 °C. In a separate flask, dissolve sodium cyanide (NaCN, 1.2 eq) in dimethyl sulfoxide (DMSO) and add it dropwise to the ethanol solution. Allow the reaction to stir at room temperature overnight.

    • Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

  • Reduction of the Nitrile and Protection of the Diol:

    • Hydrogenation: The cyano group is reduced to a primary amine using catalytic hydrogenation (e.g., Raney Nickel or a rhodium catalyst) under a hydrogen atmosphere.

    • Diol Protection: The resulting amino diol is then protected as an acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). This yields tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

Stage 2: Paal-Knorr Pyrrole Synthesis

This convergent step brings together the chiral side-chain and the pyrrole precursor.

  • Reaction Setup: In a reactor equipped with a Dean-Stark trap, dissolve the 1,4-diketone precursor (1.0 eq) and the chiral amine side-chain (1.05 eq) in a mixture of toluene and heptane.

  • Condensation: Add a catalytic amount of pivalic acid. Heat the mixture to reflux, and azeotropically remove the water formed during the reaction.[7]

  • Monitoring and Work-up: Monitor the reaction by HPLC. Once complete, cool the reaction mixture and wash with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate to obtain the protected atorvastatin, which can be purified by crystallization.

Quantitative Data for Atorvastatin Synthesis
StepProductStarting MaterialKey Reagents/CatalystYield (%)Reference
1a(3R)-4-cyano-3-hydroxybutyric acid ethyl ester(S)-3-Hydroxy-γ-butyrolactoneSOCl₂, NaCN, EtOH~75[8]
1btert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate(3R)-4-cyano-3-hydroxybutyric acid ethyl esterH₂, Raney Ni; 2,2-dimethoxypropane, p-TsOH~60 (over 2 steps)[9]
2Protected AtorvastatinChiral Amine Side-Chain & 1,4-DiketonePivalic Acid~85[7]

III. Application in the Synthesis of (S,S)-Reboxetine

(S,S)-Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[10] The core of reboxetine is a chiral morpholine ring, and (S)-HGB provides a versatile entry point for its enantioselective synthesis.

Synthetic Strategy: Constructing the Morpholine Core from an (S)-HGB Derivative

While a direct conversion is not commonly reported, (S)-HGB can be readily converted to (S)-3-amino-1,2-propanediol, a key precursor for the synthesis of the chiral morpholine ring of (S,S)-reboxetine. This transformation can be achieved through ammonolysis of a suitably activated derivative of (S)-HGB. The synthesis of (S,S)-reboxetine then proceeds by building the morpholine ring and subsequently introducing the aryl and aryloxy substituents.

Diagram: (S,S)-Reboxetine Synthesis Workflow

G SHGB (S)-3-Hydroxy- γ-butyrolactone Aminodiol (S)-3-Amino- 1,2-propanediol SHGB->Aminodiol Morpholinone (S)-Morpholin-3-one Derivative Aminodiol->Morpholinone Hydroxymethylmorpholine (S)-2-(Hydroxymethyl) morpholine Morpholinone->Hydroxymethylmorpholine ProtectedMorpholine N-Boc Protected (S)-2-(hydroxymethyl)morpholine Hydroxymethylmorpholine->ProtectedMorpholine Oxidation Oxidation to Aldehyde ProtectedMorpholine->Oxidation Phenylation Phenylation Oxidation->Phenylation Aryloxy_Substitution Aryloxy Substitution Phenylation->Aryloxy_Substitution Reboxetine (S,S)-Reboxetine Aryloxy_Substitution->Reboxetine

Caption: Synthetic workflow for (S,S)-Reboxetine from an (S)-HGB derivative.

Experimental Protocol: Synthesis of (S,S)-Reboxetine

This multi-step synthesis is based on a reported asymmetric synthesis of (+)-(S,S)-Reboxetine.[8][11]

  • Synthesis of (S)-2-(hydroxymethyl)morpholine:

    • React (S)-3-amino-1,2-propanediol (derived from (S)-HGB) with chloroacetyl chloride to form the corresponding amide.

    • Cyclize the amide in the presence of a strong base like potassium tert-butoxide to yield the morpholinone.

    • Reduce the morpholinone with a reducing agent such as lithium aluminum hydride (LiAlH₄) or Red-Al to afford (S)-2-(hydroxymethyl)morpholine.

  • N-Protection: Protect the secondary amine of the morpholine with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate ((Boc)₂O) to give N-Boc-(S)-2-(hydroxymethyl)morpholine.

  • Oxidation to the Aldehyde: Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.

  • Phenylation: Introduce the phenyl group by reacting the aldehyde with a phenyl Grignard reagent (PhMgBr) or phenyllithium. This reaction proceeds with high diastereoselectivity to establish the desired (S,S) stereochemistry.

  • Introduction of the 2-Ethoxyphenoxy Group: The resulting secondary alcohol is then subjected to a Mitsunobu reaction with 2-ethoxyphenol to introduce the aryloxy moiety.

  • Deprotection: Finally, remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid) to yield (S,S)-Reboxetine.

Quantitative Data for (S,S)-Reboxetine Synthesis
StepProductStarting MaterialKey Reagents/CatalystYield (%)Reference
1(S)-2-(hydroxymethyl)morpholine(S)-3-amino-1,2-propanediolChloroacetyl chloride, t-BuOK, Red-Al~73 (over 3 steps)[8]
2N-Boc-(S)-2-(hydroxymethyl)morpholine(S)-2-(hydroxymethyl)morpholine(Boc)₂O83[8]
3-6(S,S)-ReboxetineN-Boc-(S)-2-(hydroxymethyl)morpholineDess-Martin, PhMgBr, 2-ethoxyphenol, DEAD, PPh₃, TFA~30 (over 4 steps)[8][11]

IV. Conclusion: A Testament to Versatility and Efficiency

(S)-3-Hydroxy-γ-butyrolactone has unequivocally established its position as a cornerstone chiral synthon in the synthesis of biologically active molecules. Its efficient and highly enantioselective preparation via chemoenzymatic routes provides a solid and economical foundation for its widespread application. As demonstrated through the detailed synthetic pathways to Atorvastatin and (S,S)-Reboxetine, the inherent chirality and functionality of (S)-HGB allow for elegant and convergent strategies in the construction of complex pharmaceutical agents.

The protocols and underlying scientific principles detailed in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this remarkable intermediate. The self-validating nature of these methodologies, grounded in established and citable literature, ensures a high degree of confidence in their practical implementation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of versatile chiral building blocks like (S)-3-Hydroxy-γ-butyrolactone will undoubtedly remain a critical enabler of innovation in medicinal chemistry.

V. References

  • Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Drug Discovery & Development, 9(6), 741-764. [Link]

  • Guerry, P., et al. (2006). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 8(21), 4755-4758. [Link]

  • Guerry, P., et al. (2006). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 8(21), 4755-4758. [Link]

  • Lee, H. W., et al. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 16(2), 117-121. [Link]

  • Son & Lee. (2018). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III).* [Link]

  • Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & Clinical Pharmacology, 19(1), 117-125. [Link]

  • Dömling, A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(3), 345-349. [Link]

  • Lee, H. W., et al. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 16(2), 117-121. [Link]

  • An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics.[Link]

  • Pfizer Inc. (2007). Preparation of an atorvastatin intermediate using a paal-knorr condensation. EP1861364B1.

  • Pfizer Global Research & Development. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(22), 5896-5900. [Link]

  • The Journal of Organic Chemistry. ACS Publications.[Link]

  • A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. ResearchGate.[Link]

  • Kim, M. J., et al. (2003). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Applied Microbiology and Biotechnology, 61(5-6), 448-452. [Link]

  • The Total Synthesis of Calcium Atorvastatin. ResearchGate.[Link]

  • Council for Scientific and Industrial Research. (2004). Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. US6713639B1.

  • Park, O. J., et al. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(5), 817-828. [Link]

  • Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. CN1425658A.

  • Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]

  • Synthesis of biologically active aliphatic γ-butyrolactones. ResearchGate.[Link]

  • Concellón, J. M., et al. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303-1305. [Link]

  • Wan, N., et al. (2025). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry.[Link]

  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ResearchGate.[Link]

  • Reboxetine. Wikipedia.[Link]

  • Synthesis method of S-beta-hydroxy-gamma-butyrolactone. CN101891716B.

  • Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. US6713639B1.

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Troubleshooting & Optimization

Technical Support Center: Purification of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester (tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate), a key intermediate in pharmaceutical and materials science research.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.

I. Understanding the Molecule: Key Characteristics for Purification

This compound possesses a unique structure with several functional groups that dictate its purification strategy.[1] The presence of a Boc-protected amine, a free aromatic amine, and a fused benzoisoxazole ring system presents both challenges and opportunities for selective purification. The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions but is highly sensitive to acid.[2][3] This property is the cornerstone of designing a robust purification workflow.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of starting materials or side-products. - Inefficient extraction.- Monitor reaction completion by TLC or LC-MS. - Identify potential impurities based on the synthetic route. - Optimize extraction pH to ensure the target compound is in the organic phase.
Oily Product Instead of Solid - Residual solvent. - Presence of greasy impurities.- Dry the product under high vacuum. - Consider trituration with a non-polar solvent like hexane or pentane to induce crystallization and wash away oily impurities.
Product Degradation (Loss of Boc group) - Exposure to acidic conditions during work-up or chromatography.- Ensure all aqueous solutions used for extraction are neutral or slightly basic. - Use a neutralized silica gel for chromatography or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.
Poor Separation on Silica Gel Chromatography - Inappropriate solvent system. - Co-elution of impurities with similar polarity.- Perform systematic solvent screening for TLC to find an optimal mobile phase. A gradient elution from a non-polar to a polar solvent system is often effective. - Consider alternative purification techniques like preparative HPLC or recrystallization.
Product Discoloration (Pink or Brown Hue) - Oxidation of the free amino group.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. - Store the purified product in a cool, dark place, and consider flushing the container with an inert gas.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The compound should be stored in a tightly sealed container, protected from light, at room temperature in a dry environment.[4] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize potential degradation, particularly oxidation of the free amino group.

Q2: Is the Boc group on this molecule stable to heating?

A2: The Boc group is generally stable to moderate heat.[2] However, prolonged heating, especially in the presence of acidic or even neutral protic solvents, can lead to its cleavage. For procedures requiring heat, such as recrystallization, it is advisable to use the minimum necessary temperature and time.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be an excellent alternative, especially for removing more polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol. It is crucial to avoid acidic additives like trifluoroacetic acid (TFA) or formic acid in the mobile phase, as these will cleave the Boc group. If a buffer is needed, a neutral or slightly basic system (e.g., ammonium bicarbonate) should be considered.

Q4: What are the likely impurities I should expect?

A4: The impurities will largely depend on the synthetic route. Common impurities could include:

  • Unreacted starting materials.

  • The di-Boc protected compound (if excess Boc-anhydride was used).

  • The fully deprotected diamine analogue (if exposed to acid).

  • By-products from the formation of the benzoisoxazole ring.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[4]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying the crude product from a typical synthesis.

  • Preparation of the Silica Slurry:

    • In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

    • Stir to create a uniform slurry.

  • Packing the Column:

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

  • Solvent Screening:

    • Test the solubility of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, and mixtures such as ethyl acetate/hexane.

  • Dissolution:

    • In a flask, add the crude product and the chosen recrystallization solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

V. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product tlc_check Initial Purity Check (TLC/LC-MS) start->tlc_check high_purity High Purity? tlc_check->high_purity direct_use Proceed to Use high_purity->direct_use Yes low_purity Low Purity high_purity->low_purity No oily_or_solid Physical State? low_purity->oily_or_solid oily Oily oily_or_solid->oily Oily solid Solid oily_or_solid->solid Solid triturate Triturate with Non-polar Solvent oily->triturate decision Choose Primary Method solid->decision triturate->decision column_chrom Column Chromatography purity_check_2 Purity Check (TLC/LC-MS/NMR) column_chrom->purity_check_2 recrystallize Recrystallization recrystallize->purity_check_2 final_product Pure Product purity_check_2->final_product decision->column_chrom Complex Mixture decision->recrystallize Single Major Impurity

Caption: Decision workflow for purification.

VI. References

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C? Available at: [Link]

  • LookChem. Cas 380629-73-2,this compound. Available at: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

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Common side reactions in the synthesis of aminobenzo[d]isoxazole compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aminobenzo[d]isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction

Aminobenzo[d]isoxazoles are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. Their synthesis, while conceptually straightforward, can be fraught with challenges, leading to low yields, difficult purifications, and unexpected side products. This guide aims to demystify these issues by providing a scientifically grounded and experience-driven resource. We will delve into the causality behind common synthetic pitfalls and offer practical, validated solutions to streamline your experimental workflow.

Part 1: Troubleshooting Common Side Reactions and Issues

This section addresses the most frequently encountered problems in aminobenzo[d]isoxazole synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

FAQ 1: Low or No Yield of the Desired Aminobenzo[d]isoxazole

Question: I am attempting to synthesize a 3-aminobenzo[d]isoxazole derivative via the cyclization of a substituted 2-halobenzonitrile with hydroxylamine, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in this classical and widely used synthetic route is a common frustration. The issue can typically be traced back to several key factors related to starting materials, reaction conditions, and intermediate stability. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solutions
Poor Quality of Starting Materials Impurities in the 2-halobenzonitrile or hydroxylamine can inhibit the reaction. Hydroxylamine solutions, in particular, can degrade over time.Ensure the purity of the 2-halobenzonitrile via NMR or GC-MS.Use freshly prepared or recently purchased hydroxylamine solution. Titrate older solutions to determine the active concentration.Ensure all solvents are anhydrous, as water can interfere with the reaction.
Suboptimal Reaction Conditions The cyclization is sensitive to base, temperature, and reaction time. An inappropriate choice of base or temperature can either prevent the reaction from proceeding or lead to decomposition.Base Selection: A moderately strong, non-nucleophilic base is often optimal. Common choices include potassium carbonate, sodium hydroxide, or triethylamine. The choice may be substrate-dependent.Temperature Control: The reaction often requires heating. Start with moderate temperatures (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS. Excessively high temperatures can lead to decomposition.Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
Instability of the Product The aminobenzo[d]isoxazole ring system can be sensitive to strongly acidic or basic conditions, as well as prolonged heating, leading to decomposition during the reaction or work-up.[1]Employ milder work-up procedures. Neutralize the reaction mixture carefully and avoid strong acid or base washes if possible.Minimize the time the product is exposed to high temperatures during solvent evaporation.

Troubleshooting Workflow for Low Yield:

LowYield cluster_sm Starting Materials cluster_cond Reaction Conditions cluster_stability Product Stability start Low or No Product Yield check_sm Verify Purity of Starting Materials start->check_sm check_cond Evaluate Reaction Conditions start->check_cond check_stability Assess Product Stability start->check_stability sm_impure Impure Starting Materials Detected check_sm->sm_impure cond_subopt Suboptimal Conditions Suspected check_cond->cond_subopt stab_issue Product Degradation Observed check_stability->stab_issue sm_purify Purify/Replace Reagents sm_impure->sm_purify end Improved Yield sm_purify->end Re-run Reaction cond_optimize Systematically Optimize Base, Temperature, and Time cond_subopt->cond_optimize cond_optimize->end Re-run Reaction stab_modify Modify Work-up and Purification stab_issue->stab_modify stab_modify->end Re-run Reaction

Caption: A flowchart for troubleshooting low yields.

FAQ 2: Formation of an Unexpected Isomeric Byproduct - The Smiles Rearrangement

Question: I am synthesizing a substituted aminobenzo[d]isoxazole and have isolated a significant byproduct that appears to be an isomer of my target compound. What could this be?

Answer:

The formation of an unexpected isomer can be perplexing. One notable side reaction to consider, especially when dealing with appropriately substituted aromatic systems, is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution.[2][3][4]

Mechanism of the Smiles Rearrangement:

In the context of aminobenzo[d]isoxazole synthesis, a Smiles rearrangement could potentially occur if a suitable nucleophile is present elsewhere in the molecule, which can attack the aromatic ring, leading to a structural reorganization.

When to Suspect a Smiles Rearrangement:

  • Your starting materials contain other nucleophilic groups (e.g., phenols, thiols) in proximity to the reacting centers.

  • The reaction is conducted under basic conditions, which can deprotonate the nucleophilic group, initiating the rearrangement.[3][4]

  • The aromatic ring is activated by electron-withdrawing groups, which facilitates nucleophilic aromatic substitution.[2][3]

Mitigation Strategies:

  • Protecting Groups: Protect any potentially interfering nucleophilic groups on your starting materials before attempting the cyclization.

  • Reaction Conditions: Carefully control the basicity of the reaction medium. Using a milder base might disfavor the rearrangement.

  • Structural Design: If possible, modify the synthetic route to avoid precursors that are prone to this type of rearrangement.

FAQ 3: Difficulty in Purifying the Final Aminobenzo[d]isoxazole Product

Question: My reaction seems to have worked, but I am struggling to purify the final aminobenzo[d]isoxazole product. It either streaks on the silica gel column or I get poor separation from byproducts.

Answer:

The purification of aminobenzo[d]isoxazoles can be challenging due to their polar nature, stemming from the presence of the amino group and the heterocyclic core. This polarity can lead to strong interactions with the stationary phase in column chromatography.

Common Purification Issues and Solutions:

Issue Scientific Explanation Recommended Solutions
Streaking on Silica Gel The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This will "cap" the acidic sites on the silica and improve the elution of the basic product.[5][6]Alternative Stationary Phases: Consider using an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[5] Basic alumina can also be an effective alternative to silica gel.[7]
Poor Separation from Polar Byproducts If your side products are also polar, achieving good separation can be difficult.Gradient Elution: Employ a shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) to improve resolution.Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can be a powerful alternative.[6][7] A pH modifier may be necessary to ensure the compound is in a single ionization state.
Product is a Salt If the product is isolated as a salt (e.g., a hydrochloride salt), it will be highly polar and may not move from the baseline on a standard silica gel column.Neutralization: Before chromatography, ensure your crude product is in its free-base form by performing a basic work-up (e.g., washing with a dilute solution of sodium bicarbonate).Chromatography of Salts: In some cases, it is possible to chromatograph salts using highly polar mobile phases, such as a mixture of dichloromethane, methanol, and ammonium hydroxide. However, this is often less ideal than purifying the free base.

Purification Strategy Decision Tree:

Purification cluster_streaking Streaking Observed cluster_separation Poor Separation cluster_salt Compound at Baseline (Salt?) start Purification Challenge check_tlc Analyze TLC Behavior start->check_tlc add_base Add Basic Modifier to Eluent check_tlc->add_base use_amine_silica Use Amine-Functionalized Silica check_tlc->use_amine_silica shallow_gradient Optimize Gradient Elution check_tlc->shallow_gradient reverse_phase Switch to Reverse-Phase HPLC check_tlc->reverse_phase neutralize Neutralize to Free Base check_tlc->neutralize polar_mobile_phase Use Highly Polar Mobile Phase check_tlc->polar_mobile_phase end Pure Product add_base->end Improved Chromatography use_amine_silica->end Improved Chromatography shallow_gradient->end Improved Chromatography reverse_phase->end Improved Chromatography neutralize->end Improved Chromatography polar_mobile_phase->end Improved Chromatography

Caption: A decision tree for selecting a purification strategy.

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of a representative aminobenzo[d]isoxazole compound.

Protocol 1: Synthesis of 3-Aminobenzo[d]isoxazole

This protocol describes a common method for the synthesis of the parent 3-aminobenzo[d]isoxazole from 2-chlorobenzonitrile.

Materials:

  • 2-Chlorobenzonitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chlorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and potassium carbonate (2.0 eq) in ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol details the purification of the crude 3-aminobenzo[d]isoxazole obtained from Protocol 1.

Materials:

  • Crude 3-aminobenzo[d]isoxazole

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the prepared column.

  • Elution: Begin eluting the column with hexane. Gradually increase the polarity of the eluent by adding ethyl acetate containing 0.5% triethylamine. A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-aminobenzo[d]isoxazole.

Part 3: Visualization of Key Concepts

Visual aids can significantly enhance the understanding of complex chemical processes. The following diagrams illustrate a key reaction mechanism and a troubleshooting workflow.

Diagram 1: Plausible Mechanism for the Formation of 3-Aminobenzo[d]isoxazole

mechanism cluster_step1 Step 1: Formation of N-hydroxy-2-chlorobenzimidamide cluster_step2 Step 2: Intramolecular Cyclization start A 2-Chlorobenzonitrile C N-hydroxy-2-chlorobenzimidamide A->C + NH2OH B Hydroxylamine D Deprotonation C->D Base E Cyclized Intermediate D->E Intramolecular Nucleophilic Attack F 3-Aminobenzo[d]isoxazole E->F Elimination of HCl

Caption: Proposed mechanism for the synthesis of 3-aminobenzo[d]isoxazole.

References

  • Biotage. Is there an easy way to purify organic amines? (2023-01-19). [Link]

  • University of Manchester. Modern Aspects of the Smiles Rearrangement. [Link]

  • Semantic Scholar. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. (2023-06-20). [Link]

  • PubMed. Analysis of heterocyclic aromatic amines. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). [Link]

  • Wikipedia. Smiles rearrangement. [Link]

  • PubMed Central. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. (2023-07-07). [Link]

  • PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • Chemistry Learner. Smiles Rearrangement Reaction : Mechanism , Application and Modification. (2025-12-20). [Link]

  • NC State University Libraries. 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]

  • ResearchGate. The Smiles and Related Rearrangements of Aromatic Systems. (2025-08-07). [Link]

  • Chemistry LibreTexts. 24.S: Amines and Heterocycles (Summary). (2024-03-24). [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. (2019-11-27). [Link]

  • Reddit. Tips on how to approach aromatic heterocyclic mechanisms? (2022-12-29). [Link]

  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link]

Sources

Technical Support Center: Synthesis of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate. This molecule is a valuable intermediate in pharmaceutical research and development.[1][2][3] Achieving a high yield is critical for the cost-effective production of downstream active pharmaceutical ingredients. This guide provides in-depth troubleshooting advice and optimized protocols to help you overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most widely adopted synthetic pathway involves a three-step process starting from 4-fluoro-2-methoxy-5-nitroaniline. This route is often favored due to the commercial availability of starting materials and generally reliable reaction sequences. The key steps are:

  • Boc Protection: Acylation of the starting aniline with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.

  • Cyclization/Substitution: An intramolecular cyclization that also involves nucleophilic substitution to form the benzo[d]isoxazole ring system.

  • Nitro Group Reduction: Reduction of the nitro group at the 5-position to the desired primary amine.

Q2: How critical is the purity of the starting materials?

Starting material integrity is paramount. Impurities in the initial 4-fluoro-2-methoxy-5-nitroaniline can lead to side reactions, particularly during the cyclization and reduction steps, complicating purification and significantly lowering the final yield. Always use materials with ≥98% purity, confirmed by NMR or HPLC, and ensure they are dry.

Q3: Can I use a different protecting group instead of Boc?

While other protecting groups are theoretically possible, the tert-butyloxycarbonyl (Boc) group is highly advantageous. It is stable under the conditions required for cyclization and nitro reduction but can be removed under mild acidic conditions without affecting the sensitive benzo[d]isoxazole core. Its use is well-documented for similar structures.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis.

Problem 1: Low Yield During the Cyclization Step

Symptom: After reacting the Boc-protected intermediate, TLC or LC-MS analysis shows a significant amount of unreacted starting material or multiple unidentified byproducts.

Potential Cause A: Inefficient Ring Closure The formation of the benzo[d]isoxazole ring is an intramolecular nucleophilic aromatic substitution, which can be sluggish. The choice of base and solvent is critical to facilitate this C-O bond formation.

  • Solution:

    • Base Selection: A strong, non-nucleophilic base is often required. While common bases like potassium carbonate can work, sterically hindered bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective at promoting the reaction while minimizing side reactions.[5]

    • Solvent Choice: Aprotic polar solvents like DMF or DMA are typically used to solubilize the reactants and facilitate the reaction.[4] Ensure the solvent is anhydrous, as water can inhibit the reaction.

    • Temperature Optimization: This reaction may require elevated temperatures (e.g., 140 °C) to proceed at a reasonable rate.[4] Monitor the reaction for thermal decomposition of the starting material or product.

Potential Cause B: Formation of Benzoxazole Side Products Under certain conditions, particularly with oxime-based routes, a competitive Beckmann rearrangement can occur, leading to the formation of isomeric benzoxazoles as impurities.[6]

  • Solution:

    • Anhydrous Conditions: Strictly anhydrous conditions are known to favor N-O bond formation for the isoxazole over the rearrangement that forms the oxazole.[7]

    • Reagent Selection: The use of specific reagents can direct the cyclization. For instance, in related syntheses, ZrCl₄ has been shown to favor benzisoxazole formation.[6]

Problem 2: Incomplete or Unselective Nitro Group Reduction

Symptom: The final reaction step stalls, leaving residual nitro-intermediate, or LC-MS analysis indicates byproducts from the cleavage of the isoxazole ring.

Potential Cause A: Catalyst Inactivity or Poisoning Catalytic hydrogenation (e.g., using Pd/C) is a common method for nitro group reduction. The catalyst can become inactivated by impurities or may not be suitable for substrates with low solubility.

  • Solution:

    • Catalyst Choice: If Pd/C is ineffective, consider using Platinum on carbon (Pt/C), which can be more robust.[8] For substrates with poor solubility, a phase-transfer catalyst or a different solvent system might be necessary.

    • Solvent System: A protic solvent like ethanol or acetic acid often aids catalytic hydrogenation.[8] For highly hydrophobic compounds, a co-solvent like THF may be required.[8]

    • Alternative Reductants: If catalytic methods fail, chemical reduction is a powerful alternative.

Potential Cause B: Isoxazole Ring Cleavage The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive conditions, especially vigorous catalytic hydrogenation.[9][10]

  • Solution:

    • Mild Chemical Reduction: The use of stannous chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a very mild and effective method for reducing aromatic nitro groups without affecting sensitive functionalities like the isoxazole ring.[10]

    • Iron in Acidic Media: Another classic and reliable method is using iron powder in acetic acid or with ammonium chloride.[8] This method is often selective for the nitro group.

    • Reaction Monitoring: Carefully monitor the reaction by TLC. Over-running the reaction, even with a selective reagent, can sometimes lead to byproduct formation.

Problem 3: Difficult Purification of the Final Product

Symptom: The crude product is an oil or a sticky solid that is difficult to purify by column chromatography, and multiple spots are observed on the TLC plate with similar Rf values.

Potential Cause A: Formation of Polar Tin Salts (if using SnCl₂) The workup after a tin(II) chloride reduction can be challenging due to the formation of tin salts that can emulsify or co-elute with the product.

  • Solution:

    • Basification and Extraction: After the reaction, it is crucial to carefully basify the mixture to a pH of ~9 with a saturated sodium bicarbonate or a dilute NaOH solution.[10] This precipitates the tin salts as tin hydroxides, which can then be removed by filtration through a pad of Celite before extraction.

    • Aqueous Workup: Thoroughly wash the organic extracts with brine to remove any remaining water-soluble impurities.

Potential Cause B: Similar Polarity of Product and Impurities Byproducts from incomplete reactions or side reactions may have polarities very close to the desired 5-amino product, making chromatographic separation difficult.

  • Solution:

    • Chromatography System Optimization: Screen different solvent systems for column chromatography. A gradient elution starting from a less polar mixture (e.g., 80:20 petroleum ether/ethyl acetate) and gradually increasing the polarity may improve separation.[11]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that selectively crystallize the desired product.

Data Summary & Optimized Protocols

Table 1: Comparison of Nitro Group Reduction Methods
MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, Ethanol, RTClean reaction, easy workup (filtration)Potential for isoxazole ring cleavage, catalyst poisoning, may require pressure for difficult substrates.[8][10]
Stannous Chloride SnCl₂·2H₂O, Ethanol, 70°CHighly selective for nitro group, mild conditions.[10]Workup can be challenging due to tin salts.
Iron/Acid Fe powder, NH₄Cl, Ethanol/Water, 80°CInexpensive, effective, and generally selective.Requires filtration of iron salts, can be messy on a large scale.
Optimized Protocol: Synthesis of tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate (Intermediate)

This protocol focuses on the cyclization step, a common point of yield loss.

  • To a solution of the Boc-protected aniline precursor (1.0 eq) in anhydrous DMA, add DBU (1.5 eq).[4][5]

  • Heat the reaction mixture to 140 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.

Optimized Protocol: Final Reduction to tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate

This protocol uses the mild SnCl₂ method to ensure the integrity of the isoxazole ring.

  • Suspend the nitro-intermediate (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in ethanol.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor by TLC until all starting material is consumed.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is ~9.

  • Filter the mixture through a pad of Celite to remove the precipitated tin salts, washing the pad with additional ethyl acetate.

  • Separate the organic layer from the filtrate, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel or by recrystallization as needed.

Visual Guides

Synthetic Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitro Reduction A 4-Fluoro-2-methoxy-5-nitroaniline B Boc-Protected Intermediate A->B Boc₂O, Base C tert-butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate B->C DBU, DMA, 140°C D Final Product: tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate C->D SnCl₂, EtOH G Start Start Nitro Reduction Monitor Monitor by TLC/LC-MS Start->Monitor Check Reaction Complete? Monitor->Check Workup Proceed to Workup Check->Workup Yes Troubleshoot Troubleshoot Check->Troubleshoot No Incomplete Incomplete Reaction Troubleshoot->Incomplete SideProducts Side Products Observed (e.g., Ring Cleavage) Troubleshoot->SideProducts Action1 Increase Reaction Time or Temperature Incomplete->Action1 Action2 Switch to Milder Reagent (e.g., SnCl₂) SideProducts->Action2

Caption: Decision tree for troubleshooting the nitro reduction step.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • BenchChem. (n.d.).
  • ChemBK. (2024).
  • Smolecule. (2023). Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)
  • ResearchGate. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Organic Chemistry Portal.
  • BenchChem. (n.d.).
  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
  • MDPI. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. MDPI.
  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)
  • MDPI. (n.d.).
  • LookChem. (n.d.). Cas 380629-73-2,(5-AMINOBENZO[D]ISOXAZOL-3-YL)CARBAMIC ACID TERT-BUTYL ESTER. LookChem.
  • MySkinRecipes. (n.d.). tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)
  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • National Institutes of Health. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. NIH.
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • ResearchGate. (n.d.). Nitro‐group reduction: Synthesis of isoxazole‐triazole hybrid compounds 23–26.
  • National Institutes of Health. (n.d.). tert-Butyl carbamate. NIH.

  • Der Pharma Chemica. (n.d.).
  • Alchem Pharmtech. (n.d.). CAS 380629-73-2 | tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)
  • Reddit. (2023). my nitro refuses to be reduced. Reddit.
  • VSNCHEM. (n.d.).
  • ResearchGate. (n.d.). (PDF) tert-Butyl carbamate. ResearchGate.

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. NIH.
  • Sigma-Aldrich. (n.d.). tert-butyl (benzo[d]isoxazol-3-ylmethyl)
  • MDPI. (2024).

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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving isoxazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.

The isoxazole moiety is a valuable heterocycle in medicinal chemistry, but its unique electronic properties and potential for ring-opening can present challenges during cross-coupling reactions.[1][2] This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to solve problems effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Low or No Product Yield

Question 1: My Suzuki-Miyaura coupling of a bromoisoxazole with an arylboronic acid is giving very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings with isoxazoles are a frequent challenge. The primary culprits are often related to catalyst deactivation, inefficient transmetalation, or decomposition of the isoxazole ring.[3][4]

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.

    • Solution:

      • If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote reduction to Pd(0). This can be facilitated by phosphine ligands.[5]

      • Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[6][7]

      • Thoroughly degas your solvents and reagents to prevent oxidation of the Pd(0) catalyst to inactive palladium black.[4][8] This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[3][9]

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sluggish.

    • Solution:

      • Base Selection is Critical: The base activates the boronic acid to form a more nucleophilic boronate species.[4] Switch to a stronger base like K₃PO₄ or Cs₂CO₃, especially if you are using a milder base like Na₂CO₃.[4][9] The choice of base can be crucial for the success of the reaction.[10]

      • Solvent System: A small amount of water in solvents like dioxane or THF can be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[3][4] A common solvent system is a 4:1 mixture of dioxane and water.[4]

  • Isoxazole Ring Instability: The isoxazole ring can be susceptible to cleavage under harsh basic conditions.[1][2]

    • Solution:

      • If you suspect ring-opening, try using a milder base such as KF.[4]

      • Lowering the reaction temperature can sometimes mitigate decomposition while still allowing the desired coupling to proceed.[4]

  • Homocoupling of Boronic Acid: You may be observing the formation of a biaryl byproduct from the coupling of two boronic acid molecules.

    • Solution: This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle and promote homocoupling.[5] Rigorous degassing is the best preventative measure.

Question 2: I'm attempting a Buchwald-Hartwig amination on a chloro- or bromo-isoxazole and see no conversion. What should I try?

Answer: The Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent, and these parameters are highly substrate-dependent.[11] For isoxazole substrates, careful optimization is key.

Potential Causes & Step-by-Step Solutions:

  • Ligand Choice: The ligand plays a crucial role in the efficiency of both the oxidative addition and reductive elimination steps.

    • Solution: For challenging substrates, more electron-rich and bulky ligands are often required.[12] Consider switching from simple phosphine ligands like PPh₃ to more specialized Buchwald ligands such as XantPhos, SPhos, or XPhos.[4][13]

  • Base Incompatibility: Strong, sterically hindered bases are typically required for Buchwald-Hartwig reactions.

    • Solution: If you are using a weaker base like K₂CO₃, it is unlikely to be effective.[14] Switch to a stronger base such as NaOtBu, KOtBu, or LiHMDS.[14] Be mindful that strong bases can promote isoxazole ring degradation, so a careful balance is needed.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.

    • Solution: Aprotic, non-polar solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig reactions.[14][15]

Question 3: My Sonogashira coupling with a bromoisoxazole is not working. The reaction mixture turns black and I only recover starting material.

Answer: The formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[8][16] In Sonogashira couplings, the presence of a copper co-catalyst also adds another layer of complexity.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Decomposition: The palladium catalyst is likely deactivating.

    • Solution:

      • Ensure your reaction is performed under strictly anaerobic conditions.[17]

      • The choice of amine base is important; it not only acts as a base but can also serve as a solvent.[18] Using a distilled, high-purity amine like triethylamine or diisopropylethylamine can be beneficial.[16]

      • Sometimes, the presence of a copper co-catalyst can be detrimental. Consider trying a copper-free Sonogashira protocol.[19]

  • Issues with the Alkyne: The terminal alkyne may be the source of the problem.

    • Solution:

      • Ensure the alkyne is pure and free of impurities that could poison the catalyst.

      • If you are using a volatile alkyne, ensure your reaction is in a sealed vessel to prevent it from boiling out of the reaction mixture.[16]

Side Reactions and Impurities

Question 4: I am observing significant amounts of a debrominated isoxazole byproduct in my coupling reaction. What is causing this?

Answer: The formation of a debrominated byproduct is likely due to a competing hydrodehalogenation reaction.

Potential Causes & Step-by-Step Solutions:

  • Source of Hydride: Trace amounts of water or other protic species in your reaction can act as a hydride source.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Ensure your base is of high purity and dry.

  • Reaction with the Amine Base: In some cases, the amine base used in reactions like the Sonogashira coupling can be a source of the hydride.

    • Solution: Switching to a different amine base or using a non-amine base in conjunction with a different coupling reaction (if possible) may solve the issue.

Regioselectivity Issues

Question 5: I am trying to perform a C-H activation/arylation on a substituted isoxazole, but I am getting a mixture of regioisomers. How can I improve the selectivity?

Answer: Regioselectivity in C-H activation is governed by a combination of electronic and steric factors, as well as the directing ability of substituents on the isoxazole ring.[20]

Potential Causes & Step-by-Step Solutions:

  • Inherent Substrate Reactivity: The electronic nature of the isoxazole ring and its substituents dictates the most acidic C-H bond, which is typically the site of activation.

    • Solution:

      • While difficult to change the inherent reactivity, you can sometimes influence the regioselectivity by modifying the electronic properties of your substituents.

      • Palladium-catalyzed direct arylation of isoxazoles has been shown to be selective for the 5-position.[21]

  • Ligand Effects: The steric bulk and electronic properties of the ligand can influence which C-H bond is accessed by the palladium catalyst.

    • Solution: Experiment with a range of ligands, from sterically demanding to less bulky ones, to see if you can favor the formation of one regioisomer over the other.[12]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for isoxazole couplings?

A1: For Suzuki-Miyaura reactions, a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, or a pre-formed catalyst like Pd(PPh₃)₄, is a robust starting point.[6][22] For Buchwald-Hartwig aminations, more specialized ligands such as XantPhos are often necessary.[13] The optimal choice is highly dependent on the specific substrates.[11]

Q2: What is the role of the base in palladium-catalyzed cross-coupling reactions?

A2: The base plays multiple crucial roles depending on the specific reaction. In Suzuki-Miyaura couplings, it facilitates the formation of the active boronate species from the boronic acid.[4] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide that is formed during the reaction.[23] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine.[14]

Q3: How important is the choice of solvent?

A3: The solvent can have a profound impact on the reaction outcome by influencing the solubility of reagents, the stability of the catalyst, and the rate of the reaction.[24][25] For example, in Suzuki-Miyaura reactions, ethereal solvents like dioxane and THF, often with a small amount of water, are common.[3][6] For Buchwald-Hartwig reactions, aprotic solvents like toluene are often preferred.[14]

Q4: Can I run these reactions open to the air?

A4: It is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst decomposition and low yields.[8]

Q5: My isoxazole substrate has an unprotected N-H group. Will this interfere with the reaction?

A5: Yes, unprotected N-H groups, particularly in nitrogen-rich heterocycles, can be problematic as they can coordinate to the palladium catalyst and inhibit its activity.[22] While some protocols have been developed for the coupling of unprotected heterocycles, they often require specific conditions and higher catalyst loadings.[22] If you are facing difficulties, protecting the N-H group prior to the coupling reaction is a common and effective strategy.

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromoisoxazoles
ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[6]
Ligand (if using Pd(II)) SPhos or XPhos (4-10 mol%)Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases are often more effective at promoting transmetalation.[4][9]
Solvent Dioxane/H₂O (4:1) or THF/H₂O (4:1)The presence of water can aid in dissolving the base and forming the active boronate species.[3][4]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Vial Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the bromoisoxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Degassing: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[4]

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Catalyst Catalyst Activity Issue? Start->Check_Catalyst Check_Transmetalation Transmetalation Issue? Start->Check_Transmetalation Check_Decomposition Substrate Decomposition? Start->Check_Decomposition Degas Improve Degassing (Freeze-Pump-Thaw) Check_Catalyst->Degas Yes Switch_Catalyst Switch to Pd(0) Catalyst (e.g., Pd(PPh3)4) Check_Catalyst->Switch_Catalyst No Change_Base Use Stronger Base (K3PO4, Cs2CO3) Check_Transmetalation->Change_Base Yes Adjust_Solvent Adjust Solvent System (e.g., Dioxane/H2O) Check_Transmetalation->Adjust_Solvent No Lower_Temp Lower Reaction Temperature Check_Decomposition->Lower_Temp Yes Milder_Base Use Milder Base (e.g., KF) Check_Decomposition->Milder_Base Also consider Re_evaluate Re_evaluate Degas->Re_evaluate Re-run Reaction Switch_Catalyst->Re_evaluate Change_Base->Re_evaluate Adjust_Solvent->Re_evaluate Lower_Temp->Re_evaluate Milder_Base->Re_evaluate

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Diagram 2: Key Parameters Influencing Cross-Coupling Success

Reaction_Parameters Outcome Successful Cross-Coupling Catalyst Catalyst & Ligand Catalyst->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome Atmosphere Atmosphere Atmosphere->Outcome Substrate Substrate (Isoxazole Derivative) Substrate->Outcome

Caption: Interconnected parameters critical for optimizing cross-coupling reactions.

References

  • Wang, D., et al. (2015). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Medicinal Chemistry Letters. [Link]

  • Shaikh, A. A., et al. (2020). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Asian Journal of Organic Chemistry. [Link]

  • Shaikh, A. A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Yang, Z., et al. (2019). Proposed mechanism for ring-opening and isomerization reactions of substrate 1. ResearchGate. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Shigenobu, M., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Krylov, E., et al. (2018). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Jurberg, I. D., et al. (2015). Scope of the Suzuki cross-coupling strategy. ResearchGate. [Link]

  • Bio, M. M., et al. (2008). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Shaikh, A. A., et al. (2020). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Gallou, F., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Various Authors. (2016). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. ResearchGate. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]

  • Sun, L., et al. (2017). Effect of solvent on the cross-coupling reaction. ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

  • Probst, D., et al. (2015). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Various Authors. (2020). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. PDF. [Link]

  • Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Probst, D., et al. (2015). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub. [Link]

  • Various Authors. (2016). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. Semantic Scholar. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Demchick, E., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Wang, Z.-W., et al. (2020). PdII-Catalyzed Regio- and Enantioselective Oxidative C-H/C-H Cross-Coupling Reaction between Ferrocenes and Azoles. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Reddit User Discussion. (2024). Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • da Silva, E. N., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Wang, D., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Sharma, P., & Rohilla, S. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews. [Link]

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Technical Support Center: Navigating Stability Issues with tert-Butyl Carbamate (Boc) Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tert-butyl carbamate (Boc) protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize this common amine protecting group. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the stability challenges you may encounter. Our goal is to equip you with the knowledge to not only troubleshoot experiments but also to proactively design more robust synthetic strategies.

The Boc group is favored for its general stability to bases, nucleophiles, and reductive conditions, making it an excellent orthogonal partner to groups like Fmoc and Cbz.[1][2] However, its acid lability, while synthetically useful, is also the source of its most common stability issues. This guide provides a structured approach to understanding and resolving these challenges.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying chemical principles and provides actionable protocols.

Issue 1: Incomplete or Failed Boc Deprotection

Q: I'm following a standard TFA/DCM protocol, but my Boc group isn't cleaving, or the reaction is sluggish. What's going wrong?

A: This is a common yet frustrating issue. The culprit is often insufficient acid strength or concentration at the site of the carbamate. The mechanism of deprotection relies on the protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3][4]

Causality and Solutions:

  • Insufficient Acid Stoichiometry: While catalytic acid can theoretically work, the process is often concentration-dependent. For stubborn substrates, a large excess of strong acid is required to drive the equilibrium towards the protonated intermediate. Protocols using only a few equivalents of TFA can be insufficient.[5]

  • Reaction Temperature: While many deprotections proceed smoothly at room temperature, increasing the temperature can be necessary for less reactive substrates. However, this also increases the risk of side reactions. A cautious, stepwise increase in temperature is advisable.

  • Solvent Effects: The choice of solvent can influence the effective acidity of the reaction medium. Dichloromethane (DCM) is standard, but for some substrates, using neat (undiluted) TFA or switching to HCl in a solvent like dioxane or methanol can be more effective.[6][7]

  • Steric Hindrance: A sterically congested environment around the Boc group can hinder the approach of the acid, slowing down the deprotection. In such cases, longer reaction times or stronger acidic conditions may be necessary.

Workflow for Troubleshooting Incomplete Deprotection:

G start Symptom: Incomplete Deprotection check_tfa Verify TFA quality (fresh, anhydrous) start->check_tfa increase_tfa Increase TFA concentration (e.g., 50% or neat TFA) check_tfa->increase_tfa If quality is good increase_time_temp Increase reaction time or gently warm (e.g., to 40°C) increase_tfa->increase_time_temp If still incomplete success Deprotection Successful increase_tfa->success Monitor by TLC/LC-MS change_acid Switch acid/solvent system (e.g., 4M HCl in dioxane) increase_time_temp->change_acid If still incomplete increase_time_temp->success Monitor by TLC/LC-MS change_acid->success Monitor by TLC/LC-MS fail Re-evaluate Strategy change_acid->fail If all fail G cluster_0 Deprotection cluster_1 Side Reaction Pathway cluster_2 Scavenger Pathway BocN R-NH-Boc tBu_cation tert-Butyl Cation (+57 Da) BocN->tBu_cation Fragmentation Amine R-NH3+ BocN->Amine Hplus H+ (TFA) Hplus->BocN Nucleophile Nucleophilic Site (e.g., Trp, Met) tBu_cation->Nucleophile Undesired Alkylation Scavenger Scavenger (e.g., Anisole, Thioanisole) tBu_cation->Scavenger Desired Trapping SideProduct Alkylated Product (M+56 Da) Nucleophile->SideProduct Trapped Trapped Cation Scavenger->Trapped

Sources

Technical Support Center: Purification of Crude (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester (CAS 380629-73-2). This molecule is a valuable intermediate in pharmaceutical and material science research.[1][2] However, its purification presents unique challenges due to its bifunctional nature: a basic aromatic amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This guide provides in-depth troubleshooting advice and validated protocols to help you achieve high purity and yield.

Section 1: Understanding the Potential Impurity Profile

A successful purification strategy begins with understanding what you need to remove. The impurity profile of your crude material is dictated by the synthetic route used.

Question: What are the most common impurities I should expect in my crude this compound?

Answer: Based on common synthetic pathways for N-Boc protection and isoxazole formation, your crude product may contain several classes of impurities:

  • Unreacted Starting Materials: The primary amine precursor to the Boc-protected group (e.g., 3,5-diaminobenzo[d]isoxazol).

  • Reagents and Byproducts from Boc Protection: Excess di-tert-butyl dicarbonate (Boc₂O) and its breakdown products are common contaminants.[3][4]

  • Over-reaction Products: Di-Boc protected species, where the 5-amino group has also reacted with Boc₂O. While anilines are less nucleophilic, this can occur under forcing conditions.[4]

  • Synthesis-Related Impurities: Byproducts from the formation of the benzoisoxazole ring system.

  • Residual Solvents: Solvents used in the reaction and initial work-up.

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of this compound in a question-and-answer format.

Question 1: My compound is streaking severely on my silica gel TLC plate and gives broad, tailing peaks during column chromatography. What's causing this and how can I fix it?

Answer: This is the most common issue and is almost certainly caused by the interaction between the basic 5-amino group and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This strong, non-specific binding prevents clean elution.

Causality: The lone pair of electrons on the aromatic amine's nitrogen atom forms a strong hydrogen bond with the acidic protons of the silica gel surface. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing.

Solutions:

  • Mobile Phase Modification (Primary Solution): The most effective strategy is to add a small amount of a competitive base to your eluent to neutralize the acidic silanol sites.

    • Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). This will protonate the silanol groups, effectively blocking your compound from interacting with them.[5] Always run a new TLC with the modified eluent to confirm the resolution of tailing before proceeding to the column.

    • Ammonia: For very basic compounds, a solution of 1-2% ammonia in methanol can be used as a polar modifier in a DCM mobile phase, but this is often more aggressive than necessary.

  • Alternative Stationary Phase: If tailing persists, consider a less acidic stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative for purifying basic compounds.

    • End-Capped Silica: For HPLC, using an "end-capped" column, where residual silanol groups are chemically passivated, can dramatically reduce tailing.[5]

Question 2: I'm trying to purify my compound by recrystallization, but it either oils out or remains completely soluble. How do I find the right solvent system?

Answer: Finding the ideal recrystallization solvent is an empirical process. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution too rapidly.

Systematic Approach to Solvent Screening:

  • Single Solvent Screening: Test solubility in a range of solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.

  • Two-Solvent System: This is often more successful. Find a "soluble" solvent that dissolves your compound readily and a "non-soluble" (or anti-solvent) in which it is poorly soluble. The solvent pair must be miscible.

Procedure:

  • Dissolve the crude product in the minimum amount of the hot "soluble" solvent.

  • While still hot, add the "non-soluble" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and ensure the solution is saturated.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

Solvent ClassPotential "Soluble" SolventsPotential "Non-Soluble" (Anti-Solvents)
Alcohols Isopropanol, EthanolWater, Hexanes
Esters Ethyl AcetateHexanes, Heptane
Aromatic TolueneHexanes, Heptane
Ethers Dioxane, THFHexanes, Pentane

Question 3: My final product still shows trace impurities after chromatography. How can I achieve the highest purity (>99.5%) for use as an analytical standard or API?

Answer: While flash chromatography is excellent for bulk purification, achieving exceptionally high purity often requires a more powerful technique.

Solution: Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for final purification steps.[3]

  • High Resolution: Prep HPLC offers significantly higher resolving power than flash chromatography, capable of separating impurities with very similar physicochemical properties.

  • Purity: It can consistently deliver purities exceeding 99%.[3]

  • Trade-offs: This method has lower throughput and is more costly in terms of equipment and solvents compared to flash chromatography. It is best reserved for obtaining small quantities of highly pure material.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 3.1: Optimized Flash Column Chromatography

This protocol is designed to mitigate peak tailing and achieve good separation of the target compound from common impurities.

1. Preparation of Mobile Phase:

  • Prepare two eluent mixtures:

    • Eluent A (Low Polarity): 90:10 Hexanes/Ethyl Acetate + 0.5% Triethylamine.
    • Eluent B (High Polarity): 50:50 Hexanes/Ethyl Acetate + 0.5% Triethylamine.

2. TLC Analysis:

  • Dissolve a small amount of crude material in ethyl acetate.

  • Spot on a silica TLC plate and develop using Eluent A and Eluent B in separate chambers to determine the optimal starting and ending polarity for your gradient. The target compound should have an Rf of ~0.2-0.3 in the starting eluent for good separation.

3. Column Packing:

  • Select an appropriately sized column for your sample amount (typically a 40-100:1 ratio of silica gel to crude material by weight).

  • Pack the column with silica gel as a slurry in Eluent A. Do not let the column run dry.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

  • Carefully add this powder to the top of the packed column, creating a thin, even band.

5. Elution and Fraction Collection:

  • Begin eluting the column with 100% Eluent A.

  • Gradually increase the polarity by slowly adding Eluent B (gradient elution). A typical gradient might be from 10% to 50% Ethyl Acetate over 10-15 column volumes.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.

  • Dry the resulting solid under high vacuum to a constant weight.

Protocol 3.2: Recrystallization from an Ethyl Acetate/Hexane System

This is a common and effective two-solvent system for compounds of moderate polarity.

1. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil while stirring. Continue adding ethyl acetate in small portions until the solid is fully dissolved.

2. Anti-Solvent Addition:

  • Remove the flask from heat.

  • Slowly add hexanes dropwise to the hot solution while stirring. Continue until the solution becomes faintly and persistently cloudy.

3. Crystallization:

  • Add 1-2 drops of hot ethyl acetate to just redissolve the cloudiness.

  • Cover the flask and allow it to cool slowly to room temperature. For best results, place it in an insulated container to slow the cooling rate.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Dry the crystals under high vacuum to remove all residual solvents.

Section 4: Visual Workflows
Diagram 1: Purification Method Selection

Start Crude Product Analysis TLC Run Analytical TLC (e.g., 7:3 Hexane:EtOAc) Start->TLC Decision Assess Impurity Profile TLC->Decision Chromatography Primary Method: Flash Chromatography Decision->Chromatography Impurities have distinct Rf values Recrystallization Primary Method: Recrystallization Decision->Recrystallization One major spot, minor impurities close to baseline/front HPLC Final Polish: Preparative HPLC (if >99% purity needed) Chromatography->HPLC Recrystallization->HPLC

Caption: Decision tree for selecting the optimal primary purification strategy.

Diagram 2: Troubleshooting Column Tailing

Start Run Initial TLC in Neutral Eluent CheckTailing Is the spot tailing? Start->CheckTailing AddTEA Prepare new eluent with 0.5% Triethylamine (TEA) CheckTailing->AddTEA Yes Proceed Proceed to Column Chromatography using TEA-modified eluent CheckTailing->Proceed No RerunTLC Re-run TLC with TEA-modified eluent AddTEA->RerunTLC CheckResolution Is tailing resolved? RerunTLC->CheckResolution CheckResolution->Proceed Yes Alumina Consider Alternative: Switch to Alumina Stationary Phase CheckResolution->Alumina No

Caption: Workflow for diagnosing and resolving peak tailing in chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q1: How should I properly store the purified this compound? A1: Due to the presence of the aromatic amine, which can be susceptible to air oxidation over time (often indicated by a darkening in color), the compound should be stored in a tightly sealed container, in a cool, dark, and dry place. For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Q2: Will the triethylamine in the mobile phase cause my Boc group to deprotect? A2: No. The Boc group is stable to mild bases like triethylamine. Its removal (deprotection) requires acidic conditions, typically strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]

Q3: What are the best analytical techniques to confirm the purity and identity of my final product? A3: A combination of techniques is essential for a complete characterization:

  • HPLC: This is the best method for quantifying the purity of your compound.[5]

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural isomers or impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

References
  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • LookChem. (n.d.). Cas 380629-73-2, this compound.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Butler, R. N., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • MySkinRecipes. (n.d.). tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)
  • BenchChem. (2025).
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted isoxazoles. This guide is designed for researchers, chemists, and process development professionals who are transitioning isoxazole synthesis from the bench to a larger scale. Isoxazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present unique challenges, particularly when scaling up.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for isoxazoles, and which is more suitable for large-scale production?

A1: The two most prevalent methods for synthesizing the isoxazole ring are the reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4]

  • Claisen Isoxazole Synthesis: This method is often robust and uses readily available starting materials.[5][6] However, a significant drawback on a larger scale is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, leading to isomeric mixtures that are difficult to separate.[2][4]

  • 1,3-Dipolar Cycloaddition: This is a highly efficient and often regioselective method, making it very attractive for scale-up.[1][4] The key challenge is the handling of nitrile oxides, which are reactive and potentially unstable intermediates.[4][7] For large-scale applications, the in situ generation of the nitrile oxide is the standard and safer approach.[8][9]

The choice depends on the specific substitution pattern desired and the availability of starting materials. For complex, highly substituted isoxazoles where regiocontrol is paramount, the 1,3-dipolar cycloaddition is often preferred.

Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?

A2: The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions, leading to product loss.[4] Key factors that can cause decomposition include:

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[4] Similarly, harsh acidic conditions during workup or purification can also lead to degradation.[10]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[4]

  • Photochemical Conditions: UV irradiation can induce rearrangements of the isoxazole ring.[4]

  • Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[4]

During scale-up, extended reaction times or localized "hot spots" in a large reactor can exacerbate these issues. It is crucial to use milder workup procedures, avoid extreme pH, and protect the product from light if it is photosensitive.[4]

Q3: What are the critical safety precautions for scaling up isoxazole synthesis?

A3: Standard laboratory safety protocols are essential. Specific hazards in isoxazole synthesis that become more acute on a larger scale include:

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, especially when heated in a confined space or in the presence of oxidizing agents. Always consult the Safety Data Sheet (SDS) and consider purchasing solutions rather than handling the solid on a large scale.

  • Nitrile Oxides: These are high-energy, reactive intermediates. While they are typically generated in situ to avoid isolation, it's important to have good temperature control during their generation to prevent runaway reactions.[4][7]

  • Solvents and Reagents: Many of the solvents and reagents used (e.g., strong acids, bases, organic solvents) have their own specific hazards.[4] Ensure proper ventilation and use appropriate personal protective equipment.

Troubleshooting Guides

Problem 1: Low Yield and Poor Conversion

Question: My scale-up reaction is resulting in a low yield or incomplete conversion of starting materials. What are the likely causes and how can I optimize the reaction?

Answer: Low yield is a multifaceted problem that can arise from issues with starting materials, reaction conditions, or intermediate stability. A systematic approach to troubleshooting is recommended.

Causality and Solutions:
  • Starting Material Integrity: On a larger scale, impurities in starting materials can have a more pronounced effect.

    • Action: Ensure the purity of your 1,3-dicarbonyl compounds or alkynes. For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[4]

  • Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloadditions):

    • Action: The choice of precursor and oxidizing agent is crucial. Aldoximes are common precursors, and oxidants like N-Chlorosuccinimide (NCS) or Chloramine-T are frequently used.[7] Ensure proper stoichiometry and consider the slow addition of the oxidant to maintain a steady concentration of the nitrile oxide.

  • Reaction Conditions: Temperature and reaction time are critical parameters that can be harder to control in large reactors.

    • Temperature: Localized heating can lead to byproduct formation. Ensure adequate stirring and temperature monitoring. Some reactions, like the in situ generation of nitrile oxides, may require initial cooling to prevent dimerization, followed by warming to facilitate the cycloaddition.[4][11]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to low conversion, while excessively long times can cause product degradation.[4]

    • Solvent: The solvent can affect reactant solubility and reaction rates.[11] What works on a small scale may not be optimal for a large-scale reaction with different heating and mixing dynamics.

Troubleshooting Workflow for Low Yield

start Low Yield or Incomplete Reaction check_sm Verify Purity and Integrity of Starting Materials start->check_sm check_conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions Pure optimize_sm Purify or Source Higher Grade Starting Materials check_sm->optimize_sm Impure? check_intermediate Assess Intermediate Stability (e.g., Nitrile Oxide) check_conditions->check_intermediate Optimal optimize_conditions Systematically Optimize Temperature and Reaction Time check_conditions->optimize_conditions Suboptimal? optimize_intermediate Modify Generation Method (e.g., slow addition, different oxidant) check_intermediate->optimize_intermediate Unstable? solution Improved Yield check_intermediate->solution Stable optimize_sm->solution optimize_conditions->solution optimize_intermediate->solution

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 2: Poor Regioselectivity

Question: My reaction is producing a mixture of isoxazole regioisomers, leading to difficult purification on a large scale. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common and significant challenge, particularly in the Claisen synthesis with unsymmetrical 1,3-dicarbonyls and in 1,3-dipolar cycloadditions.[4][12] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants, as well as the reaction conditions.[4]

Strategies for Improving Regioselectivity:
  • Modify Reaction Conditions:

    • Solvent: Solvent polarity can significantly influence regioselectivity.[4][11] It's worth screening a range of solvents (e.g., EtOH, MeCN, H₂O/EtOH mixtures) to find the optimal medium.

    • pH: For the Claisen synthesis, adjusting the pH can favor one isomer over the other; acidic conditions are often beneficial.[4]

    • Catalyst: The use of a Lewis acid, such as BF₃·OEt₂, can effectively control regioselectivity in syntheses from β-enamino diketones.[4] In 1,3-dipolar cycloadditions, copper-catalyzed conditions are well-known to favor specific regioisomers with terminal alkynes.[11][13]

  • Substrate Modification:

    • Steric and Electronic Tuning: Modifying the substituents on your starting materials can direct the reaction towards a single isomer. For example, using bulkier groups can sterically hinder one reaction pathway.

    • Use of β-Enamino Diketones: Instead of traditional 1,3-dicarbonyls, β-enamino diketones can offer superior regiochemical control in the reaction with hydroxylamine.[2][4][12]

Data on Solvent Effects on Regioselectivity
EntrySolventBaseRatio (Isomer A : Isomer B)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2583
3H₂O/EtOH (1:1)-40:6075
This table is illustrative, based on typical trends observed in isoxazole synthesis. Actual results will vary with specific substrates.[4]
Decision Tree for Improving Regioselectivity

start Mixture of Regioisomers Observed synthesis_method Which Synthesis Method? start->synthesis_method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) synthesis_method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_method->cycloaddition Cycloaddition claisen_actions Modify Reaction Conditions: - Adjust pH (try acidic) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->claisen_actions cycloaddition_actions Modify Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst - Use copper-catalyzed conditions - Modify electronic properties of reactants cycloaddition->cycloaddition_actions solution Improved Regioselectivity claisen_actions->solution cycloaddition_actions->solution

Caption: A decision-making flowchart for addressing regioselectivity issues.

Problem 3: Byproduct Formation (Furoxan Dimerization)

Question: In my 1,3-dipolar cycloaddition scale-up, I'm observing a significant amount of a byproduct that I suspect is a furoxan dimer. How can I prevent this?

Answer: The dimerization of the nitrile oxide intermediate to form a furoxan is the most common side reaction in 1,3-dipolar cycloadditions and a major cause of low yields.[4][7][11] This occurs when the concentration of the nitrile oxide is too high, allowing it to react with itself rather than the intended alkyne.

Mitigation Strategies:
  • Control Nitrile Oxide Concentration: The key is to maintain a low, steady concentration of the nitrile oxide throughout the reaction.

    • In Situ Generation: Always generate the nitrile oxide in situ.[4][8]

    • Slow Addition: Slowly add the nitrile oxide precursor (e.g., aldoxime and oxidant) to the reaction mixture containing the alkyne. This ensures the nitrile oxide is consumed as it is formed.[4][11]

  • Stoichiometry:

    • Excess Dipolarophile: Use a slight excess of the alkyne (the dipolarophile) to ensure there is always a reaction partner available for the nitrile oxide.[11]

  • Temperature Control:

    • Lower temperatures during the generation of the nitrile oxide can help to slow down the rate of dimerization.[4]

Problem 4: Difficult Purification

Question: I'm struggling to purify my crude isoxazole product on a large scale due to closely related impurities. What are my options?

Answer: Purification is a common bottleneck in scale-up. The presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities can make purification by column chromatography challenging and costly at scale.[4]

Purification Strategies for Scale-Up:
  • Crystallization: This is the most desirable method for large-scale purification.

    • Action: Systematically screen a wide range of solvent systems (both single and mixed) to find conditions that will selectively crystallize your desired product, leaving impurities in the mother liquor.

  • Column Chromatography Optimization: If chromatography is unavoidable, optimization is key.

    • Action: Screen different solvent systems using TLC to find conditions that provide the best separation. Sometimes, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can improve resolution.[4]

  • Chemical Derivatization:

    • Action: In some cases, it may be possible to selectively react one isomer or a problematic impurity with a reagent to form a derivative that has a very different polarity, making it easy to separate. The protecting group or derivative can then be cleaved to yield the pure product.[4]

Experimental Protocols

Protocol 1: General Procedure for in situ Generation of Nitrile Oxide and Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using N-Chlorosuccinimide (NCS), followed by its cycloaddition with an alkyne.

  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the alkyne (1.0 eq) and a suitable solvent (e.g., ethyl acetate).

  • Reagent Preparation: In a separate vessel, dissolve the aldoxime (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) in the same solvent.

  • Initiation: Begin stirring the alkyne solution.

  • Slow Addition: Slowly add a solution or slurry of NCS (1.1 eq) in the solvent to the aldoxime/base mixture. Maintain the temperature between 0-5 °C during this addition.

  • Cycloaddition: Add the resulting mixture from the addition funnel to the alkyne solution over 1-2 hours, maintaining the reaction temperature as determined by small-scale optimization (often room temperature or slightly elevated).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

References

  • Al-Iraqi, M. A., & Al-Juburi, R. M. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-11. Retrieved from [Link]

  • Shaikh, I. A., & Siddiqui, M. A. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI, 59(1), 22. Retrieved from [Link]

  • García-Vázquez, A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(62), 39315-39322. Retrieved from [Link]

  • Mironov, M. A., et al. (2005). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 3(16), 3031-3035. Retrieved from [Link]

  • Nakamura, H., et al. (2018). Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. Retrieved from [Link]

  • Al-Iraqi, M. A., & Al-Juburi, R. M. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-11. Retrieved from [Link]

  • Bougrin, K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI, 18(1), 179. Retrieved from [Link]

  • Ley, S. V., et al. (2021). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Reaction Chemistry & Engineering, 6(1), 1-9. Retrieved from [Link]

  • Larock, R. C., & Waldo, J. P. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. ACS Combinatorial Science, 10(4), 347-356. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Bougrin, K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central, 18(1), 179. Retrieved from [Link]

  • Das, P., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32986-33008. Retrieved from [Link]

  • Tsefrikas, V. M., & Whitehead, C. R. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(3), M1149. Retrieved from [Link]

  • Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]

  • Gholizadeh, M., et al. (2023). Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride. Journal of Sulfur Chemistry, 46(4), 435-446. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Vitale, P., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI, 25(1), 1. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. Retrieved from [Link]

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309-1344. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245873. Retrieved from [Link]

  • Vieira, A. A., et al. (2015). 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. ResearchGate. Retrieved from [Link]

  • PubMed. (1980). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from [Link]

Sources

Preventing dimerization during nitrile oxide cycloaddition reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimerization and Maximizing Cycloadduct Yield

Welcome to the technical support center for nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their [3+2] cycloaddition reactions involving nitrile oxides. Here, you will find in-depth answers to common questions and practical solutions to challenges, with a primary focus on mitigating the persistent issue of nitrile oxide dimerization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction is yielding primarily furoxan (dimer) instead of the desired cycloadduct. What went wrong?

This is the most common issue in nitrile oxide chemistry. The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) indicates that your nitrile oxide is dimerizing faster than it is reacting with your dipolarophile.

Root Cause Analysis:

The fundamental issue is that the concentration of the free nitrile oxide in your reaction vessel is too high, allowing it to react with itself. Nitrile oxides are highly reactive 1,3-dipoles, and in the absence of a reactive dipolarophile, they will readily undergo a [3+2] cycloaddition with another molecule of the same nitrile oxide. This dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate[1][2][3][4].

Solutions:

  • Implement In Situ Generation: The most effective strategy is to generate the nitrile oxide slowly in the presence of your dipolarophile. This ensures that the concentration of the nitrile oxide remains low at all times, favoring the intermolecular cycloaddition with the dipolarophile over dimerization. There are several methods for in situ generation, discussed in detail in the FAQ section.

  • Slow Addition Technique: If you are using a pre-generated nitrile oxide or a precursor that reacts quickly, add it slowly to a solution of the dipolarophile. This can be achieved using a syringe pump over several hours. This method maintains a low steady-state concentration of the nitrile oxide.

  • Increase Dipolarophile Concentration: Le Châtelier's principle applies here. By increasing the concentration of the dipolarophile (if feasible), you can shift the reaction equilibrium towards the formation of the desired cycloadduct.

  • Re-evaluate Your Nitrile Oxide Precursor: Some nitrile oxides are inherently more prone to dimerization. Aliphatic nitrile oxides, for instance, often dimerize more rapidly than aromatic ones[4][5]. Consider if a more sterically hindered or electronically stabilized nitrile oxide precursor could be used.

Problem 2: I'm observing significant byproduct formation alongside my desired product, even when dimerization is low. How can I improve selectivity?

Byproduct formation can stem from various sources, including reactions with the solvent, decomposition of the nitrile oxide, or side reactions of the dipolarophile.

Root Cause Analysis:

  • Solvent Reactivity: Some solvents can react with nitrile oxides. Protic solvents, for example, can add to the nitrile oxide.

  • Thermal Instability: At elevated temperatures, some nitrile oxides or their cycloadducts can undergo decomposition or rearrangement.

  • Dipolarophile Reactivity: The dipolarophile itself might have other reactive functional groups that can compete with the cycloaddition.

Solutions:

  • Solvent Selection: Choose an inert solvent that does not react with nitrile oxides. Common choices include toluene, benzene, chloroform, and dichloromethane. In some cases, green solvents like water or supercritical CO2 have been used successfully[6][7].

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many in situ generation methods, reactions can be performed at or below room temperature.

  • Protecting Groups: If your dipolarophile has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

  • Method of Generation: The choice of oxidant or base for in situ generation can influence byproduct formation. For example, using a milder oxidant might prevent over-oxidation of other functional groups in your substrate.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions about nitrile oxide dimerization.

Q1: What is the mechanism of nitrile oxide dimerization?

Nitrile oxides dimerize to form furoxans. This is not a concerted cycloaddition but a stepwise process. The currently accepted mechanism involves the formation of a C-C bond between two nitrile oxide molecules to generate a dinitrosoalkene intermediate with significant diradical character. This intermediate then undergoes rapid ring closure to form the stable furoxan ring[1][3][4].

Dimerization_Mechanism cluster_start Two Nitrile Oxide Molecules cluster_intermediate Diradical Intermediate cluster_product Furoxan Dimer 2 R-CNO 2 R-C≡N⁺-O⁻ Intermediate [R-C(NO)-C(NO)-R] 2 R-CNO->Intermediate C-C bond formation (rate-determining) Furoxan Furoxan Intermediate->Furoxan Ring closure

Caption: Stepwise mechanism of nitrile oxide dimerization to furoxan.

Q2: How does "in situ" generation help prevent dimerization?

In situ generation is the most powerful technique to combat dimerization. The principle is to generate the reactive nitrile oxide species in the reaction mixture at a rate that is slower than or equal to the rate of its consumption by the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide extremely low, statistically favoring the reaction with the abundant dipolarophile over a reaction with another scarce nitrile oxide molecule.

InSitu_Concept Precursor Nitrile Oxide Precursor (e.g., Aldoxime) NO Nitrile Oxide (R-CNO) [LOW CONCENTRATION] Precursor->NO Slow Generation Reagent Reagent (e.g., Oxidant) Reagent->NO Dimer Furoxan Dimer NO->Dimer Slow Dimerization (Undesired Pathway) Product Desired Cycloadduct NO->Product Fast Cycloaddition (Desired Pathway) Dipolarophile Dipolarophile [HIGH CONCENTRATION] Dipolarophile->Product

Caption: Conceptual workflow of in situ generation to favor cycloaddition.

Q3: What are the common methods for in situ generation of nitrile oxides?

Several reliable methods exist for the in situ generation of nitrile oxides. The choice depends on the stability of your starting materials and the functional groups present in your molecules.

Generation MethodPrecursorReagentsKey Features & Considerations
Dehydrohalogenation Hydroximoyl chloridesTriethylamine (Et₃N) or other non-nucleophilic basesA classic and widely used method. The precursor needs to be synthesized separately.
Oxidation of Aldoximes AldoximesN-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), Sodium hypochlorite (NaOCl), Oxone/NaCl[8][9][10]A very common and convenient one-pot method starting from readily available aldehydes.
Oxidation of Aldoximes (Hypervalent Iodine) Aldoximestert-Butyl hypoiodite (t-BuOI)[11][12]A mild and efficient method using an electrophilic iodine reagent.
Dehydration of Primary Nitroalkanes Primary nitroalkanes (R-CH₂NO₂)Phenyl isocyanate (PhNCO) and triethylamineUseful for generating nitrile oxides from nitro compounds.
Q4: Are there any nitrile oxides that are stable and do not dimerize?

Yes, some nitrile oxides are stable enough to be isolated and stored as crystalline solids. Stability is generally conferred by significant steric hindrance around the nitrile oxide functional group. The bulky substituents sterically shield the nitrile oxide from approaching another molecule for dimerization[13][14].

The classic example is 2,4,6-trimethylbenzonitrile oxide (mesitylnitrile oxide) . The two ortho-methyl groups on the aromatic ring provide a steric barrier that dramatically slows down the rate of dimerization, allowing it to be isolated and handled as a stable compound[5][14].

Q5: How do I choose the best strategy to prevent dimerization for my specific reaction?

Here is a decision-making workflow to help you choose the best strategy:

Troubleshooting_Tree Start High Furoxan Dimer Yield? InSitu Are you using in situ generation? Start->InSitu ImplementInSitu Implement in situ generation of nitrile oxide. InSitu->ImplementInSitu No CheckRate Is the generation rate too fast? InSitu->CheckRate Yes SlowAddition Employ slow addition of the nitrile oxide precursor. ImplementInSitu->SlowAddition LowerTemp Lower the reaction temperature. CheckRate->LowerTemp Yes CheckDipolarophile Is the dipolarophile reactive enough? CheckRate->CheckDipolarophile No SlowerReagent Use a milder/slower reacting reagent (e.g., a weaker base or oxidant). LowerTemp->SlowerReagent IncreaseConc Increase the concentration of the dipolarophile. CheckDipolarophile->IncreaseConc No StericHindrance Can you use a more sterically hindered nitrile oxide precursor? CheckDipolarophile->StericHindrance Yes LewisAcid Consider using a Lewis acid catalyst to activate the dipolarophile. IncreaseConc->LewisAcid

Caption: Decision tree for troubleshooting nitrile oxide dimerization.

Experimental Protocols

Protocol 1: In Situ Generation of Benzonitrile Oxide from Benzaldoxime using NaCl/Oxone

This protocol is adapted from a green chemistry approach for the efficient generation of nitrile oxides[9].

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dipolarophile (1.0 mmol), benzaldoxime (1.2 mmol, 1.2 eq), and sodium chloride (NaCl, 1.2 mmol, 1.2 eq) in a suitable solvent (e.g., ethyl acetate or acetonitrile, 10 mL).

  • Reaction Initiation: Cool the mixture in an ice bath. To this stirring suspension, add a solution of Oxone (2KHSO₅·KHSO₄·K₂SO₄, 1.5 mmol, 1.5 eq) in water (5 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 2003. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 2022. [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate, 2021. [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online, 2022. [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing, 2011. [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 2019. [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate, 2003. [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 2011. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH), 2022. [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. ACS Publications, 2011. [Link]

  • Mechanochemical Dimerization of Aldoximes to Furoxans. National Institutes of Health (NIH), 2022. [Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate, 2012. [Link]

  • Synthesis of stable nitrile oxide compounds.
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 2017. [Link]

  • Synthesis of stable nitrile oxide compounds.
  • Nitrile Oxide Cycloadditions in Supercritical Carbon Dioxide. ResearchGate, 2001. [Link]

  • Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate, 2004. [Link]

  • The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Current Organic Chemistry, 2021. [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO, 2019. [Link]

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Navigating the Nuances of Isoxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing isoxazole derivatives. The isoxazole core is a privileged scaffold in medicinal chemistry, but its synthesis can present unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and optimize your synthetic routes. Here, we move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Common Issues in Isoxazole Synthesis

Problem 1: Low or No Yield of the Desired Isoxazole

One of the most frequent challenges in isoxazole synthesis is a disappointingly low yield. This can arise from a multitude of factors, ranging from the quality of your starting materials to the stability of reactive intermediates.[1] A systematic approach to troubleshooting is paramount.

  • Starting Material Integrity: The purity of your starting materials is non-negotiable. For instance, in syntheses involving 1,3-dicarbonyl compounds, the presence of keto-enol tautomers can influence reactivity.[1] Similarly, for 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[1]

    • Actionable Advice: Always verify the purity of your starting materials by NMR or other appropriate analytical techniques before commencing the reaction. If necessary, purify them to remove any impurities that could interfere with the reaction.[2]

  • Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloadditions): The in situ generation of nitrile oxides is a common and effective strategy, but it must be efficient. The choice of base and reaction conditions is crucial for the successful conversion of the precursor (e.g., an aldoxime or hydroximoyl chloride) to the reactive nitrile oxide.[2]

    • Actionable Advice: Ensure the base you are using is appropriate for your specific substrate and reaction conditions. Common choices include organic bases like triethylamine or N,N-diisopropylethylamine.[2]

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization, forming furoxans as a significant byproduct, which directly competes with the desired cycloaddition.[3] This side reaction is particularly favored at high concentrations of the nitrile oxide.[1][3]

    • Actionable Advice: To minimize dimerization, generate the nitrile oxide in situ and ensure the dipolarophile (your alkyne) is readily available to trap it.[1] A slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne is a highly effective strategy to maintain a low instantaneous concentration of the nitrile oxide.[1][3]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The solvent plays a pivotal role in the reaction's success. For 1,3-dipolar cycloadditions, solvents like acetonitrile have been shown to provide better yields in some cases compared to DMSO, DMF, or water.[4] The solvent must be able to dissolve all reactants without interfering with the reaction.[5]

    • Temperature: While many cycloadditions can proceed at room temperature, some may require heating to overcome the activation energy barrier. Conversely, for highly reactive or unstable nitrile oxides, lower temperatures may be necessary to prevent decomposition.[5]

dot graph TD { A[Low or No Yield] --> B{Starting Material Purity}; A --> C{Reaction Conditions}; A --> D{Intermediate Stability}; B --> E[Verify purity via NMR/LC-MS]; C --> F[Optimize Solvent]; C --> G[Optimize Temperature]; D --> H[Slow addition of precursor]; D --> I[Use excess dipolarophile]; } caption: Troubleshooting logic for low reaction yield.

Problem 2: Formation of a Mixture of Regioisomers

The formation of regioisomers is a common hurdle, especially in the synthesis of unsymmetrically substituted isoxazoles.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[1]

  • Solvent Polarity: The polarity of the solvent can significantly influence regioselectivity.[1] For instance, in the reaction of β-enamino diketones with hydroxylamine, an aprotic polar solvent like acetonitrile (MeCN) can favor one regioisomer, while a protic polar solvent mixture like H₂O/EtOH may favor the other.[6] In some 1,3-dipolar cycloaddition reactions, increasing solvent polarity has been observed to decrease the ratio of the 3,5-disubstituted to the 3,4-disubstituted isomer.[7]

  • Catalysis: The use of a Lewis acid, such as BF₃·OEt₂, can effectively control the regioselectivity in the synthesis from β-enamino diketones.[1][6] For cycloadditions involving terminal alkynes, copper-catalyzed conditions are well-known to favor the formation of the 3,5-isomer.[7]

  • pH Adjustment: In certain cases, particularly in Claisen isoxazole synthesis, adjusting the pH can be beneficial. Acidic conditions often favor the formation of one isomer over the other.[1]

dot graph TD { A[Mixture of Regioisomers] --> B{Synthesis Method?}; B --> C[Claisen Synthesis]; B --> D[1,3-Dipolar Cycloaddition]; C --> E[Adjust pH]; C --> F[Change Solvent (e.g., EtOH vs. MeCN)]; D --> G[Change Solvent Polarity]; D --> H[Add a Catalyst (e.g., Lewis Acid, Cu(I))]; } caption: Decision tree for improving regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the choice between a protic and an aprotic solvent affect my isoxazole synthesis?

A1: The choice between a protic and an aprotic solvent can have a profound impact on your reaction, primarily by influencing the reactivity of your nucleophiles and the stability of charged intermediates.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[8] They are effective at solvating both cations and anions. However, their ability to form hydrogen bonds with anionic nucleophiles can "cage" the nucleophile, reducing its reactivity.[9] This can be detrimental in reactions that rely on a potent nucleophile.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They are excellent at solvating cations but are less effective at solvating anions. This leaves the anion "naked" and more reactive, which can significantly accelerate reactions like SN2 substitutions. In the context of isoxazole synthesis, particularly 1,3-dipolar cycloadditions, polar aprotic solvents can enhance reaction rates.[4][10]

Solvent PropertyPolar Protic SolventsPolar Aprotic Solvents
Examples Water, Ethanol, MethanolAcetonitrile, DMF, DMSO
Hydrogen Bonding Yes (donor and acceptor)Acceptor only
Effect on Nucleophiles Decreases nucleophilicity through solvationEnhances nucleophilicity
Favors SN1 reactions, stabilizes carbocationsSN2 reactions

Q2: My isoxazole derivative seems to be decomposing during workup or purification. What could be the cause?

A2: The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions due to the relatively weak N-O bond.[1]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a common method for cleaving the N-O bond.[1]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[1]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]

To mitigate decomposition, consider using milder workup procedures, avoiding strongly acidic or basic conditions, and protecting your compound from light if it is photosensitive.[1]

Q3: What are the key safety precautions I should take when synthesizing isoxazoles?

A3: Standard laboratory safety practices should always be followed. Specific to isoxazole synthesis, be mindful of the following:

  • Nitrile Oxide Precursors: Some precursors to nitrile oxides can be lachrymatory or skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Oxidizing Agents: When using oxidizing agents to generate nitrile oxides in situ, be aware of their reactivity and potential hazards.

  • Solvent Hazards: Adhere to the safety guidelines for all solvents used, paying attention to flammability and toxicity.

Section 3: Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne to form an isoxazole.[5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne (1.0 equivalent) and the aldoxime (1.2 equivalents) in a suitable solvent (e.g., a mixture of acetonitrile and water).[5]

  • Addition of Reagents: To the stirred solution, add sodium chloride (1.1 equivalents) and sodium bicarbonate.[5]

  • Cooling: Cool the reaction mixture in an ice bath.

  • Oxidant Addition: Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

dot graph TD { A[Start] --> B[Dissolve Alkyne and Aldoxime in Solvent]; B --> C[Add NaCl and NaHCO3]; C --> D[Cool in Ice Bath]; D --> E[Portion-wise Addition of Oxone®]; E --> F[Stir at Room Temperature & Monitor by TLC]; F --> G[Workup]; G --> H[Purification]; H --> I[End]; } caption: General workflow for 1,3-dipolar cycloaddition.

Protocol 2: Ultrasound-Assisted Synthesis in an Aqueous Medium

This protocol highlights an environmentally friendly approach using water as a solvent, with ultrasound irradiation to accelerate the reaction.[11]

  • Reactant Preparation: In a suitable reaction vessel, combine the aromatic aldehyde (1.0 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and ethyl acetoacetate (1.0 equivalent) in water.[11]

  • Catalyst Addition: Add the catalyst (e.g., Fe₂O₃ nanoparticles, 10 mol%).[11]

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath (e.g., 90 W) and irradiate at room temperature for 20-35 minutes.[11]

  • Workup and Purification: Upon completion, as indicated by TLC, extract the product with an organic solvent. Dry the organic layer, concentrate, and purify as necessary.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Technical Support Center: Isoxazole Synthesis Optimization - Benchchem.
  • Technical Support Center: Nitrile Oxide Generation - Benchchem.
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity - Science and Education Publishing.
  • Technical Support Center: Optimization of Isoxazole Formation - Benchchem.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH.
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC - NIH.
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition - Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]

  • Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry - YouTube. Available at: [Link]

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Validation & Comparative

HPLC and TLC analysis of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC and TLC Analysis of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

In the landscape of pharmaceutical development, the purity and characterization of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] this compound is a key building block in the synthesis of various therapeutic agents, leveraging the versatile benzisoxazole scaffold known for its wide range of biological activities.[2][3][4] Consequently, robust, reliable, and efficient analytical methods for monitoring its purity are not just a regulatory requirement but a scientific necessity.

This guide provides a comprehensive comparison of two cornerstone analytical techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this specific intermediate. We will move beyond mere protocols to explore the causality behind methodological choices, offering insights honed from years of field experience to empower researchers in their analytical strategy.

Part 1: Thin-Layer Chromatography (TLC) — The Rapid Qualitative Workhorse

TLC serves as an indispensable tool for rapid, real-time analysis. Its primary applications in the context of our target compound include monitoring the progress of synthesis reactions, identifying the presence of starting materials or byproducts, and providing a preliminary assessment of purity.

The Rationale Behind TLC Method Development

The goal of TLC is to achieve clear separation between the target compound and potential impurities on a static plate.[5] Our compound, possessing both a polar amine group and a non-polar tert-butyl protecting group, presents a classic challenge of balanced polarity.

  • Stationary Phase Selection: Standard silica gel 60 F254 plates are the logical choice. The polar silanol groups on the silica surface will interact strongly with the polar functionalities of the analyte, primarily the amino group.[6] The F254 indicator allows for visualization under UV light at 254 nm, which is ideal for aromatic compounds like our benzisoxazole derivative.[7][8]

  • Mobile Phase Optimization: The selection of the eluent, or mobile phase, is the most critical variable. A solvent system must be chosen that competes effectively with the analyte for the stationary phase's active sites, allowing it to migrate up the plate.

    • Starting Point: A common and effective starting point for compounds of intermediate polarity is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[5][6] A 1:1 ratio is often a good initial trial.[6]

    • Causality of Adjustment: If the compound remains at the baseline (Rf ≈ 0), the mobile phase is not polar enough to displace it from the silica. The proportion of the polar solvent (ethyl acetate) should be increased. Conversely, if the compound travels with the solvent front (Rf ≈ 1), the mobile phase is too polar, and the non-polar component (hexanes) should be increased.

    • Addressing Amine-Silica Interaction: Aromatic amines can sometimes "streak" or tail on silica plates due to strong acidic-basic interactions. To mitigate this and achieve sharper spots, a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) can be added to the mobile phase.[9] This deactivates the most acidic silanol sites, leading to more symmetrical spot morphology.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Handle the silica plate only by the edges to avoid contamination. Using a pencil, lightly draw an origin line approximately 1 cm from the bottom.

  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1-2 mg/mL.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line. Allow the solvent to completely evaporate.

  • Development: Pour the chosen mobile phase (e.g., Hexane:Ethyl Acetate 1:1) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Elution: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion & Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Data Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5]

Part 2: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Quantification

For precise, accurate, and reproducible quantitative analysis, HPLC is the undisputed industry standard.[10] It is essential for determining the exact purity of the intermediate, quantifying impurities, and developing stability-indicating methods.[1] Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common and suitable mode for this analysis.

The Rationale Behind HPLC Method Development

Developing a robust HPLC method requires a systematic approach to optimizing separation and detection.[11][12]

  • Stationary Phase (Column) Selection: A C18 (octadecylsilyl) column is the universal starting point for RP-HPLC method development for small molecules.[11] The non-polar C18 chains provide excellent retention for the moderately non-polar benzisoxazole ring and tert-butyl group of our analyte through hydrophobic interactions.

  • Mobile Phase Selection:

    • Composition: A binary mobile phase consisting of an aqueous component (Solvent A) and an organic modifier (Solvent B), typically acetonitrile or methanol, is used.[12] Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • pH Control: The primary amino group on our analyte has a pKa value that makes its charge state pH-dependent. To ensure consistent retention times and sharp peak shapes, the pH of the aqueous mobile phase must be controlled with a buffer.[12] An acidic mobile phase (e.g., pH 2.5-3.5 using formic acid or a phosphate buffer) is recommended. At this pH, the amine will be protonated, leading to predictable interactions and good peak shape.

    • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is highly recommended for initial method development.[11] This approach ensures that impurities with a wide range of polarities can be eluted and detected within a reasonable timeframe, providing a comprehensive impurity profile.

  • Detector Selection: The conjugated aromatic system of the benzisoxazole core makes it an excellent chromophore. UV-Vis detection is the ideal choice.[13] A preliminary scan or a Diode Array Detector (DAD) can identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. In the absence of this, a standard wavelength of 254 nm is a robust starting point.

Experimental Protocol: RP-HPLC Analysis
  • System Preparation:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability: Before sample analysis, perform replicate injections of a standard solution. The system is deemed suitable if parameters like retention time reproducibility (%RSD < 1.0%) and peak area reproducibility (%RSD < 2.0%) are met.

  • Data Analysis: Integrate the chromatogram to determine the retention time (t_R_) and peak area for the main component and any impurities. Purity is typically calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Summary: HPLC Performance
ParameterTypical ResultSignificance
Retention Time (t_R_)~12.5 min (example)A reproducible t_R_ is crucial for peak identification.
Tailing Factor0.9 - 1.2Measures peak symmetry; values close to 1 are ideal.
Theoretical Plates (N)> 5000Indicates column efficiency and separation power.
Resolution (Rs)> 2.0Ensures baseline separation between adjacent peaks.

Part 3: Head-to-Head Comparison and Synergistic Application

Neither technique is inherently "better"; they are designed for different purposes and are most powerful when used in conjunction.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Application Qualitative (Reaction monitoring, spot checks)Quantitative (Purity testing, impurity profiling, QC)
Resolution Low to ModerateHigh to Very High
Speed Fast (15-30 minutes per run)Slower (20-40 minutes per run)
Cost Low (per sample)High (instrumentation and solvent costs)
Quantification Semi-quantitative at bestHighly accurate and precise
Throughput High (multiple samples on one plate)Moderate (sequential injections)
Solvent Consumption Very LowHigh
Analytical Workflow Visualization

The following diagram illustrates how TLC and HPLC are synergistically integrated into the typical workflow for a pharmaceutical intermediate.

Analytical_Workflow cluster_synthesis Synthesis & Workup cluster_tlc Rapid Qualitative Analysis cluster_purification Purification cluster_hplc Quantitative Quality Control Synthesis Chemical Synthesis Workup Reaction Workup (Extraction, Crystallization) Synthesis->Workup Crude Product TLC TLC Analysis (Purity Check, Fraction Pooling) Workup->TLC In-process Sample Decision1 Proceed to Purification? TLC->Decision1 Decision1->Synthesis No (Re-work) Purification Column Chromatography Decision1->Purification Yes Purification->TLC Pooled Fractions HPLC Final HPLC Analysis (Purity Assay, Impurity Profile) Purification->HPLC Purified Sample Decision2 Release Batch? HPLC->Decision2 Decision2->Purification No (Re-purify) FinalProduct Released Intermediate (Meets Specification) Decision2->FinalProduct Yes

Caption: Integrated analytical workflow for pharmaceutical intermediates.

Conclusion

The analysis of this compound is a critical step in the pharmaceutical manufacturing chain. While TLC offers an invaluable method for rapid, cost-effective qualitative checks during synthesis and purification, HPLC stands as the definitive technique for the precise, accurate, and robust quantitative analysis required for quality control and batch release. A comprehensive analytical strategy, as outlined in this guide, leverages the strengths of both techniques to ensure the final intermediate meets the stringent purity requirements of the drug development industry. By understanding the principles and the rationale behind the methodological choices, researchers can develop and implement analytical protocols with confidence and scientific integrity.

References

  • Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]

  • Kabelka, Z. & Dolezal, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • News-Medical.Net. (2019). Expediting HPLC Method Development in Pharmaceutical Analysis. Available at: [Link]

  • Pandey, P.K. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Belkacem, M. A., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Shivaprasad, H., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry. Available at: [Link]

  • LookChem. (n.d.). Cas 380629-73-2,this compound. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Available at: [Link]

  • Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Springer Proceedings in Materials. Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Aminobenzo[d]isoxazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it an attractive building block in drug discovery. However, functionalizing this core, particularly with an amino group, introduces a layer of complexity. The positional isomerism of the amino group—at the 4, 5, 6, or 7-position—is not a trivial structural change. It fundamentally alters the molecule's electronic and steric profile, thereby dictating its reactivity in subsequent synthetic transformations.

This guide is designed for researchers and drug development professionals. It moves beyond simple protocol recitation to provide a comparative analysis of the reactivity of 4-, 5-, 6-, and 7-aminobenzo[d]isoxazole isomers. We will explore the underlying electronic and steric principles that govern their behavior and provide experimental data and detailed protocols to support these insights. Understanding these nuances is critical for efficient reaction optimization, impurity profiling, and the rational design of novel therapeutics.

Pillar 1: The Theoretical Framework—Why Isomer Position Dictates Reactivity

The reactivity of the exocyclic amino group is predominantly governed by two factors: the nucleophilicity of the nitrogen atom and the steric accessibility of its lone pair of electrons. The position of the amino group on the benzene ring creates a delicate interplay between these two factors.

Electronic Effects: A Tale of Electron Density

The amino group is a powerful activating group, donating electron density into the aromatic system via resonance. However, the efficiency and pattern of this delocalization vary by isomer, directly impacting the electron density on the exocyclic nitrogen and, consequently, its nucleophilicity.

  • 4- and 6-Aminobenzo[d]isoxazoles: In these isomers, the amino group is para (in the case of the 6-amino) or ortho (in the case of the 4-amino) to the isoxazole's oxygen atom. Resonance structures show that the lone pair on the nitrogen can be delocalized effectively throughout the carbocyclic ring. This delocalization, while activating the ring for electrophilic substitution, can slightly decrease the electron density on the nitrogen itself compared to a non-conjugated amine, thus modulating its nucleophilicity.

  • 5- and 7-Aminobenzo[d]isoxazoles: For these isomers, the amino group is meta to the isoxazole's oxygen. The resonance delocalization of the nitrogen lone pair into the benzene ring does not extend into the isoxazole ring in the same manner. This can result in a slightly higher localization of electron density on the exocyclic nitrogen, potentially leading to increased nucleophilicity compared to the 4- and 6-isomers.

Computational studies using Density Functional Theory (DFT) can quantify these effects by calculating properties like HOMO-LUMO energy gaps and mapping electrostatic potential.[3][4][5] A lower HOMO-LUMO gap generally indicates higher reactivity.[3]

G cluster_0 Electronic Influence on Reactivity cluster_1 Steric Influence on Reactivity Isomer Position Isomer Position Resonance Delocalization Resonance Delocalization Isomer Position->Resonance Delocalization Inductive Effects Inductive Effects Isomer Position->Inductive Effects Electron Density on N Electron Density on N Resonance Delocalization->Electron Density on N Inductive Effects->Electron Density on N Nucleophilicity Nucleophilicity Electron Density on N->Nucleophilicity Overall Reactivity Overall Reactivity Nucleophilicity->Overall Reactivity Isomer Position_s Isomer Position Proximity to Isoxazole Ring Proximity to Isoxazole Ring Isomer Position_s->Proximity to Isoxazole Ring Steric Hindrance Steric Hindrance Proximity to Isoxazole Ring->Steric Hindrance Steric Hindrance->Overall Reactivity

Sources

A Senior Application Scientist's Guide to Alternative Protecting Groups for the Amino Function in Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the benzo[d]isoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The strategic manipulation of its substituents is paramount, and protecting the exocyclic amino group is a frequent and critical step. While standard protecting groups like tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are workhorses in organic synthesis, their application and removal conditions can be suboptimal for the often-sensitive benzo[d]isoxazole ring system.

The isoxazole ring, while generally aromatic and stable, can be susceptible to base-catalyzed ring-opening, particularly at elevated temperatures.[1][2] Likewise, the strong acidic conditions required for Boc deprotection (e.g., trifluoroacetic acid) can lead to undesired side reactions or degradation of complex molecules.[3][4] This guide provides an in-depth comparison of viable alternative protecting groups, offering orthogonal strategies that enhance the synthetic chemist's toolkit for manipulating amino-benzo[d]isoxazoles with greater precision and yield.

Comparative Analysis of Amino Protecting Groups

The ideal protecting group should be easy to install, stable to downstream reaction conditions, and removable under mild, selective conditions that do not impact other functional groups. The choice is therefore highly dependent on the overall synthetic route. Below is a comparative analysis of several alternatives to the traditional Boc and Cbz groups.

Protecting GroupAbbreviationIntroduction ReagentStabilityDeprotection ConditionsKey Considerations
Allyloxycarbonyl AllocAllyl chloroformateStable to acid (TFA) and base (piperidine).[5][6]Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., dimedone, Bu₃SnH).[5][7]Pros: Excellent orthogonality with Boc and Fmoc.[5][6] Mild, neutral deprotection. Cons: Requires a Pd catalyst which may need to be removed. Scavengers are mandatory.[8]
9-Fluorenyl­methoxy­carbonyl FmocFmoc-Cl, Fmoc-OSuStable to acid and hydrogenolysis.[9][10]Mild base (e.g., 20% piperidine in DMF).[10][11]Pros: Deprotection is fast and mild.[10] Orthogonal to Boc and Cbz.[12] The dibenzofulvene byproduct can be monitored by UV.[10] Cons: Not stable to basic conditions.
2-(Trimethylsilyl)ethoxy­carbonyl TeocTeoc-Cl, Teoc-OSuStable to hydrolysis, mild acid, and catalytic hydrogenation.[13]Fluoride ion sources (e.g., TBAF).[13][14][15]Pros: Fluoride-specific cleavage offers excellent orthogonality.[13][14] Cleavage conditions are mild. Cons: Not fully stable to strong acids like TFA used for Boc removal.[6] Reagents can be expensive.[6]
2-Nitrobenzene­sulfonyl Nosyl (Ns)2-Nitrobenzenesulfonyl chlorideStable to strong acids (TFA) and hydrogenolysis conditions.[16][17]Thiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃).[16][17][18]Pros: Very robust group. Mild deprotection.[16] N-H of nosylamide is acidic, facilitating N-alkylation (Fukuyama synthesis).[16][18] Cons: Thiol reagents have noxious odors.[19]
Trifluoroacetyl TFAcTrifluoroacetic anhydride (TFAA)Stable to strongly acidic/nitrating conditions.[20][21]Mild basic hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) or NaBH₄.[22][23]Pros: Highly robust. Can be used to protect amines during nitration.[20][21] Cons: Can be difficult to remove from electron-deficient anilines.
Benzyl BnBenzyl bromide, Benzyl chlorideStable to a wide range of non-reductive conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[24][25][26]Pros: Simple to introduce.[24][27] Cons: Hydrogenolysis is incompatible with reducible groups (alkenes, alkynes, some heterocycles). Deprotection of N-benzyl on electron-deficient heterocycles can be difficult.[24][28]

Strategic Selection of a Protecting Group

The choice of a protecting group is a critical decision in a synthetic pathway. A decision-making workflow can help navigate the options based on the planned downstream reaction conditions.

G start What is the next key transformation? acid Strongly Acidic Conditions (e.g., Boc removal, nitration) start->acid base Basic Conditions (e.g., hydrolysis, Fmoc removal) start->base h2 Catalytic Hydrogenation (e.g., Cbz removal, reductions) start->h2 pd Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) start->pd acid_rec Use Alloc, Fmoc, Nosyl, or TFAc acid->acid_rec base_rec Use Boc, Cbz, Alloc, Teoc, or Nosyl base->base_rec h2_rec Use Boc, Fmoc, Alloc, Teoc, or Nosyl h2->h2_rec pd_rec Use Boc, Fmoc, Teoc, or Nosyl (Avoid Alloc) pd->pd_rec

Caption: Decision tree for protecting group selection.

Experimental Protocols

Herein are detailed, step-by-step methodologies for the application and removal of two highly useful and orthogonal protecting groups: the base-labile Fmoc group and the thiol-labile Nosyl group.

Protocol 1: Fmoc Protection of 6-Amino-1,2-benzisoxazole

This protocol describes a general procedure for the Fmoc protection of an aromatic amine under mild, aqueous conditions.[29]

A. Protection Workflow

G sub Dissolve Amine in Dioxane/H₂O reagent Add NaHCO₃ then Fmoc-Cl sub->reagent react Stir at RT (2-4 h) reagent->react workup Extract with EtOAc, Wash, Dry, Concentrate react->workup

Caption: Workflow for Fmoc protection.

B. Step-by-Step Procedure

  • Dissolution: In a round-bottom flask, dissolve 6-amino-1,2-benzisoxazole (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nosyl Protection and Deprotection

The Nosyl group is exceptionally robust and its deprotection is orthogonal to most other protecting groups, making it ideal for complex syntheses.[16][17]

A. Protection of 6-Amino-1,2-benzisoxazole

  • Setup: Dissolve 6-amino-1,2-benzisoxazole (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C and slowly add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting N-nosylated product is often a crystalline solid and can be purified by recrystallization or column chromatography.[16]

B. Deprotection of N-(Benzo[d]isoxazol-6-yl)-2-nitrobenzenesulfonamide

This procedure details the mild cleavage of the Nosyl group using thiophenol.[18]

G sub Dissolve Nosyl-Amine in DMF reagent Add K₂CO₃ then Thiophenol sub->reagent react Stir at RT (1-2 h) reagent->react workup Dilute with H₂O, Extract, Dry, Concentrate react->workup

Caption: Workflow for Nosyl deprotection.

  • Setup: Dissolve the nosyl-protected aminobenzo[d]isoxazole (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) followed by thiophenol (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the free amine.

Conclusion

The strategic selection of an amino protecting group is fundamental to the successful synthesis of complex molecules based on the benzo[d]isoxazole scaffold. Moving beyond the standard Boc and Cbz groups opens up a world of orthogonal strategies. Groups like Alloc, Fmoc, Teoc, and Nosyl provide chemists with the flexibility to perform a wider range of transformations under milder conditions, ultimately leading to more efficient and higher-yielding synthetic routes. The experimental data and protocols provided in this guide serve as a practical starting point for researchers to implement these valuable alternatives in their own work.

References

  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available at: [Link].

  • Green Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link].

  • Peptide Port. Fmoc: Fluorenylmethyloxycarbonyl Protection. Available at: [Link].

  • Chem-Station. Teoc Protecting Group. Available at: [Link].

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link].

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].

  • ResearchGate. Amino Acid-Protecting Groups. Available at: [Link].

  • ACS Omega. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link].

  • Organic Chemistry Portal. Trifluoroacetamides. Available at: [Link].

  • National Institutes of Health. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Available at: [Link].

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link].

  • National Institutes of Health. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link].

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link].

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link].

  • Wikidot. Protecting Groups - Lokey Lab Protocols. Available at: [Link].

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link].

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  • ResearchGate. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Available at: [Link].

  • ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. Available at: [Link].

  • University of Bath. The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Available at: [Link].

  • ResearchGate. Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Available at: [Link].

  • Preprints.org. Construction of Isoxazole ring: An Overview. Available at: [Link].

  • Arkivoc. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Available at: [Link].

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines. Available at: [Link].

  • Google Patents. Use of trifluoroacetamide for n-terminal protection.
  • Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available at: [Link].

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link].

  • American Chemical Society. Odorless nosyl deprotection by in-situ formation of a thiolate. Available at: [Link].

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Efficacy of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] This guide provides a comparative analysis of the biological efficacy of derivatives of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester, a core structure with significant potential in therapeutic development. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their performance in key biological assays, with a particular emphasis on their anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising class of compounds.

The Isoxazole Core: A Foundation for Diverse Biological Activity

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile building block in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents with activities spanning anticancer, anti-inflammatory, antimicrobial, and antiviral domains.[1] The this compound scaffold represents a specific chemotype that has garnered interest for its potential as a modulator of critical cellular pathways. The tert-butyl carbamate (Boc) protecting group offers a strategic handle for synthetic modifications, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological properties.

Comparative Efficacy in Anticancer Assays

While direct comparative studies on a homologous series of this compound derivatives are not extensively available in the public domain, we can infer valuable insights from studies on structurally related isoxazole-carboxamide analogs. A notable study synthesized a series of such derivatives and evaluated their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.[3][4]

The data from these studies allow for a preliminary assessment of the structure-activity relationships governing the anticancer efficacy of this class of compounds. The following table summarizes the cytotoxic activity (IC50 values) of selected isoxazole-carboxamide derivatives, which share a common isoxazole core with our primary structure of interest.

Compound IDR-Group (Substitution on the phenylamide ring)IC50 (µg/mL) vs. MCF-7IC50 (µg/mL) vs. HeLaIC50 (µg/mL) vs. Hep3B
2a 4-(tert-butyl)phenyl39.8039.80>100
2d 3,4-dimethoxyphenyl588.8018.62~23
2e 2,5-dimethoxyphenyl>100>100~23
2g 3,4,5-trimethoxyphenyl>400>400>400

Data synthesized from a study on isoxazole-carboxamide derivatives which provides a basis for understanding potential structure-activity relationships.[3][4]

From this data, several key observations can be made:

  • Substitution Pattern Matters: The position and nature of substituents on the peripheral phenyl ring significantly influence cytotoxic activity. For instance, compounds 2d and 2e , with dimethoxy substitutions, exhibited the most potent activity against the Hep3B liver cancer cell line.[3][4]

  • Cell Line Specificity: The efficacy of these derivatives varies considerably across different cancer cell lines. Compound 2d was notably more active against HeLa and Hep3B cells compared to MCF-7 cells.[3][4]

  • Impact of Bulky Groups: The presence of a bulky tert-butyl group in compound 2a resulted in moderate activity against MCF-7 and HeLa cells but was inactive against Hep3B cells.[3][4] Conversely, the trimethoxy-substituted compound 2g was largely inactive against all tested cell lines, suggesting that increasing the number of methoxy groups may be detrimental to activity in this scaffold.[3][4]

These findings underscore the importance of systematic structural modifications and comprehensive screening against a panel of cancer cell lines to identify derivatives with optimal potency and selectivity.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of biological data, standardized experimental protocols are paramount. The following section details the methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[5][6][7]

MTT Assay for Cell Viability

This protocol is designed for a 96-well plate format and can be adapted for various adherent or suspension cell lines.

Materials:

  • Cells of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.5% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][7]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Test Compound Dilutions overnight_incubation->add_compounds treatment_incubation Incubate (e.g., 48h) add_compounds->treatment_incubation add_mtt Add MTT Solution (10 µL/well) treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK Kinase receptor->JAK Cytokine Binding & Receptor Dimerization STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization gene_expression Target Gene Expression (Proliferation, Survival) STAT_dimer->gene_expression Nuclear Translocation isoxazole (5-Aminobenzo[d]isoxazol-3-yl) carbamic acid tert-butyl ester Derivative isoxazole->JAK Inhibition

Caption: Hypothesized mechanism of JAK/STAT pathway inhibition.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The preliminary data from structurally related isoxazole-carboxamides highlight the critical role of substituent patterns in determining cytotoxic potency and cell line selectivity. Future research should focus on the systematic synthesis and evaluation of a focused library of derivatives of the core structure to establish a comprehensive structure-activity relationship.

Further investigations into the mechanism of action, including the identification of specific molecular targets and the elucidation of downstream signaling effects, will be crucial for the rational design of next-generation derivatives with improved efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the exploration of this exciting class of compounds.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
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  • Rani, P., et al. (2015). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Anticancer Agents in Medicinal Chemistry.
  • ResearchGate. (n.d.). Image a, b, c, and d refers the in vitro anticancer activity against.... Retrieved from [Link]

  • van de Streek, M. F., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
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  • Głowacka, I. E., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[1][5][6]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. Molecules.

  • Sharma, N. K., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL 3-(AMINOMETHYL)-5- BENZYLIDENETHIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTICANCER AGENTS. Journal of Advanced Scientific Research.
  • Michalska, M., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules.
  • Xiang, R., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry.
  • Mondal, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Drug Design & Discovery.

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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Final Product

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a chemical transformation is paramount. Verifying that a starting material has been successfully converted into the desired final product, and assessing the purity of that product, are foundational steps that underpin the integrity of all subsequent research. Spectroscopic techniques are the cornerstone of this verification process, providing a detailed molecular-level view of the changes occurring during a reaction.

This guide provides an in-depth comparison of the primary spectroscopic methods used to characterize and contrast starting materials and final products. As a senior application scientist, my focus is not just on the "how" but the "why"—the causality behind choosing one technique over another and the logic of spectral interpretation that transforms raw data into actionable chemical intelligence.

The Synergy of Spectroscopic Analysis

No single technique tells the whole story. The true power of spectroscopy lies in the synergistic application of multiple methods. Each technique probes a different aspect of molecular structure, and by combining their insights, we can construct a comprehensive and self-validating picture of our chemical transformation. The mass spectrum confirms the molecular weight, the infrared spectrum identifies functional groups, the UV-Vis spectrum reveals the electronic system, and the NMR spectrum elucidates the precise atomic connectivity.

Synergy_Workflow Fig 1: Synergistic Spectroscopic Workflow cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion SM Starting Material (SM) Product Final Product (P) SM->Product Reaction MS Mass Spectrometry (MS) Confirms Molecular Weight Product->MS FTIR FTIR Spectroscopy Tracks Functional Groups Product->FTIR NMR NMR Spectroscopy Elucidates Structure Product->NMR UVVis UV-Vis Spectroscopy Analyzes Conjugation Product->UVVis Conclusion Structure Confirmed Reaction Complete Purity Assessed MS->Conclusion FTIR->Conclusion NMR->Conclusion UVVis->Conclusion

Caption: A workflow demonstrating the complementary nature of key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for structural elucidation in organic chemistry.[1] It provides detailed information about the chemical environment, connectivity, and number of specific nuclei (most commonly ¹H and ¹³C) within a molecule.[1][2]

Causality of NMR Analysis

The core principle of NMR involves probing the magnetic properties of atomic nuclei.[3] The resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ) .[1][4][5] When a starting material is converted to a product, the electronic environment of many nuclei changes, leading to predictable shifts in the NMR spectrum. This allows us to "watch" the structure change.

Key Comparisons:

  • Disappearance of Signals: The most direct evidence of a reaction is the complete disappearance of peaks corresponding to the starting material.

  • Appearance of New Signals: Concurrently, new peaks characteristic of the product's unique nuclei will appear.

  • Chemical Shift Changes: Protons or carbons near the reaction center will experience significant changes in their chemical shifts. For example, the protons on a carbon attached to a new electronegative atom will shift downfield (to a higher ppm value).[4]

  • Integration: The area under a ¹H NMR peak is proportional to the number of protons it represents.[2][3] By comparing the integrals of remaining starting material peaks to the product peaks, one can determine the reaction conversion.

  • Splitting (Multiplicity): Spin-spin coupling provides connectivity information.[1][6] A change in the number of neighboring protons will alter a peak's splitting pattern (e.g., a triplet becoming a doublet), confirming a structural change.[5]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the dry sample (starting material or product).

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the sample without reacting with it and should have a residual solvent peak that does not obscure important sample signals.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point.[4]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to ensure homogeneity, and acquire the spectrum.[7]

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to TMS.

  • Analysis: Integrate the peaks and analyze chemical shifts and splitting patterns to elucidate the structure.

Data Presentation: NMR Comparison

Hypothetical Reaction: Oxidation of Benzyl Alcohol to Benzaldehyde

FeatureStarting Material (Benzyl Alcohol)Final Product (Benzaldehyde)Rationale for Change
-CH₂- Signal ~4.7 ppm (singlet, 2H)AbsentThe methylene group has been oxidized.
-OH Signal ~2.5 ppm (broad singlet, 1H)AbsentThe hydroxyl group is no longer present.
Aldehyde -CHO Absent~10.0 ppm (singlet, 1H)Formation of the new aldehyde functional group.
Aromatic Signals ~7.4 ppm (multiplet, 5H)~7.5-7.9 ppm (multiplet, 5H)Slight downfield shift due to the electron-withdrawing effect of the new carbonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8] Specific bonds vibrate at characteristic frequencies, making their identification straightforward.[9]

Causality of FTIR Analysis

A chemical reaction is, at its core, the breaking and forming of chemical bonds. Since every type of bond has a characteristic vibrational frequency, FTIR is exceptionally well-suited to monitor the transformation of one functional group into another.[10] The logic is simple: if a reaction is supposed to convert an alcohol (-OH) to a ketone (C=O), the FTIR spectrum of the product should show the disappearance of the strong, broad O-H stretching band and the appearance of a new, sharp C=O stretching band.[11][12]

Key Comparisons:

  • Disappearance of Reactant Bands: Look for the absence of a key vibrational band unique to the starting material.

  • Appearance of Product Bands: Confirm the presence of new bands that correspond to the functional groups in the expected product.

FTIR_Workflow Fig 2: General FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample Dry Sample ATR Place on ATR Crystal Sample->ATR KBr Mix with KBr & Press Pellet Sample->KBr Film Dissolve & Evaporate on Salt Plate Sample->Film BG Acquire Background ATR->BG KBr->BG Film->BG Acquire Acquire IR Spectrum (Scan 32-64 times) Compare Compare SM vs. P Spectra Acquire->Compare BG->Acquire Identify Identify Key Band Changes (Appearance/Disappearance) Compare->Identify Confirm Confirm Functional Group Transformation Identify->Confirm

Caption: A workflow for sample analysis using FTIR spectroscopy.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (often diamond or zinc selenide) is clean.[10] Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. The instrument typically co-adds multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) before analyzing the next sample.

Data Presentation: FTIR Comparison

Hypothetical Reaction: Fischer Esterification (Carboxylic Acid + Alcohol → Ester)

Functional GroupWavenumber (cm⁻¹)Starting Material (Carboxylic Acid)Final Product (Ester)
O-H Stretch (Acid) 2500-3300 (very broad)Strong, broad peakAbsent
C=O Stretch (Acid) 1700-1725Strong, sharp peakAbsent
C=O Stretch (Ester) 1735-1750AbsentStrong, sharp peak
C-O Stretch (Ester) 1000-1300AbsentTwo strong peaks

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] Its primary role in this context is to determine the molecular weight of the starting material and the final product, providing definitive evidence of a chemical change.[14][15] It is also exceptionally sensitive for detecting impurities and side products.[16][17]

Causality of MS Analysis

The law of conservation of mass dictates that the mass of the product must be consistent with the mass of the reactants that formed it. By precisely measuring the molecular weight, MS can confirm that the desired atoms have been added or removed. For example, if a bromine atom (mass ~79/81 amu) is replaced by a hydroxyl group (mass ~17 amu), the mass spectrum will show a corresponding decrease in the molecular weight of the product compared to the starting material.

Key Comparisons:

  • Molecular Ion Peak (M⁺): The most important signal is the molecular ion peak, which corresponds to the intact molecule with one electron removed. Comparing the m/z value of the M⁺ peak for the starting material and product directly confirms the change in molecular weight.

  • Isotopic Pattern: For molecules containing elements with distinct isotopic distributions (like Cl or Br), the isotopic pattern of the M⁺ peak serves as a powerful confirmation of elemental composition.

  • Fragmentation: The fragmentation pattern can provide structural clues, but for simple comparison, the molecular ion is the most crucial piece of data.

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a solvent suitable for electrospray ionization (ESI), typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., formic acid) or base to promote ionization.

  • Infusion: Load the sample solution into a syringe and place it on a syringe pump.

  • Ionization: The solution is infused at a slow, constant rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer, where a high voltage creates a fine spray of charged droplets.

  • Data Acquisition: As the solvent evaporates, ions are released and enter the mass analyzer. The instrument scans a predefined m/z range to detect the molecular ion.

Data Presentation: MS Comparison

Hypothetical Reaction: Williamson Ether Synthesis (Phenol + Iodomethane → Anisole)

CompoundChemical FormulaExpected Molecular Weight (Monoisotopic)Observed m/z of [M+H]⁺
Starting Material (Phenol) C₆H₆O94.041995.0491
Final Product (Anisole) C₇H₈O108.0575109.0648

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state.[8][18][19] This technique is most valuable for comparing starting materials and products when the reaction involves a change in the extent of π-electron conjugation.[20][21]

Causality of UV-Vis Analysis

Molecules with conjugated π systems (alternating single and double bonds) have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[19] As the length of the conjugated system increases, this energy gap decreases, meaning less energy (and thus a longer wavelength of light) is required for electronic excitation.[22] This results in a shift of the maximum absorbance wavelength (λmax) to a longer value, a phenomenon known as a bathochromic or "red" shift.[21]

Key Comparisons:

  • λmax Shift: A significant shift in λmax between the starting material and product is a strong indicator of a change in the conjugated system.

  • Appearance/Disappearance of Absorbance: If a reaction creates a chromophore (the part of a molecule responsible for its color), a new absorbance band will appear in the spectrum.[23]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a solvent that dissolves the sample but does not absorb in the same region (a "UV cutoff" solvent like ethanol or hexane is common).

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5 a.u.), according to the Beer-Lambert Law.[18]

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").

  • Data Acquisition: Fill a matched cuvette with the sample solution and place it in the spectrophotometer. Scan the desired wavelength range (e.g., 200-800 nm) to obtain the absorbance spectrum.

  • Analysis: Identify the λmax for the starting material and the product and compare them.

Data Presentation: UV-Vis Comparison

Hypothetical Reaction: Synthesis of 1,3,5-Hexatriene from a less conjugated precursor

CompoundConjugated SystemExpected λmaxObservation
Starting Material (1,3-Butadiene) Two conjugated π bonds~217 nmStrong absorbance in the UV region.
Final Product (1,3,5-Hexatriene) Three conjugated π bonds~258 nmSignificant bathochromic (red) shift compared to the starting material.[21]

Conclusion

The rigorous comparison of starting materials and final products via spectroscopy is not merely a quality control step; it is an integral part of the scientific process. By leveraging the distinct strengths of NMR, FTIR, MS, and UV-Vis spectroscopy, researchers can build a robust, multi-faceted case for the success of a chemical transformation. This comprehensive approach ensures structural fidelity, confirms reaction completion, and provides the empirical foundation upon which further drug development and scientific discovery are built.

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A Comparative Guide to Catalysts for Isoxazole Synthesis: Performance, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a privileged structure, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of this five-membered heterocycle has been the subject of extensive research, with a diverse range of catalytic systems developed to improve efficiency, regioselectivity, and substrate scope. This guide provides a comparative analysis of the most prominent catalytic methods for isoxazole synthesis, offering insights into their performance, underlying mechanisms, and practical application through detailed experimental protocols.

Introduction to Isoxazole Synthesis Strategies

The construction of the isoxazole ring predominantly relies on two key strategies: the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, and the cyclization of a three-carbon component with hydroxylamine. Catalysis has played a pivotal role in advancing these methods, offering milder reaction conditions, enhanced control over regioselectivity, and access to a broader range of functionalized isoxazoles. This guide will focus on a comparative study of four major classes of catalysts: copper, gold, rhodium, and organocatalysts.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical and depends on the desired substitution pattern of the isoxazole, the nature of the starting materials, and the desired reaction conditions. Here, we compare the performance of different catalytic systems based on key parameters such as yield, reaction time, temperature, and catalyst loading.

Copper Catalysis: The Workhorse for 1,3-Dipolar Cycloadditions

Copper catalysts, particularly copper(I) salts, are the most widely employed for the synthesis of 3,5-disubstituted isoxazoles via the [3+2] cycloaddition of terminal alkynes and in situ generated nitrile oxides.[1][2] This method is valued for its reliability, broad substrate scope, and operational simplicity.[1]

Key Features:

  • High Regioselectivity: Exclusively affords the 3,5-disubstituted regioisomer.

  • Mild Reaction Conditions: Often proceeds at room temperature.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the alkyne and the nitrile oxide precursor.

Performance Data:

Catalyst SystemAlkyne SubstrateNitrile Oxide PrecursorTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
CuIPhenylacetyleneBenzaldoxime/NCSRT12955Fokin, V. V. et al. (2005)
Cu(OAc)₂/DABCOPhenylacetyleneEthyl diazoacetate/t-BuONO130128510Zhao, Y.-L. et al. (2019)[1]
CuClPropargylamine derivativem-CPBA (in situ oxidation)8029210Song, C. et al. (2022)
Cu/Al₂O₃PhenylacetyleneHydroxyimidoyl chlorideBall-milling19010-

Mechanistic Insight: Copper-Catalyzed [3+2] Cycloaddition

The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a stepwise manner through a six-membered copper-containing intermediate. This non-concerted mechanism accounts for the high regioselectivity observed.[1]

Copper_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide R-C≡C-Cu CuI->Cu_Acetylide + Alkyne - HI Alkyne R-C≡C-H Intermediate Six-membered Cu-Intermediate Cu_Acetylide->Intermediate + Nitrile Oxide Nitrile_Oxide R'-C≡N⁺-O⁻ Intermediate->CuI - Product Isoxazole 3,5-Disubstituted Isoxazole Intermediate->Isoxazole Product_out Isoxazole->Product_out caption Figure 1: Proposed mechanism for Cu(I)-catalyzed isoxazole synthesis.

Figure 1: Proposed mechanism for Cu(I)-catalyzed isoxazole synthesis.
Gold Catalysis: Versatility in Cycloisomerization and Annulation Reactions

Gold catalysts, typically Au(I) or Au(III) salts, have emerged as powerful tools for isoxazole synthesis, primarily through the cycloisomerization of α,β-acetylenic oximes.[1] This method provides access to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles with high regioselectivity, depending on the substitution pattern of the starting material.[3]

Key Features:

  • High Atom Economy: Cycloisomerization reactions are inherently atom-economical.

  • Regiocontrol: The substitution pattern of the product is dictated by the starting material.

  • Mild Conditions: Reactions often proceed at room temperature.[3]

Performance Data:

Catalyst SystemSubstrateTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
AuCl₃Phenylpropynal oxime300.5931Perumal, P. T. et al. (2010)[3]
(IPr)AuCl/AgOTs2-Alkynone O-methyl oximeRT12855-
JohnPhosAuCl/AgOTfAlkynyl triazene & DioxazoleRT24785-

Mechanistic Insight: Gold-Catalyzed Cycloisomerization

The mechanism of gold-catalyzed cycloisomerization involves the π-activation of the alkyne moiety by the gold catalyst. This is followed by an intramolecular nucleophilic attack of the oxime oxygen onto the activated alkyne, leading to a vinyl-gold intermediate. Subsequent protodeauration furnishes the isoxazole ring and regenerates the active gold catalyst.

Gold_Mechanism cluster_cycle Catalytic Cycle Au_catalyst [Au]⁺ Pi_complex π-Complex Au_catalyst->Pi_complex + Substrate Substrate α,β-Acetylenic Oxime Vinyl_gold Vinyl-Gold Intermediate Pi_complex->Vinyl_gold Intramolecular Cyclization Vinyl_gold->Au_catalyst - Product Isoxazole Substituted Isoxazole Vinyl_gold->Isoxazole + H⁺ Product_out Isoxazole->Product_out caption Figure 2: Proposed mechanism for Au-catalyzed cycloisomerization.

Figure 2: Proposed mechanism for Au-catalyzed cycloisomerization.
Rhodium Catalysis: Novel Annulation Strategies

Rhodium catalysts have enabled novel synthetic routes to complex nitrogen-containing heterocycles, including derivatives that can be formed from isoxazoles. A notable example is the rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to furnish polysubstituted 3-aminopyrroles.[4][5]

Key Features:

  • Access to Complex Scaffolds: Enables the synthesis of highly substituted pyrroles.

  • One-Pot Procedures: Can be performed in a one-pot fashion from simple starting materials.[4][5]

  • Unique Reactivity: Utilizes the isoxazole ring as a synthon for ring-opening and annulation.

Performance Data:

Catalyst SystemTriazole SubstrateIsoxazole SubstrateTemp. (°C)Time (min)Yield (%)Catalyst Loading (mol%)Reference
Rh₂(esp)₂N-Tosyl-4-phenyl-1,2,3-triazole3,5-Dimethylisoxazole14030842Tang, Y. et al. (2015)[4]
Rh₂(OAc)₄N-Tosyl-4-phenyl-1,2,3-triazole3,5-Dimethylisoxazole14015510.5Fokin, V. V. et al. (2008)[6]

Mechanistic Insight: Rhodium-Catalyzed Annulation

The reaction is initiated by the rhodium(II)-catalyzed denitrogenation of the N-sulfonyl-1,2,3-triazole to generate a rhodium-azavinylcarbene intermediate. This reactive species then undergoes a formal [3+2] cycloaddition with the isoxazole, involving a ring-opening of the isoxazole and subsequent cyclization to form the pyrrole ring.

Rhodium_Mechanism cluster_cycle Catalytic Cycle Rh_catalyst [Rh(II)] Rh_carbene Rh-azavinylcarbene Rh_catalyst->Rh_carbene + Triazole - N₂ Triazole N-Sulfonyl-1,2,3-triazole Cycloadduct [3+2] Cycloadduct Rh_carbene->Cycloadduct + Isoxazole Isoxazole Isoxazole Cycloadduct->Rh_catalyst - Product Pyrrole 3-Aminopyrrole Cycloadduct->Pyrrole Ring Opening & Rearrangement Product_out Pyrrole->Product_out caption Figure 3: Proposed mechanism for Rh(II)-catalyzed 3-aminopyrrole synthesis.

Figure 3: Proposed mechanism for Rh(II)-catalyzed 3-aminopyrrole synthesis.
Organocatalysis: Asymmetric Synthesis and Metal-Free Approaches

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral isoxazole derivatives and for promoting metal-free cycloaddition reactions. Chiral phosphoric acids, for instance, have been successfully employed in the atroposelective arylation of 5-aminoisoxazoles.[7]

Key Features:

  • Enantioselectivity: Enables the synthesis of chiral isoxazole-containing molecules.

  • Metal-Free Conditions: Avoids the use of potentially toxic and expensive metal catalysts.

  • Mild Reaction Conditions: Often proceeds under mild conditions.

Performance Data:

Catalyst SystemSubstrate 1Substrate 2Temp. (°C)Time (h)Yield (%)ee (%)Catalyst Loading (mol%)Reference
Chiral Phosphoric Acid5-AminoisoxazoleQuinone4036999410-
PyrrolidineAldehydeN-hydroximidoyl chlorideRT1299-20Wang, J. et al. (2013)[8]

Mechanistic Insight: Chiral Phosphoric Acid Catalysis

In the atroposelective arylation of 5-aminoisoxazoles, the chiral phosphoric acid catalyst activates the quinone substrate through hydrogen bonding, facilitating the nucleophilic attack of the 5-aminoisoxazole. The chiral environment of the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.

Organo_Mechanism Catalyst Chiral Phosphoric Acid (CPA) Activated_Quinone CPA-Activated Quinone (Hydrogen Bonding) Catalyst->Activated_Quinone + Quinone Quinone Quinone Addition_Product Addition Product Activated_Quinone->Addition_Product + 5-Aminoisoxazole (Atroposelective Attack) Aminoisoxazole 5-Aminoisoxazole Addition_Product->Catalyst - Product Axially_Chiral_Product Axially Chiral Isoxazole Addition_Product->Axially_Chiral_Product Tautomerization caption Figure 4: Proposed mechanism for CPA-catalyzed atroposelective arylation.

Figure 4: Proposed mechanism for CPA-catalyzed atroposelective arylation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for representative isoxazole syntheses using the discussed catalytic systems.

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

Reaction: Phenylacetylene + Benzaldoxime → 3-Phenyl-5-phenylisoxazole

Materials:

  • Phenylacetylene (1.0 mmol, 102 mg)

  • Benzaldoxime (1.1 mmol, 133 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 0.21 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a stirred solution of benzaldoxime (1.1 mmol) in anhydrous THF (3 mL) at 0 °C, add NCS (1.1 mmol) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add triethylamine (1.5 mmol) dropwise to the reaction mixture at 0 °C.

  • After 15 minutes, add phenylacetylene (1.0 mmol) and CuI (0.05 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 3,5-diphenylisoxazole.

Protocol 2: Gold(III)-Catalyzed Cycloisomerization of an α,β-Acetylenic Oxime

Reaction: 1-Phenylprop-2-yn-1-one oxime → 3-Phenylisoxazole

Materials:

  • 1-Phenylprop-2-yn-1-one oxime (1.0 mmol, 145 mg)

  • Gold(III) chloride (AuCl₃) (0.01 mmol, 3.0 mg)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • To a solution of 1-phenylprop-2-yn-1-one oxime (1.0 mmol) in anhydrous DCM (5 mL) at room temperature, add AuCl₃ (0.01 mmol).

  • Stir the reaction mixture at 30 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 3-phenylisoxazole.

Conclusion

The synthesis of isoxazoles has been significantly advanced through the development of various catalytic systems. Copper catalysts remain the preferred choice for the reliable and regioselective synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. Gold catalysts offer an atom-economical and versatile route to variously substituted isoxazoles through cycloisomerization. Rhodium catalysis provides access to novel and complex heterocyclic scaffolds by utilizing isoxazoles as synthetic building blocks. Finally, organocatalysis presents a powerful platform for the asymmetric synthesis of chiral isoxazoles and for promoting metal-free transformations. The selection of the optimal catalyst will depend on the specific synthetic target and desired reaction characteristics, with each catalytic system offering unique advantages in the construction of this important heterocyclic motif.

References

  • Lei, X., Li, L., He, Y. P., & Tang, Y. (2015). Rhodium(II)-Catalyzed Formal [3+2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters, 17(21), 5224–5227. [Link][4][5]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link][1]

  • Yao, Q. J., et al. (2022). Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction. Angewandte Chemie International Edition, 61(1), e202112345. [Link][7]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]

  • Jia, Q. F., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., ... & Wang, J. (2013). Synthesis of 3,4-disubstituted isoxazoles via enamine [3+ 2] cycloaddition. Synlett, 24(01), 79-84. [Link][8]

  • Horneff, T., Chuprakov, S., Chernyak, N., Gevorgyan, V., & Fokin, V. V. (2008). Rhodium-catalyzed transannulation of 1,2,3-triazoles with nitriles. Journal of the American Chemical Society, 130(45), 14972–14974. [Link][6]

  • Wang, X. D., Zhu, L. H., Liu, P., Wang, X. Y., Yuan, H. Y., & Zhao, Y. L. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. The Journal of Organic Chemistry, 84(24), 16214–16221. [Link][9]

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A Senior Application Scientist's Guide to the Analysis of Reaction Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and drug development professionals, the successful synthesis of a target molecule is only half the story. The other, equally critical half lies in identifying and quantifying what else is in the flask. Reaction byproducts, impurities, and degradation products can significantly impact yield, purity, safety, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this analytical challenge, offering unparalleled separation and identification capabilities for volatile and semi-volatile compounds.

This guide provides an in-depth comparison of methodologies and technologies within the GC-MS workflow. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific first principles and regulatory expectations.

Part 1: The Strategic Foundation - Regulatory Context & Method Validation

In the pharmaceutical industry, the analysis of byproducts is not merely an academic exercise; it is a stringent regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish a framework for controlling impurities.[1][2] These guidelines define thresholds for reporting, identification, and toxicological qualification of impurities, which often originate as reaction byproducts.[2][3] Organic impurities can include starting materials, intermediates, degradation products, and byproducts of side reactions.[4] Therefore, a robust analytical method is not just desirable, it is mandatory for regulatory submission.

A method's trustworthiness is established through validation, a process that demonstrates its suitability for the intended purpose.[5][6] Key validation parameters for a quantitative impurity method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other byproducts, the active pharmaceutical ingredient (API), or excipients.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively. For impurity analysis, this is critical.[6] The LOQ is often determined by establishing a signal-to-noise ratio of approximately 10:1.[6]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.99 is typically required.[6]

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, often assessed via recovery studies.[6] Precision measures the degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.[6]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Part 2: Sample Preparation - The Critical First Step

No analysis can be better than the sample prepared for it. The primary goal of sample preparation is to isolate the analytes of interest from the reaction matrix in a solvent compatible with the GC-MS system, at a concentration suitable for detection.[7]

Common Sample Preparation Techniques
  • Direct Injection: For clean reaction mixtures where the byproducts are in a volatile organic solvent and at an appropriate concentration (e.g., ~10 µg/mL), direct injection may be possible.[8] This is the simplest but least common scenario.

  • Liquid-Liquid Extraction (LLE): A workhorse technique used to separate analytes based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[9][10] It is effective for isolating neutral organic byproducts from aqueous or salt-containing reaction mixtures.

  • Solid-Phase Extraction (SPE): Offers a more controlled and often more efficient extraction than LLE. In SPE, the sample is passed through a cartridge containing a solid adsorbent. Byproducts can be retained on the sorbent while the matrix passes through, followed by elution with a stronger solvent, or vice-versa. This technique is excellent for both cleanup and concentration.

  • Derivatization: Many byproducts, especially those containing polar functional groups like -OH, -NH, or -COOH, are non-volatile and thermally unstable, making them unsuitable for direct GC analysis.[11][12] Derivatization chemically modifies these functional groups to increase volatility and thermal stability.[11][13]

    • Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. It is one of the most common derivatization methods.[11][13]

    • Acylation/Alkylation: Reduces polarity by replacing active hydrogens with an acyl or alkyl group, respectively.[11][14]

Experimental Protocol: Derivatization of Polar Byproducts (Silylation)
  • Evaporation: Transfer a precise volume of the sample extract (e.g., 100 µL) to a micro-reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as silylating reagents react with water.[11]

  • Oximation (Optional but Recommended for Carbonyls): To stabilize aldehydes and ketones, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial and heat at 60°C for 30-45 minutes.[14][15] This step prevents multiple peaks from forming due to tautomerism.

  • Silylation: Cool the vial to room temperature. Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14] Recap the vial tightly.

  • Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes to complete the derivatization.[14]

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS.

Sample_Prep_Workflow cluster_start Sample Analysis Start cluster_decision Initial Assessment cluster_pathways Preparation Pathways start Reaction Mixture check_volatility Are byproducts volatile? | (BP < 300-350°C) start->check_volatility derivatization Derivatization Needed (e.g., Silylation, Acylation) check_volatility:f1->derivatization No check_polarity Are byproducts polar? check_volatility:f0->check_polarity Yes direct_injection Dilute & Inject final_sample Sample Ready for GC-MS direct_injection->final_sample derivatization->final_sample check_polarity->direct_injection No (in clean matrix) lle Liquid-Liquid Extraction (LLE) check_polarity->lle Yes (for cleanup) spe Solid-Phase Extraction (SPE) check_polarity->spe Yes (for cleanup/concentration) lle->final_sample spe->final_sample

Caption: Decision workflow for sample preparation.

Part 3: The Separation Showdown - GC Column Selection

The heart of the gas chromatograph is the column, where the separation of the reaction mixture into its individual components occurs.[16] The choice of column is paramount for achieving the resolution necessary to separate closely related byproduct isomers from each other and from the main product.

FeatureCapillary ColumnsPacked Columns
Description Thin fused silica tube with an internal stationary phase coating.[17]Stainless steel or glass tube filled with a solid support material coated with a stationary phase.[17][18]
Resolution Very high; produces sharp, efficient peaks.[16]Low; produces broader peaks.[17]
Sample Capacity Low (e.g., <10 ng to 1000 ng).[16]High; less susceptible to overloading.[16]
Primary Use Complex mixture analysis, trace analysis, high-resolution separations (most common).[18]Gas analysis, preparative work, simple separations.[16][18]
Flexibility High; wide variety of stationary phases and dimensions.More limited in modern applications but still used for specific official methods.[17]

Causality in Column Choice: For byproduct analysis, capillary columns are the overwhelming choice due to their superior separation efficiency. The selection process then hinges on three main factors:

  • Stationary Phase Polarity: The fundamental principle is "like dissolves like".[12] A non-polar column (e.g., DB-5, HP-5ms) is best for separating non-polar analytes. A polar column (e.g., DB-Wax) is required for polar analytes. A mid-polarity column offers a balance for mixtures with varying polarities.

  • Column Dimensions:

    • Length: Longer columns provide better resolution but result in longer analysis times.[18] A 30m column is a good starting point for general byproduct screening.

    • Internal Diameter (ID): Narrower IDs (e.g., 0.25 mm) yield higher resolution but have lower sample capacity. Wider IDs (e.g., 0.53 mm) have higher capacity but lower resolution.[16][18]

    • Film Thickness: Thicker films increase analyte retention, which is useful for highly volatile byproducts. Thinner films are better for high molecular weight (less volatile) compounds.

  • Temperature Programming: Rather than running at a single temperature (isothermal), a temperature ramp is almost always used. This allows for the elution of a wide range of byproducts with different boiling points in a single run, ensuring that early-eluting volatile compounds are well-separated while later-eluting, higher-boiling compounds elute in a reasonable time with sharp peaks.

Part 4: The Identification Engine - MS Ionization & Analyzer Comparisons

Once a byproduct has been separated by the GC, it enters the mass spectrometer for detection and identification. The choices made here determine the quality of the mass spectrum and the ultimate confidence in structural elucidation.

GCMS_Process cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector (Vaporization) column GC Column (Separation) injector->column Carrier Gas Flow ion_source Ion Source (EI / CI) column->ion_source Eluted Analyte analyzer Mass Analyzer (Quad / TOF) ion_source->analyzer Ions detector Detector (Signal) analyzer->detector Mass-Filtered Ions data Data System | (Mass Spectrum) detector->data

Caption: The GC-MS analysis workflow.
Comparison of Ionization Techniques

The ionization source converts neutral analyte molecules into charged ions. The two most common types for GC-MS are Electron Ionization (EI) and Chemical Ionization (CI).

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Mechanism High-energy electrons (70 eV) bombard the molecule, causing ionization and extensive fragmentation.[19]A reagent gas (e.g., methane, ammonia) is first ionized, and these reagent ions transfer a proton to the analyte molecule.[20]
Ionization Energy "Hard" Ionization.[21]"Soft" Ionization.[21]
Fragmentation Produces a rich, reproducible fragmentation pattern that acts as a "fingerprint".Minimal fragmentation; often preserves the molecular ion (or a protonated version, [M+H]+).[20][22]
Primary Use Compound identification via library searching (NIST, Wiley). The fragmentation pattern is highly characteristic.Determining the molecular weight of an unknown byproduct when EI fails to produce a molecular ion.[19][22]
Advantage Vast, searchable libraries exist for confident identification of known compounds.Provides clear molecular weight information, which is crucial for identifying novel or unexpected byproducts.[21]
Disadvantage The molecular ion peak may be weak or absent, making it difficult to determine the molecular weight of unknowns.[19][21]Provides little structural information from fragmentation.

Expert Insight: For byproduct analysis, a dual-source approach is ideal. First, run in EI mode to screen for known byproducts by matching against commercial libraries. If unknown peaks are present where the molecular ion is not evident, a re-analysis in CI mode is invaluable for establishing the molecular weight, which is the first critical piece of information needed for structural elucidation.

Comparison of Mass Analyzers

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The most common choices are the quadrupole and the Time-of-Flight (TOF) analyzers.

FeatureQuadrupole (Quad)Time-of-Flight (TOF)
Principle Acts as a mass filter, allowing only ions of a specific m/z to pass to the detector at any given moment. A full spectrum is acquired by scanning across the mass range.[23]Ions are accelerated into a field-free drift tube. Lighter ions travel faster and reach the detector first. It measures the flight time to determine m/z.[24][25]
Acquisition Mode Scanning (full spectrum) or Selected Ion Monitoring (SIM) for targeted analysis.[24]Non-scanning; acquires a full mass spectrum for every transient.[23][24]
Acquisition Speed Slower, especially over wide mass ranges (e.g., 20 Hz).[24]Very fast (up to 500 spectra/s), independent of mass range.[24] Ideal for fast GC or GCxGC.
Mass Resolution Unit mass resolution (can distinguish m/z 100 from 101).High resolution (can distinguish m/z 100.00 from 100.01), allowing for determination of elemental formulas.[23][25]
Mass Accuracy Lower accuracy.High accuracy (typically <5 ppm), enabling confident elemental composition assignment.[21][25]
Primary Use Robust, cost-effective tool for routine quantitation of known compounds (especially in SIM mode).[25]Identification of unknown compounds, analysis of highly complex mixtures, and non-targeted screening.[24][25]
Advantage Excellent sensitivity and dynamic range in SIM mode for target analytes.[24] Lower cost.[25]Provides high-quality, full-spectrum data for every peak, enabling retrospective data analysis and confident identification of unknowns without needing a reference standard.[23][26]
Disadvantage Scan speed limitations can lead to spectral skewing across a narrow chromatographic peak.[24] Less effective for identifying unknowns in a complex matrix.Higher initial cost and generates larger data files.[25]

Expert Insight: For drug development and process chemistry where byproducts are often novel and uncharacterized, a GC-TOF MS system offers a decisive advantage . The ability to obtain high-resolution, accurate mass data allows the chemist to propose an elemental formula for an unknown byproduct, drastically narrowing down the number of possible structures and accelerating the identification process. While a quadrupole is excellent for quantifying known impurities against a standard, the TOF is the superior tool for discovery and investigation.[23][25]

Conclusion

The analysis of reaction byproducts by GC-MS is a multi-faceted process where each step—from sample preparation to data acquisition—presents a critical choice that influences the final result. By understanding the regulatory landscape, validating methods rigorously, and making informed decisions on extraction techniques, column chemistry, ionization modes, and mass analyzer technology, researchers can build a robust and reliable analytical workflow. For the drug development professional, this is not just about generating data; it is about ensuring the safety, quality, and efficacy of the final product by truly understanding the chemical entity and its associated impurity profile.

References

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  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Premier General. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

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  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

  • ASTM International. (n.d.). 2022-S-0006 Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids. [Link]

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  • Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS. [Link]

  • ResearchGate. (2018). What is your experience of chemical ionization (CI) versus electron impact (EI) ?. [Link]

  • PubMed. (n.d.). [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry]. [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]

  • ResearchGate. (2025). Current challenges and developments in GC-MS based metabolite profiling technology. [Link]

  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. [Link]

  • Wiley Analytical Science. (2015). New study shows GC-MS can alter samples during analysis. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. [Link]

  • Science.gov. (n.d.). chemical derivatization techniques: Topics by Science.gov. [Link]

  • Drawell. (n.d.). What are Different Types of Gas Chromatography Columns. [Link]

  • Labcompare. (2021). Buyer's Guide: Choosing the Best GC Columns. [Link]

  • National Institutes of Health. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]

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A Comparative Guide to Orthogonal Protection Strategies Involving Boc-Protected Aminobenzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and synthetic chemistry, the strategic manipulation of functional groups is paramount. The construction of complex molecular architectures often necessitates the use of protecting groups to mask reactive sites, allowing for selective transformations elsewhere in the molecule.[1] An ideal protection strategy is not just about masking a group but about the ability to unmask it selectively in the presence of others—a concept known as orthogonality.[2][3]

This guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) group as a cornerstone for protecting the amine functionality on the medicinally significant benzo[d]isoxazole scaffold.[4][5][6] We will objectively compare the Boc group's performance against other common amine protecting groups, provide validated experimental protocols, and explain the mechanistic reasoning behind these strategic choices.

The Central Role of the Boc Group in Amine Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its reliability and straightforward application.[7] Its utility stems from a unique combination of stability and controlled lability.

Key Performance Characteristics:

  • Ease of Introduction: The Boc group is readily installed under mild, often basic conditions using di-tert-butyl dicarbonate (Boc₂O), achieving high yields with a wide range of amine substrates.[7][8]

  • Broad Stability: Boc-protected amines are exceptionally stable in the face of nucleophiles, bases, and hydrogenolysis conditions.[8][9] This robustness is critical, as it allows for a wide variety of subsequent chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.

  • Selective Cleavage: The key to the Boc group's role in orthogonal strategies is its clean and efficient removal under acidic conditions.[10][11] This distinct cleavage pathway allows it to be removed while other protecting groups, sensitive to different conditions, remain intact.

The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[12] This process is typically fast and irreversible.[12]

The Principle of Orthogonality: A Comparative Overview

Orthogonal protection enables the sequential deprotection of different functional groups by employing protecting groups that are removed under mutually exclusive conditions.[13][14] The Boc group is a central player in this strategy, often used alongside the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[11][14]

The following diagram and table illustrate the orthogonal relationship between these three critical amine protecting groups.

Orthogonal_Protection cluster_Boc Boc Group cluster_Fmoc Fmoc Group cluster_Cbz Cbz Group Boc R-NH-Boc Fmoc R-NH-Fmoc Amine R-NH2 (Deprotected Amine) Boc->Amine Strong Acid (e.g., TFA, HCl) Cbz R-NH-Cbz Fmoc->Amine Base (e.g., Piperidine) Cbz->Amine H₂, Pd/C (Hydrogenolysis)

Caption: Orthogonal deprotection pathways for Boc, Fmoc, and Cbz groups.

Table 1: Comparative Stability of Common Amine Protecting Groups
Protecting GroupDeprotection ConditionStability of Other Groups Under These Conditions
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA, HCl)[11]Cbz: Generally stable.[14] Fmoc: Stable.
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)[14]Boc: Stable.[8] Cbz: Stable.[14]
Cbz (Carboxybenzyl)H₂, Pd/C (Catalytic Hydrogenolysis)[14]Boc: Stable.[9] Fmoc: Can be cleaved under some conditions, indicating quasi-orthogonality.[14]

This comparative data underscores the strategic advantage of a Boc/Fmoc or Boc/Cbz pairing, which provides a robust foundation for complex, multi-step syntheses involving the aminobenzo[d]isoxazole core.

Experimental Protocols & Workflows

The following protocols are presented as self-validating systems, based on widely accepted and published methodologies, tailored for the aminobenzo[d]isoxazole scaffold.

Protocol 1: N-Boc Protection of 4-Aminobenzo[d]isoxazole

This procedure describes the standard method for installing the Boc group onto an aromatic amine using Boc₂O. The choice of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is to facilitate the reaction, with DMAP often used as a catalyst for less nucleophilic amines.[15][16]

Protection_Workflow start Start: 4-Aminobenzo[d]isoxazole dissolve Dissolve in appropriate solvent (e.g., THF, DCM) start->dissolve add_reagents Add Triethylamine (1.5 eq) and Boc₂O (1.2 eq) at 0°C dissolve->add_reagents react Stir at room temperature (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Workup: Quench, extract with organic solvent, wash with brine react->workup isolate Isolate Product: Dry over Na₂SO₄, filter, and concentrate under vacuum workup->isolate product Product: Boc-4-aminobenzo[d]isoxazole isolate->product

Caption: Workflow for the N-Boc protection of an aminobenzo[d]isoxazole.

Detailed Methodology:

  • Setup: To a solution of 4-aminobenzo[d]isoxazole (1.0 equiv) in tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (1.5 equiv). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise to the stirred solution.[17]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Selective Acid-Mediated Deprotection of Boc-Protected Aminobenzo[d]isoxazole

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA), a common and highly effective method.[11][13] This procedure is orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. A key consideration is the trapping of the resulting tert-butyl cation, which can cause unwanted alkylation of nucleophilic sites on the substrate.[18] Scavengers like anisole or thioanisole are often included to prevent this side reaction.[15]

Deprotection_Workflow start Start: Boc-4-aminobenzo[d]isoxazole (with other stable groups, e.g., Cbz) dissolve Dissolve substrate in Dichloromethane (DCM) start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) (25-50% v/v) at 0°C dissolve->add_tfa react Stir at room temperature (30 min - 2 hrs) (Monitor by TLC/LC-MS) add_tfa->react concentrate Concentrate under reduced pressure to remove excess TFA and solvent react->concentrate neutralize Neutralize: Dissolve residue and add saturated NaHCO₃ solution carefully concentrate->neutralize extract Extract with organic solvent and wash with brine neutralize->extract isolate Isolate Product: Dry over Na₂SO₄, filter, and concentrate under vacuum extract->isolate product Product: 4-Aminobenzo[d]isoxazole (other groups intact) isolate->product

Caption: Workflow for the selective deprotection of a Boc-protected amine.

Detailed Methodology:

  • Setup: Dissolve the Boc-protected compound in dichloromethane (DCM). Cool the solution to 0°C.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution, typically to a final concentration of 25-50% (v/v).[14]

  • Reaction: Stir the mixture at room temperature. Deprotection is usually rapid, often completing within 30 minutes to 2 hours.[14] Monitor by TLC or LC-MS.

  • TFA Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the residue in an organic solvent and carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Quantitative Performance Data

The efficiency of protection and deprotection reactions is critical for the overall yield in a multi-step synthesis. The following table provides representative data for the described protocols.

Table 2: Representative Yields and Conditions
ReactionSubstrateReagents & ConditionsTypical YieldReference
Protection Aromatic AmineBoc₂O, TEA, THF, RT, 3-12h>90%[17]
Protection Aliphatic AmineBoc₂O, NaOH, H₂O/THF, RT, 2-4h>95%[7][15]
Deprotection Boc-Aromatic Amine25% TFA in DCM, RT, 1-2h>90%[9][14]
Deprotection Boc-Aliphatic Amine4M HCl in Dioxane, RT, 2h>95%[7][15]
Deprotection (Mechanochemical) Boc-Alkyl Aminep-TsOH, Ball Mill, RT, 10 min~99%[19][20]

Conclusion

The use of a Boc-protection strategy for the amine group on a benzo[d]isoxazole scaffold offers a robust and highly versatile approach for complex molecule synthesis. Its stability to a wide range of reaction conditions, coupled with its selective and high-yielding removal under acidic conditions, makes it an ideal orthogonal partner to other common protecting groups like Fmoc and Cbz. The experimental protocols provided herein are reliable, well-documented, and serve as a strong foundation for researchers and drug development professionals aiming to leverage this powerful synthetic tool. By understanding the principles of orthogonality and the specific performance characteristics of the Boc group, chemists can design more efficient and successful synthetic routes to novel and intricate chemical entities.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical intermediates are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester (CAS 380629-73-2), a heterocyclic compound often utilized as a building block in the synthesis of more complex molecules.[1][2] Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.

Understanding the Compound and Associated Hazards

Key Structural Features of Concern:

  • Aminobenzoisoxazole Core: Aromatic amines can be toxic and may have mutagenic properties. The isoxazole ring introduces nitrogen and oxygen heteroatoms, which can influence the molecule's reactivity and biological activity.

  • Carbamate Group: Carbamates are a broad class of compounds with a wide range of biological activities. Some are used as pesticides and can have neurological effects.

Given these considerations, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach of segregation, containment, and labeling.

3.1. Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6] This compound and its associated waste should be collected in a dedicated hazardous waste container.

  • Solid Waste: Collect unreacted compound, contaminated spatulas, weighing papers, and other solid materials in a clearly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound, as well as solvent rinses from glassware, should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[5][6]

  • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[7][8] After triple-rinsing and air-drying, the defaced container can be disposed of in the regular trash.[7]

3.2. Waste Container Selection and Labeling

The choice of waste container is critical for safe storage and transport.

  • Compatibility: Use containers made of materials compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[5][7]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all components (no formulas or abbreviations), the approximate percentages of each component, and the accumulation start date.[9]

3.3. Storage of Hazardous Waste

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[6][9]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Containment: Secondary containment, such as a chemical-resistant tray, should be used to contain any potential leaks.

  • Closure: Waste containers must be kept securely closed at all times, except when adding waste.[6][9] Do not leave funnels in the container.[5][9]

3.4. Final Disposal

Once the waste container is full (typically around 90% capacity to allow for expansion), it should be sent for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11] Do not attempt to dispose of this chemical down the drain or in the regular trash.[12][13]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Cleanup:

    • Solid Spills: Carefully sweep up the solid material, minimizing dust generation. Place the material in a labeled hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert absorbent material such as vermiculite or sand.[14] Place the contaminated absorbent in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., unreacted compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While specific disposal information for this compound is not explicitly detailed in readily available safety data sheets, a conservative approach based on its chemical structure and established principles of hazardous waste management provides a clear path for its safe disposal. By following the detailed procedures outlined in this guide, researchers can minimize risks and ensure compliance with safety regulations.

References

  • Cas 380629-73-2,this compound | lookchem . Lookchem. Available at: [Link]

  • Chemical Waste Disposal Guidelines . Emory University. Available at: [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories . OSHE UTHM. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • WASTE DISPOSAL MANUAL . University of Louisville, Department of Environmental Health and Safety (DEHS). Available at: [Link]

  • Ester Disposal . Chemtalk. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University, Research. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • CAS 380629-73-2 | tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate . Alchem Pharmtech. Available at: [Link]

  • This compound [380629-73-2] . Chemsigma. Available at: [Link]

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Personal protective equipment for handling (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to Safe Handling of (5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester

This document provides comprehensive safety protocols for the handling and disposal of tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate (CAS No. 380629-73-2). As a specialized chemical intermediate used in pharmaceutical and agrochemical synthesis, its unique structure—comprising a benzisoxazole core, an amino group, and a tert-butyl carbamate (Boc) protecting group—necessitates a rigorous and informed approach to laboratory safety.[1] This guide is built on a foundation of chemical class-based hazard assessment and established best practices, providing researchers, scientists, and drug development professionals with the essential information to operate safely.

Hazard Analysis and Compound Profile

A complete toxicological profile for this specific compound is not publicly available.[2] Therefore, a conservative risk assessment based on its constituent functional groups is the most responsible approach to ensure personnel safety.

  • Benzisoxazole Moiety : Isoxazole derivatives are known to possess a wide spectrum of biological activities, which implies they can interact with physiological systems.[3][4] While this is beneficial for drug discovery, it warrants cautious handling to avoid unintended exposure.

  • Carbamate Group : Carbamate esters as a class can range in toxicity. Some are known to cause skin and eye irritation.[5] The tert-butyl carbamate (Boc) group is generally stable but can decompose under acidic conditions or high heat to release isobutylene gas.

  • Aromatic Amine : The presence of an amino group on the benzene ring suggests that, like many aromatic amines, the compound should be handled as a potential irritant and sensitizer.

Based on this analysis, the compound should be treated as a substance that is potentially hazardous upon inhalation, ingestion, or skin contact. Minimizing dust generation and preventing direct physical contact are the primary safety objectives.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₃[1]
Molecular Weight 249.27 g/mol [1]
Boiling Point 384.7 °C at 760 mmHg[1]
Flash Point 186.4 °C[1]
Appearance Solid (Form not specified)[6]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a robust barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling this compound in a solid form or in solution.

PPE CategorySpecificationRationale and Causality
Eye & Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when handling larger quantities (>5g) or if there is a splash risk.[5][7]Protects eyes from airborne dust particles and accidental splashes of solutions. The benzisoxazole and carbamate structures suggest a potential for irritation.[8]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[9]Prevents dermal absorption, a primary route of exposure. The full toxicological properties are unknown, so a robust dermal barrier is critical.
Body Protection A chemical-resistant laboratory coat is mandatory. For operations with significant dust or splash potential, a chemical-resistant apron or coverall should be worn over the lab coat.[7][9]Protects skin on the arms and body from contact with dust or splashes. Contaminated clothing must be decontaminated or disposed of properly and not taken out of the work area.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated and cannot be controlled by engineering means (e.g., outside of a fume hood). A P3 filter is recommended.[5]Protects against inhalation of fine dust particles, which is a significant exposure risk when handling the solid compound.[10]

Operational and Disposal Plans

Adherence to strict operational procedures is as critical as wearing the correct PPE. The following workflows are designed to minimize exposure at every stage of handling.

Engineering Controls: The First Line of Defense
  • Work Area : All handling of this compound, especially weighing of the solid, must be conducted in a certified chemical fume hood to control airborne particles.[10]

  • Safety Equipment : An operational eyewash station and safety shower must be immediately accessible in the work area.[5]

Workflow Diagram: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_node 1. Verify Engineering Controls (Fume Hood, Eyewash/Shower) ppe_node 2. Don Mandatory PPE (Goggles, Gloves, Lab Coat) prep_node->ppe_node Controls Verified weigh_solid 3a. Weighing Solid Compound - Use anti-static weigh boat - Minimize dust generation ppe_node->weigh_solid Handling Solid prep_solution 3b. Preparing Solution - Add solid to solvent slowly - Keep container closed when not in use ppe_node->prep_solution Handling Liquid decon 4. Decontaminate Surfaces & Glassware weigh_solid->decon prep_solution->decon waste 5. Dispose of Waste - Segregate solid/liquid waste - Follow institutional guidelines decon->waste remove_ppe 6. Remove PPE (Gloves last) waste->remove_ppe wash 7. Wash Hands Thoroughly remove_ppe->wash

Caption: Logical workflow for the safe handling of the target compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, read and understand all safety precautions. Ensure the work area is clean and uncluttered.

  • Weighing the Solid :

    • Perform this task in a fume hood or a ventilated balance enclosure.

    • Use a spatula to gently transfer the solid to an anti-static weigh boat or paper. Avoid pouring, which can create dust clouds.

    • Close the primary container immediately after removing the required amount.

  • Preparing Solutions :

    • Slowly add the solid compound to the solvent with gentle stirring to avoid splashing.

    • If sonication is required, ensure the vessel is capped.

    • Keep all solutions in clearly labeled, sealed containers when not in use.

  • Post-Handling Decontamination :

    • Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Contaminated disposable materials (gloves, weigh paper) must be placed in a designated, sealed waste bag.

Waste Disposal Plan
  • Segregation : All waste contaminated with this compound must be segregated as hazardous chemical waste. Do not mix with general laboratory trash.

  • Solid Waste : Collect contaminated gloves, weigh paper, and other disposables in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a labeled, sealed, and chemically compatible waste container. As a nitrogen-containing heterocyclic compound, it should not be discharged into the environment.[9][11][12]

  • Disposal : All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
Inhalation Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Small Spill (<1g) Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[9]

References

  • This compound. Lookchem. Available at: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Essential Chemical PPE. Trimaco. Available at: [Link]

  • tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate. MySkinRecipes. Available at: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Available at: [Link]

  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central (PMC). Available at: [Link]

  • Tert-Butyl Carbamate (CAS 4248-19-5). Sonal Plasrub Industries. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.